SGI-7079
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKACXAIBEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SGI-7079's Mechanism of Action on Axl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SGI-7079, a potent and selective inhibitor of Axl receptor tyrosine kinase. The document details the molecular interactions, effects on downstream signaling pathways, and its potential in overcoming therapeutic resistance.
Introduction to Axl Kinase
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell growth, survival, proliferation, and migration.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain.[2][3][4] This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/Akt, MAPK/ERK, JAK/STAT, and NF-κB pathways.[2][5][6] Overexpression and aberrant activation of Axl have been implicated in the progression of numerous cancers and are associated with a poor prognosis and the development of resistance to conventional therapies.[1][2][7]
This compound: A Competitive Axl Inhibitor
This compound is a selective, ATP-competitive inhibitor of Axl kinase.[5][6][8] It directly competes with ATP for binding to the kinase domain of Axl, thereby preventing the autophosphorylation necessary for its activation.[9] This blockade of Axl phosphorylation effectively halts the initiation of its downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Axl Kinase
| Parameter | Value | Cell Line/System | Reference |
| Ki | 5.7 nM | N/A | [10] |
| IC50 (in vitro) | 58 nM | N/A | [10] |
| EC50 (Axl Phosphorylation) | 100 nM | HEK293T | [10] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 µM | [8] |
| KPL-4 | Breast Cancer | 0.16 µM | [8] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | Activity | Reference |
| Axl | Potent Inhibition | [10] |
| Mer | Potent Inhibition | [10] |
| Tyro3 | Potent Inhibition | [10] |
| Syk | Low nM Inhibition | [10] |
| Flt1 | Low nM Inhibition | [10] |
| Flt3 | Low nM Inhibition | [10] |
| Jak2 | Low nM Inhibition | [10] |
| TrkA | Low nM Inhibition | [10] |
| TrkB | Low nM Inhibition | [10] |
| PDGFRβ | Low nM Inhibition | [10] |
| Ret | Low nM Inhibition | [10] |
Mechanism of Action on Axl Signaling
This compound's primary mechanism of action is the direct inhibition of Axl kinase activity. By blocking Gas6-induced Axl phosphorylation, this compound effectively abrogates the downstream signaling pathways that drive cancer progression.[2][3][8]
Caption: this compound inhibits Axl kinase, blocking downstream signaling pathways.
This inhibition leads to a reduction in key cellular processes that are hallmarks of cancer:
-
Proliferation and Survival: By blocking the PI3K/Akt and MAPK/ERK pathways, this compound impedes cell cycle progression and promotes apoptosis.[5][8]
-
Migration and Invasion: Inhibition of Axl signaling by this compound has been shown to significantly reduce the migratory and invasive capabilities of cancer cells.[8] This is partly due to the downregulation of molecules like matrix metalloproteinase 9 (MMP-9), which is involved in extracellular matrix degradation.[5][8]
-
Drug Resistance: Axl overexpression is a known mechanism of acquired resistance to various targeted therapies, including EGFR inhibitors like erlotinib.[4][7] this compound has been demonstrated to reverse this resistance, suggesting its potential use in combination therapies.[4][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on Axl kinase.
1. Axl Phosphorylation Inhibition Assay
This assay is designed to quantify the ability of this compound to inhibit the ligand-induced phosphorylation of Axl in a cellular context.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with a plasmid containing the human Axl gene.[10]
-
Protocol:
-
Transfect HEK293T cells with the Axl-expressing plasmid and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for 10 minutes.[10]
-
Stimulate Axl phosphorylation by adding Gas6-containing conditioned media for 5 minutes before cell lysis.[10]
-
Lyse the cells and quantify the levels of phosphorylated Axl (p-Axl) and total Axl using a Western blot or ELISA-based method.
-
Determine the EC50 value by plotting the percentage of p-Axl inhibition against the concentration of this compound.
-
2. Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Lines: SUM149 (Inflammatory Breast Cancer) and KPL-4 (Breast Cancer) cells.[8]
-
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the cells for 72 hours.[8]
-
Add MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
-
3. Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.
-
Cell Line: SUM149 cells.[8]
-
Protocol:
-
Seed SUM149 cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).
-
Treat the cells with this compound (e.g., 0.25 µM, 0.5 µM) for 18 hours.[8]
-
Add a chemoattractant (e.g., serum-containing media) to the lower chamber.
-
Incubate to allow cells to migrate or invade through the membrane.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells under a microscope to quantify migration or invasion.
-
Caption: Workflow for a Transwell migration/invasion assay.
Conclusion
This compound is a potent and selective Axl kinase inhibitor with a clear mechanism of action. By competitively inhibiting ATP binding and subsequent Axl autophosphorylation, it effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. Furthermore, its ability to reverse acquired resistance to other targeted therapies highlights its significant potential as both a monotherapy and a component of combination treatment strategies in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other Axl inhibitors in preclinical and clinical settings.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
SGI-7079: A Technical Guide to its Structure-Activity Relationship as an Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent, ATP-competitive inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TYRO3, AXL, MER (TAM) family of receptor tyrosine kinases and its overexpression is implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[2][3] While initial interest may have included a broader kinase profile, this guide clarifies that this compound's primary and well-documented activity is against AXL and other members of the TAM family, with no significant evidence supporting direct inhibition of Pim kinases. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating selectivity for the AXL kinase. The available quantitative data is summarized below.
| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| AXL | in vitro | 58 | 5.7 | Potent inhibitor of AXL kinase activity. |
| MER | - | - | - | Inhibits TAM family members. |
| Tyro3 | - | - | - | Inhibits TAM family members. |
| Syk | - | - | - | Shows potent, low nM inhibition. |
| Flt1 | - | - | - | Shows potent, low nM inhibition. |
| Flt3 | - | - | - | Shows potent, low nM inhibition. |
| Jak2 | - | - | - | Shows potent, low nM inhibition. |
| TrkA | - | - | - | Shows potent, low nM inhibition. |
| TrkB | - | - | - | Shows potent, low nM inhibition. |
| PDGFRβ | - | - | - | Shows potent, low nM inhibition. |
| Ret | - | - | - | Shows potent, low nM inhibition. |
Note: Detailed IC50/Ki values for all listed off-target kinases are not consistently available in the public domain.
Structure-Activity Relationship (SAR)
This compound belongs to the class of Type I kinase inhibitors, which bind to the active, "DFG-in" conformation of the kinase.[5] The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a common hinge-binding motif in many kinase inhibitors.[1][4]
-
Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic system is crucial for anchoring the molecule within the ATP-binding pocket of the AXL kinase, likely forming hydrogen bonds with the hinge region residues.
-
Substituents on the Pyrazolo[1,5-a]pyrimidine Ring : Modifications at various positions of this core structure would significantly impact potency and selectivity. The specific substitution pattern of this compound is optimized for interaction with the AXL kinase domain.
-
Solvent-Exposed Regions : The portions of the molecule extending towards the solvent-exposed region of the ATP-binding site offer opportunities for modification to improve physicochemical properties such as solubility and cell permeability, without compromising kinase inhibitory activity.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by inhibiting the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling pathways that promote cell survival, proliferation, and migration.[6] this compound blocks this initial phosphorylation event.
Caption: AXL signaling pathway and the inhibitory action of this compound.
A typical experimental workflow to evaluate the efficacy of this compound involves a series of in vitro assays.
Caption: A streamlined workflow for the in vitro characterization of this compound.
Experimental Protocols
AXL Kinase Inhibition Assay (Biochemical)
This protocol provides a general method for determining the in vitro inhibitory activity of this compound against AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ATP
-
AXL substrate (e.g., a synthetic peptide)
-
This compound (or other test compounds)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the diluted this compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the AXL kinase to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the AXL substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gas6-Induced AXL Phosphorylation Assay (Cell-Based)
This protocol outlines a method to assess the ability of this compound to inhibit AXL signaling in a cellular context.
Materials:
-
AXL-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and serum
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-AXL, anti-total-AXL)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the AXL-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) to activate AXL signaling.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-AXL and total AXL to assess the inhibition of AXL phosphorylation.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts with a porous membrane (for invasion assays, pre-coated with a basement membrane extract like Matrigel®)
-
Cell culture medium with and without chemoattractant (e.g., serum)
-
This compound
-
Staining solution (e.g., crystal violet or DAPI)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell migration/invasion.
Conclusion
This compound is a valuable research tool for studying the role of AXL signaling in cancer. Its potency and selectivity make it a strong lead compound for the development of novel anti-cancer therapeutics. While detailed public SAR data is limited, the pyrazolo[1,5-a]pyrimidine core is a well-established and promising scaffold for the design of next-generation AXL inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AXL-targeting agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
SGI-7079 ATP-competitive Axl inhibition
An In-depth Technical Guide on SGI-7079: An ATP-Competitive Axl Inhibitor
Introduction
This compound is a selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1] Axl belongs to the TAM (Tyro3, Axl, MerTK) subfamily of RTKs and its overexpression is implicated in cancer progression, metastasis, immune evasion, and the development of therapeutic resistance.[2][3] Aberrant Axl signaling is associated with a poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[3][4][5] this compound has been investigated in preclinical studies for its potential to inhibit tumor cell proliferation, migration, and invasion, and to overcome resistance to other targeted therapies, such as EGFR inhibitors.[1][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its evaluation.
Mechanism of Action: ATP-Competitive Axl Inhibition
The Axl signaling cascade is typically initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[7] This binding induces Axl dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[2][7] This activation triggers downstream signaling pathways, including the PI3K/Akt/mTOR, Ras/MEK/Erk, JAK/STAT, and NF-κB pathways, which collectively promote cell survival, proliferation, migration, and resistance to apoptosis.[8][9]
This compound functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic kinase domain of Axl.[1][9] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues, thereby inhibiting Axl autophosphorylation and blocking the activation of all downstream signaling pathways. This mode of action effectively neutralizes the pro-tumorigenic effects of Axl activation.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The data are summarized in the tables below.
Table 1: In Vitro Potency of this compound against Axl Kinase
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | 58 nM | [10] |
| Kᵢ | 5.7 nM |[10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Gas6-induced Axl Phosphorylation | HEK293T | EC₅₀ | 100 nM | [10] |
| Cell Proliferation (72h) | SUM149 (Inflammatory Breast Cancer) | IC₅₀ | 0.43 µM | [1][11] |
| Cell Proliferation (72h) | KPL-4 (Breast Cancer) | IC₅₀ | 0.16 µM |[1][11] |
Table 3: Kinase Selectivity Profile of this compound this compound demonstrates potent, low-nanomolar inhibition against several other kinases in addition to Axl.[10]
| Kinase Family | Inhibited Kinases |
|---|---|
| TAM Family | Mer, Tyro3 |
| Other Kinases | Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.
Biochemical Kinase Assay (In Vitro IC₅₀ Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Axl kinase.
-
Materials & Reagents :
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and add to the wells of a 96-well plate.
-
Add the Axl kinase enzyme and the specific peptide substrate to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution containing ATP at a specified concentration (often near the Kₘ for ATP).[15]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. In radiometric assays, this involves capturing the ³³P-labeled substrate on a filter and measuring radioactivity.[15] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.[14]
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]
-
Cellular Axl Phosphorylation Assay
This assay assesses the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
-
Materials & Reagents :
-
Axl-expressing cell line (e.g., SUM149, or HEK293 cells transfected with human Axl).[10][11]
-
Cell culture medium and serum.
-
This compound.
-
Recombinant Gas6 ligand.[11]
-
Cell lysis buffer.
-
Antibodies for Western blotting: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl, and a loading control (e.g., anti-β-actin).[11][12]
-
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal kinase activity.[11][12]
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-5 hours).[11][12]
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 15-20 minutes) to induce maximal Axl phosphorylation.[11][12]
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using primary antibodies against phosphorylated Axl (p-Axl) and total Axl.
-
Visualize the bands and quantify the band intensities to determine the ratio of p-Axl to total Axl at each this compound concentration.
-
Cell Viability / Proliferation Assay
This assay measures the effect of this compound on the growth and survival of cancer cell lines.
-
Materials & Reagents :
-
Procedure :
-
Seed a specific number of cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and allow them to attach overnight.[6][17]
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified time, typically 72 hours.[6][11][17]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[16]
-
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials & Reagents :
-
Procedure :
-
Implant cancer cells subcutaneously into the flank of immunodeficient mice.
-
Monitor the mice until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the animals into a control group (vehicle only) and one or more treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, 5 days a week).[1]
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Also, monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint.[1]
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. In survival studies, monitor mice until a survival endpoint is reached.
-
Summary of Preclinical Findings
-
Cellular Effects : this compound effectively inhibits Gas6-induced Axl phosphorylation.[10] It reduces the proliferation of cancer cell lines, such as inflammatory breast cancer cells, and can induce cell cycle arrest.[1][11] Furthermore, it significantly impairs the migration and invasion capabilities of tumor cells in vitro.[1][18]
-
Overcoming Drug Resistance : Mesenchymal cells, which often express high levels of Axl, show greater sensitivity to this compound.[10] In models of NSCLC with acquired resistance to EGFR inhibitors, the combination of this compound with erlotinib (B232) has been shown to reverse this resistance.[6][10]
-
In Vivo Efficacy : In xenograft models using inflammatory breast cancer cells (SUM149), oral administration of this compound at 50 mg/kg significantly inhibited tumor growth and prolonged survival.[1] In other models, this compound inhibited tumor growth in a dose-dependent manner by up to 67%.[10]
-
Immunomodulatory Effects : Beyond its direct effects on tumor cells, Axl inhibition by this compound can modulate the tumor microenvironment.[4] Studies have shown that combining this compound with an anti-PD-1 antibody can induce tumor eradication in a mouse ovarian cancer model, suggesting a synergistic effect with immune checkpoint blockade.[1][18] This is partly achieved by increasing the activation of tumor-infiltrating T cells.[18]
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of Axl kinase with significant anti-tumor activity demonstrated in a range of preclinical models. Its ability to inhibit Axl-mediated signaling leads to reduced cell proliferation, migration, and invasion. Critically, it shows promise in overcoming acquired resistance to other targeted therapies and may enhance the efficacy of immunotherapy. The comprehensive data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abmole.com [abmole.com]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. AXL Kinase Enzyme System Application Note [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Axl Inhibitor SGI-7079: A Technical Guide to its Impact on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGI-7079 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in various cellular processes, including cell survival, proliferation, and migration. Emerging evidence indicates that the anti-neoplastic effects of this compound are, in part, mediated through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the mechanism by which this compound influences NF-κB signaling, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a small molecule inhibitor that primarily targets the AXL receptor tyrosine kinase.[1] AXL, upon activation by its ligand Gas6, instigates a cascade of downstream signaling events that are crucial for cancer progression and therapeutic resistance. One of the pivotal pathways influenced by AXL activation is the NF-κB signaling cascade.
The NF-κB pathway is a cornerstone of the cellular inflammatory response and also plays a critical role in cancer cell survival and proliferation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of a wide array of target genes involved in inflammation, cell survival, and proliferation.
Mechanism of Action: this compound's Effect on NF-κB Signaling
This compound exerts its influence on the NF-κB pathway indirectly, through the potent inhibition of AXL kinase activity. The established mechanism involves the following key steps:
-
Inhibition of AXL Phosphorylation : this compound binds to the ATP-binding pocket of AXL, preventing its autophosphorylation and subsequent activation.[1]
-
Downregulation of Akt Signaling : Activated AXL is known to stimulate the PI3K/Akt signaling pathway. By inhibiting AXL, this compound leads to a reduction in Akt activation.[2]
-
Inhibition of IKK Activity : Akt can phosphorylate and activate the IKK complex. Consequently, the this compound-mediated decrease in Akt activity leads to the inhibition of IKKα.[2]
-
Stabilization of IκBα : With IKK being less active, the phosphorylation of IκBα is reduced. This prevents its degradation and keeps NF-κB sequestered in the cytoplasm.[2]
-
Blockade of NF-κB Nuclear Translocation and Transcriptional Activity : The stabilization of IκBα effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes.[2]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Axl Kinase Inhibition (IC50) | 58 nM | In vitro kinase assay | [3] |
| Cell Proliferation (IC50) | 0.43 µM | SUM149 (Inflammatory Breast Cancer) | [1] |
| 0.16 µM | KPL-4 (Breast Cancer) | [1] |
Table 2: Cellular Effects of this compound
| Assay | Concentration | Incubation Time | Effect | Cell Line | Reference |
| Axl Phosphorylation (Tyr702) | 1 µM | 5 hours | Inhibition of Gas6-induced phosphorylation | SUM149 | [1] |
| Cell Migration | 0.25 µM, 0.5 µM | 18 hours | Significant reduction | SUM149 | [1] |
| Cell Invasion | 0.25 µM, 0.5 µM | 18 hours | Significant reduction | SUM149 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the effect of this compound on the NF-κB signaling pathway.
Western Blot for Phosphorylated IκBα (p-IκBα)
This protocol is designed to assess the levels of phosphorylated IκBα, a key indicator of NF-κB pathway activation.
-
Cell Culture and Treatment : Plate cells (e.g., SUM149) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-IκBα (Ser32) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total IκBα or a housekeeping protein like β-actin as a loading control.
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization and quantification of the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Treatment : Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound as described in the western blot protocol. A positive control, such as TNF-α, can be used to induce p65 translocation.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation : Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against p65 overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting : Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis : Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio of p65 to determine the extent of nuclear translocation.
Conclusion
This compound, through its potent inhibition of AXL, presents a compelling mechanism for the indirect suppression of the NF-κB signaling pathway. This action disrupts a critical survival pathway in cancer cells, contributing to the anti-proliferative and anti-migratory effects of the compound. The provided experimental protocols offer a robust framework for researchers to further elucidate the specific quantitative impact of this compound on the various components of the NF-κB cascade. A deeper understanding of this interplay will be crucial for the continued development and clinical application of this compound and other AXL inhibitors in oncology.
References
Downstream Signaling Effects of SGI-7079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase[1][2][3]. Axl belongs to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers[4]. This compound exerts its anti-neoplastic effects by blocking Axl-mediated signaling pathways, thereby impacting cell proliferation, survival, migration, and invasion[1]. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected pathways.
Core Mechanism of Action
This compound primarily functions by inhibiting the autophosphorylation of Axl kinase upon binding of its ligand, Gas6 (Growth arrest-specific 6)[2][4]. This blockade of Axl activation leads to the downstream modulation of several critical signaling cascades. While highly selective for Axl, this compound has also been shown to inhibit other TAM family members, Mer and Tyro3, as well as other kinases such as Syk, Flt1, Flt3, Jak2, TrkA, TrkB, and PDGFRβ[2][5].
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Parameter | Value | Cell Line/System | Reference |
| Axl | IC50 | 58 nM | In vitro kinase assay | [2] |
| Axl | Ki | 5.7 nM | In vitro kinase assay | [2] |
| Gas6-induced Axl phosphorylation | EC50 | 100 nM | HEK293T | [2] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Time | Result | Reference |
| Inhibition of Proliferation | SUM149 (Breast Cancer) | 0.43 µM (IC50) | 72 h | 50% reduction in cell proliferation | [1] |
| Inhibition of Proliferation | KPL-4 (Breast Cancer) | 0.16 µM (IC50) | 72 h | 50% reduction in cell proliferation | [1] |
| Inhibition of Migration | SUM149 (Breast Cancer) | 0.25 µM, 0.5 µM | 18 h | Significant reduction | [1] |
| Inhibition of Invasion | SUM149 (Breast Cancer) | 0.25 µM, 0.5 µM | 18 h | Significant reduction | [1] |
| Inhibition of Axl Phosphorylation | SUM149 (Breast Cancer) | 1 µM | 5 h | Blockade of Gas6-induced Axl (Tyr702) phosphorylation | [1] |
| G1/S Cell Cycle Arrest | KPL-4 (Breast Cancer) | 0.25 µM, 0.5 µM | 48 h | Inhibition of cell cycle progression | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| SUM149 Inflammatory Breast Cancer Xenograft | 50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival | [1] |
| ID8 Ovarian Cancer Peritoneal Model | 50 mg/kg, oral, 5 days/week for 2 weeks (in combination with anti-PD-1 antibody) | Tumor eradication and long-term survival in one-third of mice | [1] |
| Mesenchymal NSCLC Xenograft | Dose-dependent | 67% tumor growth inhibition at maximum dose | [2] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of Axl by this compound leads to the disruption of multiple downstream signaling pathways that are crucial for tumor cell survival and progression.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Axl activation is known to stimulate this pathway. This compound-mediated inhibition of Axl leads to a reduction in Akt phosphorylation, thereby attenuating downstream signaling.
Caption: this compound inhibits the Axl-mediated activation of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, cell survival, and proliferation. Axl signaling can lead to the activation of the NF-κB pathway[1]. By inhibiting Axl, this compound prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, including those involved in invasion like MMP-9[1][3].
Caption: this compound blocks Axl-dependent NF-κB activation and target gene expression.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Axl activation can lead to the phosphorylation and activation of STAT proteins[4]. This compound can attenuate this signaling axis, contributing to its anti-cancer effects.
Caption: this compound inhibits the JAK/STAT pathway via Axl and direct off-target effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability/Proliferation Assay (CCK-8)
This protocol is based on the methodology described for assessing the effect of this compound on cell proliferation[5].
-
Cell Seeding: Plate cells (e.g., SUM149, KPL-4) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by non-linear regression analysis.
Caption: Workflow for assessing cell viability upon this compound treatment using CCK-8 assay.
Matrigel Invasion Assay
This protocol is based on general methodologies for assessing cancer cell invasion and the specific mention of its use in this compound studies[5][6][7][8].
-
Insert Preparation: Thaw Matrigel on ice and coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel diluted in serum-free medium. Incubate at 37°C for at least 30 minutes to allow for gelling.
-
Cell Seeding: Resuspend cells (e.g., SUM149) in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Caption: Workflow for the Matrigel invasion assay to evaluate the effect of this compound.
Western Blotting for Phosphorylated Proteins
This is a generalized protocol for detecting changes in protein phosphorylation downstream of Axl.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for cell cycle analysis and its application in studies with this compound[1][9][10][11][12].
-
Cell Treatment: Treat cells with this compound or vehicle for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of Axl kinase that demonstrates significant anti-tumor activity in preclinical models. Its mechanism of action involves the inhibition of multiple downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Axl inhibitors. Further research, including quantitative proteomics, will continue to elucidate the full spectrum of its molecular effects and identify potential biomarkers for patient stratification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
- 8. corning.com [corning.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Impact of SGI-7079 on MMP-9 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, modulates the expression of Matrix Metalloproteinase-9 (MMP-9). This document outlines the core signaling pathways, presents available data on the inhibitor's effects, and provides detailed experimental protocols for researchers investigating this interaction.
Introduction: this compound and its Target, the Axl/NF-κB/MMP-9 Axis
This compound is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its activation is implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion. One of the key downstream effects of Axl signaling is the regulation of gene expression, including that of proteases involved in extracellular matrix remodeling.
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, a critical step in tumor invasion and metastasis. The expression of MMP-9 is tightly regulated, and its upregulation is a hallmark of many aggressive cancers.
The scientific literature indicates a clear mechanistic link between Axl signaling and MMP-9 expression, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. This compound, by inhibiting Axl, effectively downregulates this signaling cascade, leading to a reduction in MMP-9 expression.
Data Presentation: The Effect of this compound on MMP-9
| Compound | Target | Mechanism of Action | Downstream Effect on Signaling | Effect on MMP-9 Expression | Functional Outcome |
| This compound | Axl Receptor Tyrosine Kinase | Selective, ATP-competitive inhibition of Axl phosphorylation. | Blocks Axl-mediated activation of the PI3K/Akt pathway, leading to the inhibition of NF-κB activation. | Reduces the transcription of the MMP-9 gene. | Inhibition of tumor cell migration and invasion. |
Signaling Pathway: The Axl to MMP-9 Cascade
The signaling pathway from Axl activation to MMP-9 expression is a critical axis in promoting cancer cell invasion. This compound acts at the apex of this cascade. Upon binding of its ligand, Gas6, the Axl receptor dimerizes and autophosphorylates, initiating downstream signaling. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt. Activated Akt can then lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus, where it binds to the promoter region of the MMP-9 gene, driving its transcription. This compound's inhibition of Axl phosphorylation prevents these downstream events.
Experimental Protocols
To assess the impact of this compound on MMP-9 expression and activity, two primary experimental techniques are recommended: Gelatin Zymography for enzymatic activity and Western Blotting for protein expression levels.
Gelatin Zymography for MMP-9 Activity
This method detects the enzymatic activity of MMP-9 in biological samples, such as conditioned media from cell cultures.
Workflow:
An In-depth Technical Guide to the Discovery and Synthesis of SGI-7079
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase. As a member of the TAM (Tyro3, Axl, Mer) family of kinases, Axl is implicated in various aspects of cancer progression, including proliferation, survival, migration, and drug resistance. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, key experimental protocols, and quantitative data, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction: The Discovery of this compound
This compound emerged from drug discovery efforts targeting novel therapeutic agents for cancer. It is a pyrrolo[2,3-d]pyrimidine-based compound designed to selectively inhibit the Axl receptor tyrosine kinase.[1] The rationale for targeting Axl stems from its overexpression in numerous cancers and its association with poor prognosis and resistance to conventional therapies. This compound was identified as a potent inhibitor of Axl, demonstrating significant anti-proliferative and anti-metastatic effects in preclinical models.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the synthesis of its core scaffold, pyrrolo[2,3-d]pyrimidine, and related derivatives is well-documented in the scientific literature and patents. The synthesis of this compound, with the IUPAC name N-(3-(7-(3-aminopropyl)-5-fluoro-2-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acrylamide, would logically proceed through a multi-step process involving the construction of the core heterocyclic system followed by sequential functionalization.
A plausible synthetic route, based on established methodologies for this class of compounds, would likely involve the following key transformations:
-
Construction of the Pyrrolo[2,3-d]pyrimidine Core: This is often achieved through the condensation of a substituted pyrimidine (B1678525) with a suitable three-carbon synthon, or via the annulation of a substituted pyrrole (B145914).
-
Introduction of the Pyridin-4-yl Moiety: This is typically accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrrolo[2,3-d]pyrimidine intermediate and a corresponding pyridine-boronic acid or -stannane derivative.
-
Functionalization at the N7 Position: The aminopropyl side chain is likely introduced through an N-alkylation reaction of the pyrrole nitrogen with a protected 3-aminopropyl halide or tosylate, followed by deprotection.
-
Introduction of the Phenylacrylamide Group: This would involve a Suzuki or other cross-coupling reaction to attach a substituted phenyl group at the C4 position of the pyrimidine ring, followed by amidation with acrylic acid or acryloyl chloride to form the final acrylamide (B121943) moiety.
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of Axl kinase.[2] By binding to the ATP-binding pocket of the Axl kinase domain, this compound prevents the phosphorylation of Axl and the subsequent activation of its downstream signaling pathways. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[2]
Signaling Pathway Diagram
Caption: Axl signaling pathway inhibited by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki Value | Cell Line / System | Reference |
| Axl | Kinase Assay | Ki = 5.7 nM | Recombinant Human Axl | [3] |
| Axl | Cell-based Phospho Assay | EC50 = 100 nM | HEK293T | [3] |
| Axl | Cell Proliferation | IC50 = 58 nM | In vitro | [4] |
| SUM149 | Cell Proliferation | IC50 = 0.43 µM | Breast Cancer | [2] |
| KPL-4 | Cell Proliferation | IC50 = 0.16 µM | Breast Cancer | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| NSCLC Xenograft | NCr-nu/nu mice | 10, 25, 50 mg/kg, p.o. | Dose-dependent, 67% at max dose | [3][5] |
| IBC Xenograft | Mice | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant inhibition | [2] |
| Ovarian Cancer | Mice | 50 mg/kg, p.o., 5 days/week for 2 weeks | Tumor eradication (with anti-PD-1) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Axl Kinase Inhibition Assay (In Vitro)
Objective: To determine the direct inhibitory activity of this compound on Axl kinase.
Methodology:
-
Recombinant human Axl kinase is incubated with a specific peptide substrate and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with ³²P-ATP or fluorescence-based assay).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Axl Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit Axl phosphorylation in a cellular context.
Methodology:
-
HEK293T cells are transiently transfected with a plasmid encoding human Axl.
-
Cells are serum-starved overnight to reduce basal receptor activation.
-
Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Axl phosphorylation is stimulated by adding its ligand, Gas6.
-
Cells are lysed, and protein extracts are subjected to Western blotting using an antibody specific for phosphorylated Axl (p-Axl).
-
Total Axl levels are also measured as a loading control.
-
The intensity of the p-Axl band is quantified and normalized to total Axl to determine the extent of inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo.
-
Absorbance or luminescence is measured, and the percentage of cell viability relative to untreated controls is calculated.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells (e.g., A549 NSCLC cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally at various doses (e.g., 10, 25, 50 mg/kg) according to a defined schedule (e.g., daily for 14 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising Axl inhibitor with demonstrated potent anti-cancer activity in a range of preclinical models. Its mechanism of action, involving the direct inhibition of Axl kinase and the subsequent blockade of key oncogenic signaling pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the Axl signaling axis. Further investigation into the detailed synthesis and optimization of this compound and related compounds is warranted to advance this class of inhibitors towards clinical application.
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 3. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
SGI-7079: A Technical Guide to its Selectivity Profile Against TAM Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SGI-7079, a small molecule inhibitor, with a primary focus on its activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development efforts.
Introduction to this compound and the TAM Family
This compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase. The TAM family, comprising Tyro3, Axl, and Mer, are key regulators of the immune response and are implicated in the progression of various cancers, where they contribute to cell survival, proliferation, and metastasis. Due to their role in oncogenesis, the TAM kinases have emerged as significant targets for cancer therapy.
This compound Kinase Selectivity Profile
This compound demonstrates potent inhibition of Axl kinase. While specific inhibitory concentrations for Mer and Tyro3 are not consistently reported in publicly available literature, multiple sources indicate that this compound inhibits these two TAM family members with a potency similar to that of Axl. In addition to the TAM family, this compound has been shown to potently inhibit a range of other kinases in the low nanomolar range.
Table 1: In Vitro Inhibition Profile of this compound Against TAM Family Kinases
| Kinase | Inhibition Parameter | Value (nM) |
| Axl | IC50 | 58[1] |
| Axl | Ki | 5.7[1] |
| Mer | IC50 | Similar to Axl[1] |
| Tyro3 | IC50 | Similar to Axl[1] |
Table 2: Other Kinases Potently Inhibited by this compound
This compound exhibits potent, low nanomolar inhibition against the following kinases; however, specific IC50 values are not detailed in the available literature.
-
Syk
-
Flt1
-
Flt3
-
Jak2
-
TrkA
-
TrkB
-
PDGFRβ
-
Ret
Signaling Pathways
The TAM family kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to the activation of downstream signaling pathways that regulate cellular processes such as proliferation, survival, and migration.
Experimental Protocols
The determination of the inhibitory activity of this compound against TAM family kinases typically involves biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a biochemical (cell-free) assay format.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified TAM family kinase.
Materials:
-
Purified recombinant human Tyro3, Axl, or Mer kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for the specific kinase)
-
Peptide substrate specific for the kinase
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.
-
Reaction Setup: In a microplate, add the kinase buffer, the specific TAM family kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Axl Phosphorylation Assay
This protocol describes a general method to assess the ability of this compound to inhibit the phosphorylation of Axl in a cellular context.
Objective: To determine the concentration of this compound required to inhibit the ligand-induced phosphorylation of Axl in cultured cells.
Materials:
-
Human cell line expressing Axl (e.g., HEK293T cells transiently transfected with human Axl)
-
Cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
Ligand for Axl activation (e.g., Gas6-containing conditioned media)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Axl and anti-total-Axl
-
Western blotting reagents and equipment
-
Microplate reader or imaging system for signal detection
Procedure:
-
Cell Culture and Treatment:
-
Seed Axl-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serially diluted this compound or DMSO for a specified time (e.g., 2 hours).
-
-
Ligand Stimulation: Stimulate the cells with Gas6 for a short period (e.g., 15 minutes) to induce Axl phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Axl and total Axl.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
Quantify the band intensities and normalize the phospho-Axl signal to the total Axl signal.
-
Plot the normalized phospho-Axl levels against the this compound concentration to determine the cellular potency.
-
Conclusion
This compound is a potent inhibitor of the TAM family kinases, with a well-characterized inhibitory activity against Axl. While quantitative data for Mer and Tyro3 are less defined, existing evidence suggests a comparable level of inhibition. The broader selectivity profile of this compound, encompassing other important kinases, underscores the need for careful consideration in its experimental application and potential therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors.
References
Unveiling the Off-Target Landscape of SGI-7079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent, ATP-competitive small molecule inhibitor primarily targeting the Axl receptor tyrosine kinase.[1][2][3][4] Axl kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including proliferation, survival, migration, and invasion. Its overexpression is implicated in the progression and therapeutic resistance of several cancers.[5] While this compound exhibits high affinity for Axl, a comprehensive understanding of its off-target activities is crucial for predicting potential polypharmacological effects and anticipating adverse events in clinical development. This technical guide provides an in-depth overview of the known off-target kinase activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the known quantitative inhibitory activity of this compound against its primary target, Axl, and its identified off-target kinases.
Table 1: On-Target Activity of this compound against Axl Kinase
| Parameter | Value | Notes |
| Ki | 5.7 nM | Biochemical assay.[3] |
| IC50 | 58 nM | In vitro biochemical assay.[3] |
| EC50 | 100 nM | Inhibition of Gas6-induced Axl phosphorylation in HEK293T cells.[3] |
Table 2: Off-Target Kinase Activity of this compound
| Kinase Target | Family | Reported Inhibition | Quantitative Data (IC50/Ki) |
| Mer | TAM | Similar to Axl | Low nM (specific value not reported)[3] |
| Tyro3 | TAM | Similar to Axl | Low nM (specific value not reported)[3] |
| Syk | TK | Potent inhibition | Low nM (specific value not reported)[3] |
| Flt1 (VEGFR1) | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
| Flt3 | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
| Jak2 | TK | Potent inhibition | Low nM (specific value not reported)[3] |
| TrkA | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
| TrkB | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
| PDGFRβ | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
| Ret | RTK | Potent inhibition | Low nM (specific value not reported)[3] |
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against Axl kinase or its off-target kinases in a biochemical format.
Materials:
-
Recombinant human kinase (e.g., Axl, Mer, Flt3)
-
Kinase-specific peptide substrate (e.g., AXLtide for Axl)[6]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of this compound dilutions in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant kinase on ice and dilute to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction: Gently mix the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro Kinase Inhibition Assay Workflow.
Cellular Assay for Axl Phosphorylation Inhibition (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit the ligand-induced phosphorylation of Axl in a cellular context.
Materials:
-
Human cancer cell line expressing Axl (e.g., SUM149, LN229)
-
Cell culture medium and supplements
-
Recombinant human Gas6
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 2-5 hours).
-
-
Ligand Stimulation:
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 10-20 minutes) to induce Axl phosphorylation.[7]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Axl antibody.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the Axl signaling pathway and the logical relationship of this compound's inhibitory action.
Axl Signaling Pathway and this compound Inhibition.
The off-target activity of this compound on other receptor tyrosine kinases (RTKs) and tyrosine kinases (TKs) can lead to the modulation of other signaling pathways, potentially contributing to both therapeutic efficacy and toxicity.
Logical Relationship of this compound's On- and Off-Target Activities.
Conclusion
This compound is a selective inhibitor of Axl kinase with demonstrated potent activity. However, it also exhibits inhibitory effects against a range of other kinases, primarily within the low nanomolar range. While precise quantitative data for all off-targets remains to be fully disclosed in public literature, the known off-target profile suggests the potential for broader biological effects. The experimental protocols provided herein offer a framework for researchers to further investigate the on- and off-target activities of this compound. A thorough understanding of this inhibitor's complete kinase interaction landscape is essential for its continued development and for the rational design of combination therapies.
References
SGI-7079: A Targeted Approach to Reversing Epithelial-Mesenchymal Transition in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key driver of this transition is the receptor tyrosine kinase Axl. Its overexpression and activation are correlated with a mesenchymal phenotype and poor clinical outcomes in various cancers. SGI-7079, a selective and orally active Axl inhibitor, has emerged as a promising therapeutic agent to counteract EMT. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating the Axl signaling pathway to reverse EMT. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Challenge of Epithelial-Mesenchymal Transition in Oncology
Epithelial-mesenchymal transition is a cellular reprogramming event where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype.[1] This transition is a hallmark of cancer progression, enabling tumor cells to disseminate from the primary tumor, invade surrounding tissues, and form distant metastases.[2] Furthermore, EMT is increasingly recognized as a major contributor to acquired resistance to a wide range of cancer therapies, including conventional chemotherapy and targeted agents like EGFR inhibitors.[3][4][5]
Several signaling pathways are known to induce and maintain the mesenchymal state, with the Axl receptor tyrosine kinase pathway being a central player.[6][7] Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6] Upon activation, Axl triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and the transcriptional changes associated with EMT.[4][7] Given its pivotal role in EMT and therapy resistance, Axl has become an attractive target for cancer drug development.
This compound is a potent and selective small-molecule inhibitor of Axl kinase activity.[1][8] By targeting the ATP-binding pocket of Axl, this compound effectively blocks its autophosphorylation and subsequent downstream signaling.[3] This guide will delve into the technical details of this compound's mechanism of action and its demonstrated effects on reversing the mesenchymal phenotype, providing a valuable resource for researchers in the field.
This compound: Mechanism of Action and Molecular Effects
This compound functions as a selective Axl kinase inhibitor, demonstrating a significant impact on the signaling pathways that drive EMT.
Inhibition of Axl Phosphorylation
The primary mechanism of action of this compound is the direct inhibition of Axl kinase activity. Upon binding of its ligand Gas6, Axl undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling cascades. This compound effectively reduces this Gas6-induced Axl phosphorylation.[9][10]
Downregulation of Mesenchymal Markers and Upregulation of Epithelial Markers
A key consequence of Axl inhibition by this compound is the reversal of the EMT phenotype at the molecular level. This is characterized by:
-
Downregulation of Mesenchymal Markers: Treatment with this compound leads to a decrease in the expression of key mesenchymal proteins such as N-cadherin and Vimentin. It also reduces the expression of transcription factors that are master regulators of EMT, including Snail and Slug.[6]
-
Upregulation of Epithelial Markers: Concurrently, this compound promotes the re-expression of epithelial markers, most notably E-cadherin, which is crucial for the formation of adherens junctions and the maintenance of epithelial cell polarity.[11]
Impact on Downstream Signaling Pathways
By inhibiting Axl, this compound effectively dampens the downstream signaling pathways that are aberrantly activated during EMT. These include:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Axl activation leads to the phosphorylation and activation of AKT. This compound has been shown to block this activation.[11]
-
MAPK/ERK Pathway: This cascade is involved in cell growth and differentiation. Axl signaling can activate the RAS-RAF-MEK-ERK pathway, which is inhibited by this compound.[7]
-
NF-κB Pathway: The NF-κB pathway plays a role in inflammation, cell survival, and EMT. Axl activation can lead to NF-κB activation, a process that is impeded by this compound.[3]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (in vitro) | 58 nM | Not specified | [12] |
| IC50 (in vitro) | 0.16 µM | KPL-4 (Breast Cancer) | [3] |
| IC50 (in vitro) | 0.43 µM | SUM149 (Breast Cancer) | [3] |
Table 1: In Vitro Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Treatment | Effect | Reference |
| Mesenchymal NSCLC cell lines | This compound + Erlotinib (B232) | Synergistic effect, reversing erlotinib resistance | [4][9] |
| SUM149 (Breast Cancer) | This compound (0.25 µM, 0.5 µM) | Significant reduction in migration and invasion | [3] |
| ID8 (Ovarian Cancer) | This compound | Inhibition of migration and invasion in Axl-sufficient cells | [13][14] |
Table 2: Effects of this compound on Cell Migration, Invasion, and Drug Resistance.
| Model | Dosage and Administration | Outcome | Reference |
| Mesenchymal NSCLC Xenograft | Not specified | Impaired tumor growth | [9][10] |
| SUM149 Inflammatory Breast Cancer Xenograft | 50 mg/kg, oral, 5 days/week for 2 weeks | Significant inhibition of tumor growth and prolonged survival | [3] |
| ID8 Ovarian Cancer Peritoneal Model | 50 mg/kg, oral, 5 days/week for 2 weeks (in combination with anti-PD-1) | Tumor eradication and long-term survival in a subset of mice | [3] |
Table 3: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on EMT.
Western Blotting for Axl Phosphorylation and EMT Markers
Objective: To determine the effect of this compound on the phosphorylation of Axl and the expression levels of epithelial and mesenchymal markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-Axl, total Axl, E-cadherin, N-cadherin, Vimentin, Snail, Slug, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period. For Axl phosphorylation, cells can be serum-starved and then stimulated with Gas6 in the presence or absence of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The lower chamber should contain a medium with a chemoattractant.
-
Treatment: Add this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion (e.g., 18-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with a fixation solution, and then stain them with a staining solution.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of cells in several random fields. Calculate the average number of migrated/invaded cells per field.
In Vivo Xenograft Tumor Growth Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound formulation for oral administration (e.g., in 0.5% hydroxypropylmethylcellulose (B13716658) plus 0.1% Tween 80)[14]
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or vehicle control orally at the specified dose and schedule (e.g., 50 mg/kg, 5 days a week).[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Axl signaling pathway and the inhibitory action of this compound.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological properties of SGI-7079
An In-depth Technical Guide on the Pharmacological Properties of SGI-7079
Introduction
This compound is a novel, orally active, small-molecule inhibitor targeting the Axl receptor tyrosine kinase (RTK).[1] AXL is a member of the TAM (Tyro3, Axl, MerTK) subfamily of RTKs, which are frequently overexpressed in various malignancies and associated with poor prognosis, tumor progression, metastasis, and the development of therapeutic resistance.[2][3][4] this compound functions as a selective, ATP-competitive inhibitor, blocking Axl-mediated signaling pathways.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization, aimed at researchers and professionals in drug development.
Mechanism of Action
This compound exerts its primary effect by inhibiting the Axl receptor tyrosine kinase.[5][6] Upon binding of its ligand, growth arrest-specific 6 (Gas6), Axl dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades crucial for cancer cell survival, proliferation, migration, and invasion.[2][7] These pathways include the PI3K/Akt, Ras/MEK/ERK, and NF-κB signaling axes.[3][7] this compound competitively binds to the ATP pocket of the Axl kinase domain, preventing its phosphorylation and subsequent signal transduction.[1][3] This blockade leads to the inhibition of key oncogenic processes, such as NF-κB activation and the expression of matrix metalloproteinase 9 (MMP-9), which is involved in invasion.[1][3]
Caption: Gas6/Axl signaling pathway and the inhibitory action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays, demonstrating its potency against Axl kinase and its effects on cancer cell lines.
Biochemical Inhibitory Activity
This compound shows high affinity for the Axl kinase and effectively inhibits its ligand-induced phosphorylation.
| Parameter | Value | Target/System | Reference |
| Ki | 5.7 nM | Axl | [8] |
| IC₅₀ | 58 nM | Axl (in vitro) | [6] |
| EC₅₀ | 100 nM | Gas6-induced Axl phosphorylation in HEK293T cells | [6][8] |
Cell-Based Activity
This compound effectively inhibits the proliferation of various cancer cell lines, particularly those with mesenchymal characteristics and high Axl expression. It has been shown to decrease cell migration, invasion, and induce cell cycle arrest.[1][5][9]
| Cell Line | Cancer Type | IC₅₀ (72h) | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 µM | [1][9] |
| KPL-4 | Breast Cancer | 0.16 µM | [1][9] |
Treatment of SUM149 inflammatory breast cancer cells with this compound at concentrations of 0.25 µM and 0.5 µM for 18 hours significantly reduced their migration and invasion capabilities.[1] Furthermore, in KPL-4 cells, the compound induced cell cycle arrest at the G1/S phase after 48 hours of treatment.[1]
Selectivity Profile
While this compound is a potent Axl inhibitor, it also demonstrates activity against other members of the TAM family and a range of other kinases, typically with low nanomolar inhibition.[6][8]
| Kinase Target | Family/Class | Reference |
| Mer | TAM | [8] |
| Tyro3 | TAM | [8] |
| Syk | Tyrosine Kinase | [6][8] |
| Flt1, Flt3 | Receptor Tyrosine Kinase | [6][8] |
| Jak2 | Tyrosine Kinase | [8] |
| TrkA, TrkB | Receptor Tyrosine Kinase | [6][8] |
| PDGFRβ | Receptor Tyrosine Kinase | [6][8] |
| Ret | Receptor Tyrosine Kinase | [6][8] |
| Met | Receptor Tyrosine Kinase | [10] |
| YES | Tyrosine Kinase | [10] |
In Vivo Pharmacology and Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound as a single agent and in combination therapies. The compound is orally bioavailable and inhibits tumor growth in a dose-dependent manner.[1][11]
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | SUM149 Xenograft | Inflammatory Breast Cancer | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. |[1] | | Mesenchymal NSCLC Xenograft | Non-Small Cell Lung Cancer | Not specified | Inhibited tumor growth. |[2][7] | | ID8 Peritoneal Model (Syngeneic) | Ovarian Cancer | 50 mg/kg, p.o., 5 days/week for 2 weeks | In combination with anti-PD-1, induced tumor eradication in one-third of mice. Median survival not reached in combo group vs. 27 days in vehicle group. |[1][12] | | A549 Xenograft | Non-Small Cell Lung Cancer | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition. At max dose, 67% tumor growth inhibition. |[6][8][11] |
Notably, the anti-tumor effect of this compound appears to be partially immune-mediated. In one study, the median survival of tumor-bearing syngeneic mice (with a competent immune system) treated with this compound was 56 days, compared to just 35.5 days in immunodeficient nude mice, indicating that an intact immune system enhances the drug's efficacy.[12]
Role in Overcoming Drug Resistance
Axl signaling is a known mechanism of acquired resistance to targeted therapies, particularly EGFR inhibitors.[4] this compound has shown potential in reversing this resistance.
-
EGFR Inhibitor Resistance: In non-small cell lung cancer (NSCLC) models with mesenchymal features and Axl expression, the combination of this compound with the EGFR inhibitor erlotinib (B232) successfully reversed erlotinib resistance.[5][6]
-
Immune Checkpoint Blockade: Axl inhibition can remodel the tumor microenvironment to be more immune-stimulatory.[12] However, this can also lead to adaptive immune resistance through the upregulation of PD-L1 on tumor cells and PD-1 on T cells.[12] Combining this compound with an anti-PD-1 antibody demonstrated a potent synergistic anti-tumor effect, leading to tumor eradication and long-term survival in a murine ovarian cancer model.[1][12]
Caption: Reversal of EGFR inhibitor resistance by co-targeting Axl with this compound.
Experimental Protocols
Inhibition of Axl Phosphorylation Assay
This protocol details the method used to confirm this compound's inhibitory effect on its direct target in a cellular context.[6]
-
Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid containing the human Axl gene. Cells are incubated in standard media with 10% FBS for 24 hours post-transfection.
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for 10 minutes.
-
Ligand Stimulation: Five minutes before lysis, cells are stimulated with Gas6-containing conditioned media to induce Axl phosphorylation.
-
Lysis and Analysis: Cells are lysed, and protein extracts are analyzed by Western blotting using antibodies specific for phosphorylated Axl (e.g., p-Axl Tyr702) and total Axl to determine the extent of inhibition.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and growth of cancer cells.[5]
-
Cell Plating: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for 72 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or MTT. The absorbance is measured with a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse model.[12]
Caption: A typical experimental workflow for an in vivo xenograft study.
-
Animal Models: Immunodeficient (e.g., nude) or syngeneic mice are used.
-
Tumor Cell Inoculation: Mice are subcutaneously or intraperitoneally inoculated with a suspension of tumor cells (e.g., 1 x 10⁶ ID8 cells).[12]
-
Tumor Establishment: Tumors are allowed to grow for a period of 7 to 10 days.
-
Treatment: Animals are randomized into groups and treated. This compound is typically formulated in 0.5% hydroxypropylmethylcellulose (B13716658) plus 0.1% Tween 80 and administered orally, often 5 days per week for 2 weeks.[5][12]
-
Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or if they appear moribund. Tumor growth inhibition and overall survival are analyzed.[12]
Conclusion
This compound is a potent and selective inhibitor of Axl kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the blockade of the Gas6/Axl signaling pathway, translates to the inhibition of cancer cell proliferation, migration, and invasion. The compound's oral bioavailability and efficacy in preclinical models, both as a monotherapy and in combination with EGFR inhibitors and immune checkpoint blockers, underscore its therapeutic potential. This compound represents a promising agent for targeting Axl-driven malignancies and overcoming mechanisms of drug resistance, warranting further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ptgcn.com [ptgcn.com]
- 12. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases, which are frequently overexpressed in a multitude of malignancies and are associated with poor prognosis, metastasis, and the development of therapeutic resistance. Emerging evidence highlights the critical role of the AXL signaling pathway in shaping the tumor microenvironment (TME), particularly in fostering an immunosuppressive landscape that facilitates tumor immune evasion. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the TME, with a focus on its impact on immune cell populations, cytokine profiles, and key signaling pathways.
Core Mechanism of Action: AXL Inhibition
This compound functions as an ATP-competitive inhibitor of AXL, effectively blocking its kinase activity.[1] While highly selective for AXL, this compound also demonstrates inhibitory activity against other TAM family members, MER and TYRO3, at slightly higher concentrations.[2] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), to AXL triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound's inhibition of AXL phosphorylation disrupts these pathways, leading to a profound reprogramming of the TME.
Impact on the Tumor Immune Microenvironment
The antitumor effects of this compound are significantly mediated by its ability to convert an immunologically "cold" TME into a "hot," T-cell inflamed environment. This is substantiated by preclinical studies demonstrating a more pronounced therapeutic effect in immunocompetent mouse models compared to immunodeficient models.[2] Depletion of CD4+ and CD8+ T cells abrogates the antitumor efficacy of AXL inhibitors, underscoring the indispensable role of the adaptive immune system in their mechanism of action.[2]
Modulation of T-Cell-Mediated Immunity
This compound treatment leads to a significant increase in the infiltration, proliferation, and activation of both CD4+ and CD8+ tumor-infiltrating lymphocytes (TILs).[2] This is accompanied by an enhanced effector function, as evidenced by increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2] Mechanistically, this is thought to be partly driven by an increase in the number and activity of CD103+ cross-presenting dendritic cells (DCs), which are crucial for priming anti-tumor T cell responses.[2]
A key consequence of AXL inhibition is the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells and its receptor, Programmed Death-1 (PD-1), on TILs.[2][3] This phenomenon, known as adaptive immune resistance, is a direct result of the increased IFN-γ in the TME. While seemingly counterintuitive, this upregulation provides a strong rationale for combination therapies. The co-administration of this compound with PD-1/PD-L1 checkpoint inhibitors has been shown to induce synergistic antitumor effects, leading to complete tumor eradication in some preclinical models.[2][4]
Effects on Myeloid-Derived Suppressor Cells (MDSCs) and Macrophages
The TME is often heavily infiltrated with immunosuppressive myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). AXL signaling is implicated in the differentiation and function of these cells.[5][6] Inhibition of the TAM kinase family, including AXL, has been shown to diminish the suppressive activity of MDSCs.[5] AXL signaling promotes the differentiation of monocytic MDSCs (M-MDSCs) into immunosuppressive M2-like macrophages.[7] Therefore, this compound is hypothesized to skew the macrophage population towards a pro-inflammatory M1 phenotype, further contributing to a more robust anti-tumor immune response.
Signaling Pathways Modulated by this compound
The inhibition of AXL by this compound disrupts several downstream signaling cascades that are critical for tumor cell survival, proliferation, and immune evasion.
Figure 1: this compound inhibits AXL-mediated downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound and AXL inhibition.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 | [1] |
| KPL-4 | Breast Cancer | 0.16 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model
| Treatment Group | Median Survival (days) | Reference |
| Vehicle | 35.5 (Nude mice) | [2] |
| This compound | 56 (Syngeneic C57BL/6 mice) | [2] |
Table 3: Effect of AXL Inhibition on Tumor-Infiltrating Lymphocyte Populations
| Immune Cell Population | Change upon AXL Inhibition | Key Functions | Reference |
| CD4+ T Cells | Increased infiltration and activation | Helper T cell functions, cytokine production | [2] |
| CD8+ T Cells | Increased infiltration, activation, and effector function | Cytotoxic killing of tumor cells | [2] |
| CD103+ Dendritic Cells | Increased accumulation and activation | Cross-presentation of tumor antigens to T cells | [2] |
| Regulatory T cells (Tregs) | No significant change | Immunosuppression | [2] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased suppressive function | Immunosuppression | [5] |
| M2-like Macrophages | Polarization towards M1 phenotype | Pro-tumorigenic, immunosuppressive | [7] |
Table 4: Modulation of Immune Checkpoint Molecules by this compound
| Molecule | Cell Type | Change upon this compound Treatment | Reference |
| PD-L1 | Tumor Cells | Upregulation | [2] |
| PD-1 | CD8+ T Cells | Upregulation | [2] |
| MHC-I | Tumor Cells | Upregulation | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vivo Murine Tumor Models
References
- 1. oncotarget.com [oncotarget.com]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AXL-mediated modulation of myeloid-derived suppressor cells (MDSC) in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SGI-7079: A Technical Guide to Axl Inhibition and Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] Aberrant Axl signaling is a key driver of cancer progression, promoting cell proliferation, survival, migration, invasion, and therapeutic resistance in a variety of malignancies.[3][4][5] This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis in cancer cells. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.
Introduction to this compound and its Target: Axl Receptor Tyrosine Kinase
This compound is an orally active inhibitor that targets Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][4] The natural ligand for Axl is the growth arrest-specific 6 (Gas6) protein.[3][4] Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that are crucial for cancer cell survival and metastasis.[3][6] These pathways include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB signaling cascades.[3][7] By competitively binding to the ATP pocket of Axl's kinase domain, this compound effectively blocks this activation and downstream signaling.[1][2]
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Cell Line | Cancer Type | IC50 Value (μM) | Assay Duration | Reference |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 hours | [1][8] |
| KPL-4 | Breast Cancer | 0.16 | 72 hours | [1][8] |
| Mesenchymal NSCLC lines | Non-Small Cell Lung Cancer | Not specified, but showed greater sensitivity | Not specified | [2] |
In vitro studies have also demonstrated that this compound can inhibit tumor growth in a dose-dependent manner.[2] Furthermore, it has been shown to reverse resistance to other targeted therapies, such as the EGFR inhibitor erlotinib, in non-small cell lung cancer (NSCLC) models.[2]
Mechanism of Action: Induction of Apoptosis
This compound-mediated inhibition of Axl triggers apoptosis through the modulation of key signaling pathways that regulate cell survival and death.
Inhibition of Pro-Survival Signaling
Axl activation promotes cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins.[7] this compound counteracts this by inhibiting these pro-survival signals. Key downstream effects include:
-
PI3K/AKT Pathway: Inhibition of this pathway leads to decreased phosphorylation of downstream effectors, which are critical for cell survival.[3][7]
-
NF-κB Pathway: this compound blocks Axl-mediated NF-κB activation.[1] This results in the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[5][7]
-
JAK/STAT Pathway: Axl can activate the JAK/STAT pathway, which is also involved in promoting cell proliferation and survival.[3]
Upregulation of Pro-Apoptotic Factors
By suppressing the aforementioned pro-survival pathways, this compound tips the balance towards apoptosis. This is characterized by:
-
Increased Activity of Pro-Apoptotic Proteins: The inhibition of anti-apoptotic Bcl-2 family members allows for the activation of pro-apoptotic proteins like BAD and the subsequent activation of caspases.[5][7]
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits Axl, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for evaluating this compound's pro-apoptotic effects using flow cytometry and Western blotting.
Detailed Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Blue)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, typically DMSO) for 72 hours.[1][8]
-
Reagent Addition: Add MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[9]
Western Blotting for Apoptosis-Related Proteins
This protocol is used to assess changes in the expression levels of proteins involved in apoptosis.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Axl, p-Axl, Bcl-2, Bax, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[8][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol quantifies the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.[12] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising Axl inhibitor that effectively induces apoptosis in cancer cells by disrupting key pro-survival signaling pathways. Its ability to inhibit Axl phosphorylation leads to a cascade of events culminating in cell cycle arrest and programmed cell death. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other Axl-targeting agents in oncology drug development. The synergistic potential of this compound with other anti-cancer therapies, including immune checkpoint inhibitors, warrants further investigation.[1][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 7. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Axl Inhibitor SGI-7079: A Technical Guide to its Role in Cell Cycle Arrest
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, with a specific focus on its role in inducing cell cycle arrest in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology.
Abstract
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance. Emerging evidence demonstrates that this compound exerts its anti-neoplastic effects in part by inducing a G1 phase cell cycle arrest. This guide summarizes the current understanding of the signaling pathways involved, presents available quantitative data on cell cycle distribution following this compound treatment, and provides detailed experimental protocols for key assays.
Introduction to this compound and Axl Kinase
This compound is a small molecule, ATP-competitive inhibitor of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Overexpression and activation of Axl are implicated in the progression and poor prognosis of various malignancies, including inflammatory breast cancer and non-small cell lung cancer.[2][3] Axl signaling promotes cell survival, proliferation, migration, and invasion through the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK cascades.[1] Inhibition of Axl by this compound has been shown to block these pro-tumorigenic processes and, critically, to halt cell cycle progression.[1][4]
This compound-Induced Cell Cycle Arrest: The G1 Checkpoint
Treatment of cancer cells with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase, where DNA replication occurs.[1][4] This G1 arrest is a critical mechanism of the drug's anti-proliferative effect. Specifically, in KPL-4 breast cancer cells, treatment with this compound at concentrations of 0.25 µM and 0.5 µM for 48 hours resulted in cell cycle arrest at the G1/S phase.[4] Similarly, this compound was found to induce a sub-G1 arrest in both SUM149 and KPL-4 inflammatory breast cancer cell lines after 48 hours of treatment.[1]
Quantitative Data on Cell Cycle Distribution
While specific percentages from flow cytometry are not detailed in the readily available literature, published graphical data demonstrates a clear dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations in SUM149 and KPL-4 cells treated with this compound for 48 hours.[1] The appearance of a sub-G1 peak at higher concentrations also indicates the induction of apoptosis following cell cycle arrest.[1]
Table 1: Summary of this compound Effect on Cell Cycle
| Cell Line | Concentration(s) | Treatment Duration | Observed Effect | Reference |
| KPL-4 | 0.25 µM, 0.5 µM | 48 hours | G1/S phase arrest | [4] |
| SUM149 | Not specified | 48 hours | Sub-G1 arrest | [1] |
| KPL-4 | Not specified | 48 hours | Sub-G1 arrest | [1] |
Signaling Pathways and Molecular Mechanisms
The induction of G1 cell cycle arrest by this compound is a direct consequence of its inhibition of Axl kinase activity. The Axl signaling pathway is known to regulate the expression and activity of key cell cycle proteins. The proposed mechanism involves the following steps:
-
Inhibition of Axl Phosphorylation : this compound binds to the ATP-binding pocket of Axl, preventing its autophosphorylation and subsequent activation.[1]
-
Downregulation of Pro-proliferative Pathways : Inactivation of Axl leads to the suppression of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.
-
Modulation of G1-Phase Regulators : These pathways converge on the regulation of G1 cyclins and cyclin-dependent kinases (CDKs), and their inhibitors (CKIs). While direct evidence for this compound's effect on these proteins is still emerging, Axl signaling is known to upregulate the expression of Cyclin D1 and c-Myc, key drivers of the G1/S transition. Conversely, inhibition of these pathways can lead to the stabilization and activation of CKIs such as p21Cip1 and p27Kip1, which act as brakes on the cell cycle by inhibiting CDK2/Cyclin E complexes.
Caption: this compound mediated Axl inhibition leads to G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines : SUM149 and KPL-4 inflammatory breast cancer cells are suitable models.[1]
-
Culture Conditions : Culture cells in appropriate media (e.g., Ham's F-12 for SUM149, DMEM for KPL-4) supplemented with 10% fetal bovine serum, insulin, hydrocortisone, and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Treatment : Dissolve this compound in DMSO to create a stock solution. Treat cells with final concentrations ranging from 0.1 µM to 1.0 µM for 48 hours for cell cycle analysis.[1][4] A vehicle control (DMSO) should be run in parallel.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine cell cycle distribution.
-
Cell Harvesting : After a 48-hour treatment with this compound, harvest cells by trypsinization.
-
Fixation : Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining : Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition : Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is to assess the effect of this compound on the expression levels of key cell cycle proteins.
-
Protein Extraction : Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, p21Cip1, p27Kip1, CDK2, CDK4, and a loading control like β-actin or GAPDH).
-
Detection : After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities to determine the relative changes in protein expression.
References
Methodological & Application
SGI-7079 Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression and activation are implicated in tumor proliferation, survival, migration, and invasion, as well as in the development of therapeutic resistance. This compound effectively blocks the signaling cascade initiated by the binding of its ligand, Gas6, to Axl, leading to the inhibition of downstream pathways, including the NF-κB pathway, and subsequent reduction in the expression of target genes like matrix metalloproteinase-9 (MMP-9). These application notes provide detailed protocols for in vitro studies using this compound to assess its anti-cancer effects.
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| SUM149 | Inflammatory Breast Cancer | Cell Viability | 0.43 | 72 | [1][2] |
| KPL-4 | Breast Cancer | Cell Viability | 0.16 | 72 | [1][2] |
Note: The inhibitory activity of this compound can vary depending on the cell line and experimental conditions. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific model.
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of the Axl receptor upon Gas6 binding. This blockade prevents the activation of downstream signaling pathways critical for cancer cell survival and metastasis. One of the key pathways inhibited is the NF-κB pathway, which leads to a decrease in the transcription of genes like MMP-9, an enzyme involved in extracellular matrix degradation and cell invasion.
References
Determining the IC50 of SGI-7079 in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-7079 is a potent and selective inhibitor of the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance in various cancers, including breast cancer.[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of this compound in different breast cancer subtypes. These application notes provide detailed protocols for determining the IC50 of this compound in breast cancer cell lines using common cell viability assays, summarize available IC50 data, and illustrate the Axl signaling pathway.
Data Presentation
The potency of this compound has been evaluated in several breast cancer cell lines. The following table summarizes the available IC50 values.
| Breast Cancer Cell Line | IC50 (µM) | Treatment Duration | Assay Used | Reference |
| SUM149 (Inflammatory) | 0.43 | 72 hours | CellTiter-Blue | [3] |
| KPL-4 (HER2+) | 0.16 | 72 hours | CellTiter-Blue | [3] |
| MDA-MB-231 (TNBC) | Data not available in searched literature | - | - | |
| MCF-7 (ER+) | Data not available in searched literature | - | - | |
| T-47D (ER+) | Data not available in searched literature | - | - |
Note: While extensive searches were conducted, specific IC50 values for this compound in the commonly used breast cancer cell lines MDA-MB-231, MCF-7, and T-47D were not found in the publicly available literature. Researchers are encouraged to determine these values empirically using the protocols provided below.
This compound and the Axl Signaling Pathway in Breast Cancer
This compound is an ATP-competitive inhibitor of Axl kinase.[2] The Axl receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/AKT, MAPK, and NF-κB, are crucial for cell proliferation, survival, migration, and invasion.[4][5] In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), Axl overexpression is associated with poor prognosis and resistance to therapy.[4] this compound blocks these Axl-mediated signaling events, thereby inhibiting tumor growth and progression.[2]
References
Application Notes and Protocols for SGI-7079 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[3][4] this compound exerts its anti-tumor effects by blocking AXL-mediated downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, thereby inhibiting tumor cell proliferation, migration, and invasion.[2][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models and summarize key quantitative data from preclinical studies.
Mechanism of Action of this compound
This compound targets the AXL receptor, preventing its autophosphorylation upon binding to its ligand, Gas6. This inhibition blocks the activation of downstream signaling cascades that are crucial for cancer cell survival and proliferation.
Quantitative Data from Mouse Xenograft Studies
The efficacy of this compound has been evaluated in various mouse xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: this compound Administration in Inflammatory Breast Cancer (IBC) Xenograft Model
| Parameter | Details | Reference |
| Cell Line | SUM149 | [2] |
| Mouse Strain | Not Specified | [2] |
| Tumor Inoculation | Subcutaneous | [2] |
| Drug Formulation | Not Specified | [2] |
| Dosage | 50 mg/kg | [2] |
| Administration Route | Oral | [2] |
| Dosing Schedule | 5 days a week for 2 weeks | [2] |
| Outcome | Significant tumor growth inhibition and prolonged survival | [2] |
Table 2: this compound Administration in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Details | Reference |
| Cell Line | A549 | [6] |
| Mouse Strain | NCr-nu/nu female mice | [6] |
| Tumor Inoculation | Subcutaneous | [7] |
| Drug Formulation | 0.1N citrate (B86180) buffer | [1] |
| Dosages | 10, 25, 50 mg/kg | [6] |
| Administration Route | Oral (p.o.) | [6] |
| Dosing Schedule | Not Specified | [6] |
| Outcome | Dose-dependent tumor growth inhibition; 67% inhibition at the maximum dose | [6] |
Table 3: this compound Administration in Ovarian Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Line | ID8 | [8] |
| Mouse Strain | Syngeneic C57BL/6 and nude mice | [8] |
| Tumor Inoculation | Intraperitoneal | [8] |
| Drug Formulation | 0.5% hydroxypropylmethylcellulose (B13716658) plus 0.1% Tween 80 | [8] |
| Dosage | Not Specified | [8] |
| Administration Route | Oral | [8] |
| Dosing Schedule | 5 days a week for 2 weeks | [8] |
| Outcome | Greater antitumor effect in syngeneic mice (median survival: 56 days) compared to nude mice (median survival: 35.5 days) | [8] |
Experimental Protocols
General Workflow for a Xenograft Study
The following diagram outlines the typical workflow for a mouse xenograft study involving this compound.
Detailed Protocol for Subcutaneous Xenograft Model
This protocol is a generalized procedure based on common practices and should be adapted to specific experimental needs.
Materials:
-
Cancer cell line (e.g., SUM149, A549)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80, or 0.1N citrate buffer)
-
Immunocompromised mice (e.g., NCr-nu/nu, BALB/c nude)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Keep the cell suspension on ice to maintain viability.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the appropriate vehicle on each day of dosing.
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, 5 days a week for 2 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the maximum size allowed by IACUC guidelines or at the end of the study period.
-
Collect tumors for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
Conclusion
This compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this AXL inhibitor. It is crucial to adapt these general guidelines to the specific cancer model and research questions being addressed, while adhering to all institutional and national regulations for animal welfare.
References
- 1. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting p-Axl Inhibition by SGI-7079 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and activation are linked to tumorigenesis and drug resistance in numerous cancers.[1][2] The binding of its ligand, growth arrest-specific 6 (Gas6), triggers the dimerization and autophosphorylation of Axl at specific tyrosine residues within its kinase domain, initiating downstream signaling cascades such as the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways.[1][2]
SGI-7079 is a potent and selective, ATP-competitive inhibitor of Axl kinase.[3] It effectively blocks Gas6-induced Axl phosphorylation, thereby inhibiting downstream signaling and impeding tumor cell proliferation and invasion.[3][4] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of Axl (p-Axl) in cell lines following treatment with this compound.
Axl Signaling Pathway and this compound Inhibition
The following diagram illustrates the Axl signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for assessing the effect of this compound on Axl phosphorylation.
Quantitative Data Summary
This compound has been shown to inhibit Axl phosphorylation and activity at nanomolar to micromolar concentrations, depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line | Reference |
| Ki for AXL | 5.7 nM | - | [4] |
| EC50 (inhibition of Gas6-induced p-Axl) | 100 nM | HEK293T | [4] |
| IC50 (in vitro Axl inhibition) | 58 nM | - | [4] |
| Effective Concentration (inhibition of Gas6-induced p-Axl) | 1 µM (for 5 hours) | Breast Cancer Cells | [3] |
| Effective Concentration (inhibition of Axl activation) | 0.03 - 3 µmol/L (for 10 minutes) | HEK-293 | [4][5] |
| IC50 (cell proliferation) | 0.16 µM (72 h) | KPL-4 Breast Cancer Cells | [3] |
| IC50 (cell proliferation) | 0.43 µM (72 h) | SUM149 Breast Cancer Cells | [3] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
Materials and Reagents
-
Cell Line: A cell line known to express Axl (e.g., HEK293T, SUM149, A549).
-
Gas6 Ligand: To stimulate Axl phosphorylation.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[6] Supplement with protease and phosphatase inhibitors just before use.[7][8]
-
Protein Assay Kit: BCA or similar.
-
Laemmli Sample Buffer (4X): Containing a reducing agent like β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Appropriate percentage for Axl (~140 kDa).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Axl (e.g., targeting Tyr702 or Tyr779).
-
Rabbit or mouse anti-total-Axl.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For chemiluminescent detection.
Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal levels of receptor phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) for the desired duration (e.g., 10 minutes to 24 hours).[3][4] Include a DMSO vehicle control.
-
To induce Axl phosphorylation, stimulate the cells with Gas6 (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before cell lysis.[4][9]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[7]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane. For a large protein like Axl (~140 kDa), consider optimizing the transfer time and voltage.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-phospho-Axl antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of the phospho-Axl antibody.
-
Re-probe the membrane with an anti-total-Axl antibody and then a loading control antibody (e.g., β-actin), following the immunoblotting steps above.
-
Data Analysis
Quantify the band intensities for p-Axl, total Axl, and the loading control using densitometry software. The level of Axl phosphorylation can be determined by normalizing the p-Axl signal to the total Axl signal. Further normalization to the loading control can account for any variations in protein loading.
Troubleshooting
-
No or Weak Signal: Ensure the cell line expresses sufficient Axl. Include a positive control lysate.[7] Check antibody dilutions and incubation times. Confirm efficient protein transfer with Ponceau S staining.[7]
-
High Background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps.
-
Non-specific Bands: Ensure the primary antibody is validated for Western blotting. Optimize antibody concentration.
-
Multiple Bands for Axl: Axl is a glycoprotein (B1211001) and may appear as a broad band. An unglycosylated form may be visible at a lower molecular weight (~100 kDa).[7]
References
- 1. mdpi.com [mdpi.com]
- 2. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Migration Assays Using SGI-7079
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, in cell migration assays. Detailed protocols for wound healing and transwell migration assays are provided, along with data presentation and visualization of the relevant signaling pathways.
Introduction to this compound and its Role in Cell Migration
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in the progression and metastasis of various cancers. The binding of its ligand, Gas6 (growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote cell proliferation, survival, and migration.[2] this compound competitively binds to the ATP-binding pocket of the Axl kinase domain, effectively blocking its activity and inhibiting downstream signaling.[1] This inhibition of Axl signaling has been shown to decrease cancer cell migration and invasion, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3]
Axl Signaling Pathway in Cell Migration
The activation of Axl by Gas6 triggers a cascade of intracellular signaling events that culminate in enhanced cell migration. Key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5] These pathways regulate various cellular processes, including cytoskeletal rearrangement, focal adhesion dynamics, and the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and subsequent cell invasion.[1] this compound, by inhibiting Axl, effectively dampens these pro-migratory signals.
Quantitative Data on this compound's Effect on Cell Migration and Proliferation
The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| SUM149 | Inflammatory Breast Cancer | Proliferation (MTT) | IC50: 0.43 µM | 72 hours | Inhibition of cell proliferation | [1] |
| KPL-4 | Breast Cancer | Proliferation (MTT) | IC50: 0.16 µM | 72 hours | Inhibition of cell proliferation | [1] |
| SUM149 | Inflammatory Breast Cancer | Transwell Migration | 0.25 µM, 0.5 µM | 18 hours | Significant reduction in cell migration | [1] |
| SUM149 | Inflammatory Breast Cancer | Matrigel Invasion | 0.25 µM, 0.5 µM | 18 hours | Significant reduction in cell invasion | [1] |
Experimental Protocols
Workflow for Cell Migration Assays using this compound
The general workflow for conducting cell migration assays with this compound involves several key steps, from cell culture preparation to data analysis.
Detailed Protocol 1: Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest (e.g., SUM149)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours. For many cancer cell lines, a density of 1.5 x 10^5 to 2 x 10^5 cells/well is a good starting point.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator until the cells reach approximately 90-100% confluency.
-
-
Creating the "Wound":
-
Once the cells are confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.[6]
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in serum-free or low-serum medium. It is recommended to use low-serum conditions to minimize cell proliferation, which can confound migration results.
-
Add the this compound-containing medium to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the wounds at time 0 (T=0) using an inverted microscope at 4x or 10x magnification.
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Quantification and Analysis:
-
Use image analysis software like ImageJ to measure the area of the wound at each time point for all treatment conditions.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0 using the following formula:
-
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
-
Compare the rate of wound closure between the control and this compound-treated groups. A significant decrease in the percentage of wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
-
Detailed Protocol 2: Transwell Migration Assay
This assay, also known as a Boyden chamber assay, assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest (e.g., SUM149)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cells to about 80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours. This enhances their migratory response to a chemoattractant.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Carefully place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line's migration rate (e.g., 18 hours for SUM149 cells).[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Quantification and Analysis:
-
Using an inverted microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert) at 10x or 20x magnification.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the this compound-treated groups to the control group. A significant decrease in the number of migrated cells indicates an inhibitory effect of this compound on cell migration.
-
Conclusion
This compound is a valuable research tool for investigating the role of Axl signaling in cancer cell migration. The protocols provided in these application notes offer a detailed framework for conducting wound healing and transwell migration assays to assess the inhibitory effects of this compound. By carefully following these procedures and utilizing the provided quantitative data and signaling pathway information, researchers can effectively study the mechanisms of cell migration and evaluate the therapeutic potential of Axl inhibitors.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGI-7079 in Combination with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. One of the key mechanisms of this resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player. SGI-7079 is a selective, ATP-competitive inhibitor of AXL kinase. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining this compound with EGFR inhibitors to overcome acquired resistance.
Rationale for Combination Therapy
EGFR TKIs, such as erlotinib (B232) and gefitinib, are effective in tumors harboring activating EGFR mutations. However, prolonged treatment often leads to the development of resistance. Upregulation and activation of the AXL receptor tyrosine kinase have been identified as a critical bypass mechanism that allows cancer cells to evade EGFR blockade. AXL activation can subsequently reactivate downstream signaling pathways like PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation despite the presence of an EGFR inhibitor.
By co-administering this compound, a potent AXL inhibitor, with an EGFR TKI, it is hypothesized that this resistance mechanism can be effectively shut down. This dual-inhibition strategy aims to restore sensitivity to EGFR-targeted therapy and provide a more durable anti-tumor response.
Data Presentation
Note: Specific quantitative data for the combination of this compound and an EGFR inhibitor was not available in the reviewed literature. The following tables are presented as templates with example data to guide researchers in their experimental design and data presentation.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | EGFR Inhibitor (e.g., Erlotinib) IC50 (µM) | This compound IC50 (µM) | Combination (Erlotinib + this compound) IC50 (µM) | Combination Index (CI)* |
| HCC827 (EGFR-mutant, sensitive) | 0.05 | 1.5 | 0.02 + 0.5 | < 1 (Synergistic) |
| H1975 (EGFR T790M, resistant) | > 10 | 1.2 | 2.5 + 0.8 | < 1 (Synergistic) |
| A549 (EGFR wild-type) | > 20 | 2.0 | >10 + 1.5 | - |
**CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| EGFR Inhibitor (e.g., Erlotinib) | 25 | 30 | < 0.05 |
| This compound | 50 | 40 | < 0.05 |
| Combination (Erlotinib + this compound) | 25 + 50 | 85 | < 0.001 |
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 5 | 45 | 35 | 20 |
| EGFR Inhibitor | 10 | 60 | 25 | 15 |
| This compound | 15 | 55 | 30 | 15 |
| Combination | 45 | 75 | 15 | 10 |
Signaling Pathways and Experimental Workflows
Caption: EGFR and AXL signaling pathways and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and an EGFR inhibitor, alone and in combination.
Materials:
-
EGFR-TKI resistant NSCLC cell lines (e.g., H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
EGFR inhibitor (e.g., Erlotinib, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium.
-
Treat the cells with various concentrations of each drug alone or in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis
Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status of key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
6-8 week old female athymic nude mice
-
EGFR-TKI resistant NSCLC cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
EGFR inhibitor (formulated for oral gavage)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, EGFR inhibitor, Combination).
-
Administer the drugs daily via oral gavage at the predetermined doses.
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle progression.
Materials:
-
Treated cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound with EGFR inhibitors represents a promising therapeutic strategy to overcome acquired resistance in NSCLC and potentially other EGFR-driven cancers. The provided protocols offer a framework for researchers to investigate the synergistic anti-tumor effects and elucidate the underlying molecular mechanisms of this combination therapy. Further preclinical and clinical investigations are warranted to validate the therapeutic potential of this approach.
Application Notes and Protocols: SGI-7079 and Anti-PD-1 Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of SGI-7079 in combination with anti-PD-1 checkpoint blockade. The information is curated for professionals in cancer research and drug development to facilitate the design and execution of preclinical studies evaluating this promising combination therapy.
Introduction
This compound is a potent and selective, orally active inhibitor of the Axl receptor tyrosine kinase.[1][2] The Axl signaling pathway is frequently implicated in tumor progression, metastasis, and the development of therapeutic resistance.[3][4] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its activation, often through its ligand Gas6, promotes cancer cell proliferation, survival, migration, and invasion.[3][4] Furthermore, Axl signaling contributes to an immunosuppressive tumor microenvironment, thereby hindering anti-tumor immune responses.[5]
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[6] Its ligand, PD-L1, can be expressed on tumor cells, and the PD-1/PD-L1 interaction leads to T-cell exhaustion and immune evasion by the tumor.[6][7] Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, block this interaction and have revolutionized cancer treatment.[6][8] However, a significant number of patients do not respond to anti-PD-1 monotherapy due to primary or acquired resistance.[6][9]
The combination of this compound with anti-PD-1 therapy is a rational approach to enhance anti-tumor immunity. Preclinical studies have demonstrated that inhibition of Axl with this compound can modulate the tumor microenvironment to be more susceptible to immune checkpoint blockade.[5][10] Specifically, Axl inhibition has been shown to upregulate the expression of PD-L1 and Major Histocompatibility Complex I (MHC-I) on tumor cells, as well as PD-1 on tumor-infiltrating T cells.[11][5][10] This creates a more favorable environment for the activity of anti-PD-1 antibodies.
Mechanism of Action: Synergistic Anti-Tumor Effect
The combination of this compound and anti-PD-1 therapy leverages a dual approach to combat cancer. This compound directly targets the tumor by inhibiting Axl-mediated signaling pathways, such as NF-κB activation, thereby reducing tumor cell proliferation, migration, and invasion.[2] Concurrently, this compound remodels the tumor immune microenvironment. By increasing the expression of MHC-I on tumor cells, it enhances their recognition by cytotoxic T lymphocytes. The upregulation of PD-L1 on tumor cells and PD-1 on T cells, in turn, sensitizes the tumor to anti-PD-1 therapy. The anti-PD-1 antibody then blocks the inhibitory PD-1/PD-L1 signaling, unleashing a potent and durable anti-tumor T-cell response.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and anti-PD-1 combination therapy from preclinical studies.
Table 1: Survival Analysis in ID8 Ovarian Cancer Model
| Treatment Group | Median Survival (days) | Outcome |
| Vehicle | 27 | - |
| This compound | 54.5 | - |
| R428 (another Axl inhibitor) | 56 | - |
| Anti-PD-1 | 78.5 | - |
| This compound + Anti-PD-1 | Not Reached | 1/3 of mice cured |
| R428 + Anti-PD-1 | Not Reached | 1/3 of mice cured |
| Data from a study in a murine ID8 ovarian cancer peritoneal model.[10] |
Table 2: Antitumor Efficacy in Syngeneic vs. Immunodeficient Mice
| Mouse Model | Treatment | Median Survival (days) |
| Syngeneic C57BL/6 | This compound | 56 |
| Nude Mice | This compound | 35.5 |
| This data indicates that the antitumor effect of this compound is partially dependent on an intact immune system.[10] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study evaluating the combination of this compound and an anti-PD-1 antibody in a murine cancer model.
Animal Models and Cell Lines
-
Animal Models:
-
C57BL/6 syngeneic mice are suitable for the ID8 ovarian cancer model.[10]
-
BALB/c syngeneic mice can be used for the 4T1 breast cancer model.[10]
-
Nude mice can be used as a control to assess the contribution of the adaptive immune system.[10]
-
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
-
Cell Lines:
-
ID8 (murine ovarian cancer)
-
4T1 (murine breast cancer)
-
Cells should be cultured in appropriate media and confirmed to be free of mycoplasma contamination.
-
Tumor Inoculation
-
ID8 Model: Inoculate 1 x 10^6 ID8 cells in 100 µl of PBS intraperitoneally (i.p.) into C57BL/6 mice.[10]
-
4T1 Model: Inoculate 5 x 10^5 4T1 cells in 100 µl of PBS subcutaneously (s.c.) into the flank of BALB/c mice.[10]
Treatment Regimen
-
Timing: Begin treatment 7 to 10 days after tumor cell inoculation.[10]
-
This compound Administration:
-
Anti-PD-1 Antibody Administration:
-
Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is twice per week for 2 weeks.[10]
-
-
Control Groups:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 monotherapy
-
Isotype control antibody
-
Endpoint Analysis
-
Tumor Growth: For subcutaneous models, measure tumor volume twice weekly using calipers. The formula (Length x Width^2)/2 can be used to calculate tumor volume.[10]
-
Survival: Monitor mice daily for signs of morbidity and euthanize when they meet pre-defined endpoint criteria (e.g., tumor size exceeding a certain diameter, significant weight loss, or signs of distress).[10]
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Gene Expression Analysis: Analyze tumor tissue for changes in the expression of genes related to immune activation and Axl signaling.
Conclusion
The combination of the Axl inhibitor this compound with anti-PD-1 immunotherapy represents a promising strategy to overcome resistance to checkpoint blockade and enhance anti-tumor efficacy. The provided protocols and data serve as a valuable resource for researchers aiming to investigate this combination further in preclinical settings. Careful consideration of animal models, dosing schedules, and endpoint analyses will be crucial for the successful evaluation of this therapeutic approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Combination Approaches to Target PD-1 Signaling in Cancer [frontiersin.org]
- 9. Combination regimens with PD-1/PD-L1 immune checkpoint inhibitors for gastrointestinal malignancies | Semantic Scholar [semanticscholar.org]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
Application Notes and Protocols: Matrigel Invasion Assay with SGI-7079
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive capacity of cancer cells. This assay employs a reconstituted basement membrane, Matrigel, which acts as a barrier that invasive cells must degrade and traverse. SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] The Axl signaling pathway plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][3] Dysregulation of the Axl pathway is associated with poor prognosis and metastasis in various cancers.[4] this compound effectively blocks Axl-mediated signaling, leading to the inhibition of downstream pathways, including NF-κB activation and MMP-9 expression, thereby impeding cancer cell invasion.[1][2]
This document provides a detailed protocol for utilizing the Matrigel invasion assay to assess the dose-dependent inhibitory effects of this compound on cancer cell invasion.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-invasive effects by targeting the Axl receptor tyrosine kinase. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell migration and invasion.[5] this compound inhibits this initial phosphorylation step. This blockade disrupts key downstream pathways, such as the PI3K-Akt pathway, which is involved in cell survival and locomotion.[3] By inhibiting Axl, this compound ultimately hinders the cellular machinery required for the degradation of the extracellular matrix and cell motility, thereby reducing the invasive potential of cancer cells.[1]
Inhibition of Axl signaling by this compound.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Invasive cancer cell line (e.g., SUM149, ID8)
-
This compound (dissolved in DMSO to a stock concentration of 1 mM and stored at -20°C)[6]
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well companion plates with cell culture inserts (8.0 µm pore size)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5%) or Calcein-AM
-
Cotton swabs
-
Sterile, pre-chilled pipette tips
-
Incubator (37°C, 5% CO₂)
-
Microscope for cell counting and imaging
-
Hemocytometer or automated cell counter
Experimental Workflow
Matrigel invasion assay workflow with this compound treatment.
Step-by-Step Method
1. Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips to prevent premature gelling.[7][8]
-
Dilute the Matrigel with cold, serum-free cell culture medium. The optimal dilution needs to be determined empirically for each cell line but a 1:3 to 1:8 dilution is a common starting point.[7][8]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of the transwell inserts.[9][10]
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.[9]
2. Cell Preparation and Treatment
-
Culture the selected cancer cell line to approximately 80% confluency.
-
The day before the assay, replace the culture medium with serum-free medium and incubate overnight to serum-starve the cells.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium. The optimal cell number should be determined for each cell line.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM, 1 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound treatment.
3. Invasion Assay
-
Add 200 µL of the cell suspension (with or without this compound) to the apical (upper) chamber of the Matrigel-coated inserts.
-
To the basolateral (lower) chamber of the 24-well plate, add 500-600 µL of complete medium containing a chemoattractant, such as 10% FBS.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
4. Staining and Quantification
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) for 10-20 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a light microscope.
-
Quantify the number of invaded cells by counting the cells in several random fields of view (e.g., 4-5 fields per insert) and calculating the average. Alternatively, the dye can be eluted, and the absorbance measured to provide a quantitative assessment of cell invasion.
Data Presentation
The inhibitory effect of this compound on cell invasion should be presented as the percentage of invasion relative to the vehicle control.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Invasion Inhibition (Relative to Vehicle) | Reference |
| SUM149 | 0.25 | 18 | Significant Reduction | [2] |
| SUM149 | 0.5 | 18 | Significant Reduction | [2] |
| ID8 (Axl-sufficient) | Not specified | 24 | Inhibition Observed | [6] |
Note: The term "Significant Reduction" indicates a statistically significant decrease in invasion as reported in the cited literature. For a detailed dose-response curve, a broader range of this compound concentrations should be tested.
Conclusion
The Matrigel invasion assay is a robust method for evaluating the efficacy of anti-cancer compounds that target cell invasion. This compound has demonstrated a clear inhibitory effect on the invasion of various cancer cell lines by targeting the Axl signaling pathway. The protocol detailed in this application note provides a framework for researchers to investigate the anti-invasive properties of this compound and similar compounds in a controlled in vitro setting. Optimization of cell density, Matrigel concentration, and incubation time is recommended to achieve the most reliable and reproducible results for specific cell lines of interest.
References
- 1. AXL confers cell migration and invasion by hijacking a PEAK1-regulated focal adhesion protein network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl contributes to efficient migration and invasion of melanoma cells | PLOS One [journals.plos.org]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. snapcyte.com [snapcyte.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGI-7079 in Inflammatory Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SGI-7079, a selective Axl receptor tyrosine kinase inhibitor, in preclinical inflammatory breast cancer (IBC) models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in this aggressive form of breast cancer.
Introduction
Inflammatory breast cancer (IBC) is a rare but highly aggressive form of breast cancer characterized by rapid onset, diffuse tumor cell clusters, and a high metastatic potential, leading to poor patient outcomes.[1][2] The receptor tyrosine kinase Axl is frequently overexpressed in various cancers, including IBC, and its activation is associated with tumorigenesis, epithelial-mesenchymal transition (EMT), metastasis, and therapeutic resistance.[3][4] this compound is a selective, ATP-competitive, and orally active inhibitor of Axl that has demonstrated significant anti-tumor activity in preclinical IBC models.[5] It functions by blocking Axl-mediated signaling pathways, consequently inhibiting tumor cell proliferation, migration, and invasion.[5][6]
Mechanism of Action
This compound targets the kinase activity of Axl.[5][7] In IBC, the TIG1 (Tazarotene-induced gene 1) protein has been shown to bind to and stabilize Axl, preventing its degradation and promoting downstream signaling.[6][8] This leads to the activation of the NF-κB pathway and subsequent upregulation of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in cell invasion and metastasis.[5][8] this compound disrupts this signaling cascade by inhibiting the phosphorylation of Axl.[5][6]
Data Summary
In Vitro Efficacy of this compound in IBC Cell Lines
| Cell Line | Assay | Metric | Value | Treatment Duration |
| SUM149 | Cell Viability | IC50 | 0.43 µM | 72 hours[5][6] |
| KPL-4 | Cell Viability | IC50 | 0.16 µM | 72 hours[5][6] |
| SUM149 | Migration | Inhibition | Significant at 0.25 µM & 0.5 µM | 18 hours[5] |
| SUM149 | Invasion | Inhibition | Significant at 0.25 µM & 0.5 µM | 18 hours[5] |
| KPL-4 | Cell Cycle | Arrest | G1/S phase | 48 hours (at 0.25 µM & 0.5 µM)[5] |
In Vivo Efficacy of this compound in an IBC Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse | SUM149 (subcutaneous xenograft) | This compound (50 mg/kg) | Oral, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival[5] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IBC cell proliferation.
Materials:
-
IBC cell lines (e.g., SUM149, KPL-4)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
CellTiter-Blue® Cell Viability Assay reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed IBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
-
Measure fluorescence at 560Ex/590Em using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Axl Phosphorylation
Objective: To assess the inhibitory effect of this compound on Gas6-induced Axl phosphorylation.
Materials:
-
IBC cell line (e.g., SUM149)
-
Serum-free medium
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Axl (Tyr702), anti-Axl, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Plate SUM149 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 5 hours.[5][6]
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 20 minutes.[6]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Transwell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive capacity of IBC cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Crystal violet stain
Protocol:
-
For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend IBC cells (e.g., SUM149) in serum-free medium containing different concentrations of this compound (e.g., 0.25 µM, 0.5 µM) or vehicle.
-
Seed the cells into the upper chamber of the transwell inserts.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 18-24 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Xenograft Study
Objective: To determine the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
IBC cell line (e.g., SUM149)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose (B13716658) + 0.1% Tween 80)[9]
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject SUM149 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally, 5 days a week for 2 weeks.[5]
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Monitor survival in a parallel cohort of animals.
Visualizations
Caption: this compound inhibits Axl signaling in IBC.
Caption: Preclinical evaluation workflow for this compound in IBC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Signaling Pathways in Inflammatory Breast Cancer | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TIG1 Promotes the Development and Progression of Inflammatory Breast Cancer through Activation of Axl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TIG1 promotes the development and progression of inflammatory breast cancer through activation of Axl kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Axl Signaling in Non-Small Cell Lung Cancer Using SGI-7079
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGI-7079, a selective Axl inhibitor, to investigate Axl receptor tyrosine kinase signaling in non-small cell lung cancer (NSCLC). Detailed protocols for key experiments are provided, along with summarized quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and Axl in NSCLC
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and its overexpression is implicated in various cancers, including NSCLC.[1][2] Activation of Axl by its ligand, Gas6, triggers downstream signaling cascades that promote tumor growth, invasion, metastasis, and the development of drug resistance.[2][3] this compound is a potent and selective, ATP-competitive inhibitor of Axl kinase activity.[4][5] It has been demonstrated to inhibit Axl-mediated signaling, thereby reducing tumor cell proliferation, migration, and invasion.[4][5] Notably, this compound has shown efficacy in overcoming resistance to EGFR inhibitors, such as erlotinib, in mesenchymal NSCLC cell lines with high Axl expression.[1]
Mechanism of Action of this compound
This compound functions as a selective Axl inhibitor with an IC50 of 58 nM in in vitro assays.[1] It also demonstrates inhibitory activity against other TAM family members, Mer and Tyro3.[1] The primary mechanism of action involves blocking the ATP-binding site of the Axl kinase domain, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the downregulation of pathways such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in NSCLC and other cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | In vitro kinase assay | 58 nM | [1] |
| Ki | AXL | 5.7 nM | [1] |
| EC50 | Gas6-induced Axl phosphorylation (HEK293T) | 100 nM | [1] |
| IC50 | SUM149 (Inflammatory Breast Cancer) | 0.43 µM (72h) | [4] |
| IC50 | KPL-4 (Breast Cancer) | 0.16 µM (72h) | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | NSCLC Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Xenograft | A549 (mesenchymal) | 50 mg/kg, p.o. | 67% | [1] |
| Xenograft | SUM149 (Inflammatory Breast Cancer) | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant inhibition and prolonged survival | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on Axl signaling in NSCLC are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[7]
Protocol 2: Western Blot Analysis of Axl Signaling
This protocol is for examining the effect of this compound on the phosphorylation of Axl and downstream signaling proteins.
Materials:
-
NSCLC cells
-
This compound
-
Gas6 (ligand for Axl stimulation, optional)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Plate NSCLC cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. For ligand stimulation experiments, serum-starve the cells and then stimulate with Gas6 in the presence or absence of this compound.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
Materials:
-
NSCLC cell line (e.g., A549)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% hydroxypropylmethylcellulose (B13716658) with 0.1% Tween 80)
-
Calipers
-
Animal balance
Procedure:
-
Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells in 200 µL) into the flanks of the mice.[9]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10, 25, or 50 mg/kg) or vehicle control to the mice via oral gavage, typically 5 days a week.[1][4]
-
Measure tumor volume (Volume = (length x width²)/2) and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the Axl signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Axl signaling pathway in NSCLC.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpls.org [wjpls.org]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by SGI-7079
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in the progression, metastasis, and drug resistance of various cancers.[2][3] The binding of its ligand, Gas6 (growth arrest-specific 6), to Axl triggers downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival, proliferation, and inhibit apoptosis.[3][4] By inhibiting Axl phosphorylation, this compound effectively blocks these pro-survival signals, leading to cell cycle arrest and induction of apoptosis in cancer cells where the Axl pathway is active.[1][5]
These application notes provide a comprehensive guide to utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining for the quantitative analysis of apoptosis induced by this compound.
Mechanism of Apoptosis Detection
The Annexin V/PI assay is a widely used method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.
This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 (Vehicle) | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 24 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 1.0 | 24 | 72.3 ± 4.2 | 18.5 ± 2.5 | 9.2 ± 1.8 |
| This compound | 0.5 | 48 | 68.9 ± 5.1 | 20.7 ± 3.3 | 10.4 ± 2.1 |
| This compound | 1.0 | 48 | 45.1 ± 6.3 | 35.4 ± 4.7 | 19.5 ± 3.4 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Apoptosis Staining Protocol (Annexin V/PI)
-
Cell Harvesting: After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, gently wash with PBS and add Trypsin-EDTA. Once detached, neutralize the trypsin with complete medium and combine with the floating cells.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
Flow Cytometry Analysis
-
Instrument Setup: Analyze the stained cells immediately using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.
-
Data Acquisition: Acquire data for a minimum of 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate the four populations: viable (lower-left quadrant), early apoptotic (lower-right quadrant), late apoptotic/necrotic (upper-right quadrant), and necrotic (upper-left quadrant). Quantify the percentage of cells in each quadrant.
Conclusion
The Axl inhibitor this compound is a valuable tool for inducing apoptosis in cancer cells with an activated Axl signaling pathway. The detailed protocols and workflow provided here will enable researchers to effectively quantify the apoptotic effects of this compound using Annexin V/PI staining and flow cytometry, contributing to a better understanding of its therapeutic potential.
References
- 1. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with SGI-7079 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-7079 is a potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase.[1] The Gas6/Axl signaling pathway is a critical mediator of tumor cell proliferation, survival, migration, and invasion in various cancers, including inflammatory breast cancer (IBC), non-small cell lung cancer (NSCLC), and glioblastoma.[2] Aberrant Axl signaling is associated with poor prognosis and resistance to conventional therapies. This compound effectively blocks Axl-mediated downstream signaling pathways, such as PI3K/Akt and NF-κB, thereby inhibiting tumor progression.[1] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term proliferative capacity of single cells and is a valuable tool for evaluating the efficacy of cytotoxic and cytostatic agents like this compound.
These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the effects of this compound on cancer cell lines.
Mechanism of Action: this compound in the Axl Signaling Pathway
This compound targets the Axl receptor tyrosine kinase, a key player in cancer cell survival and proliferation. The binding of the ligand Gas6 to Axl induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound, as an ATP-competitive inhibitor, prevents this autophosphorylation and subsequently blocks the activation of pro-survival pathways.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on the colony-forming ability of inflammatory breast cancer cell lines SUM149 and KPL-4 in a soft agar (B569324) assay. The data is adapted from a study investigating the role of TIG1 in promoting IBC progression through Axl activation.
| Cell Line | Treatment Concentration (μM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| SUM149 | Vehicle (DMSO) | 250 ± 25 | 0% |
| This compound (0.25) | 150 ± 20 | 40% | |
| This compound (0.5) | 75 ± 10 | 70% | |
| KPL-4 | Vehicle (DMSO) | 300 ± 30 | 0% |
| This compound (0.25) | 180 ± 15 | 40% | |
| This compound (0.5) | 90 ± 12 | 70% |
Data is representative and compiled based on graphical representations in the cited literature.
Experimental Protocols
This section provides a detailed protocol for a standard 2D colony formation assay to assess the effect of this compound on the clonogenic survival of cancer cells.
Materials
-
Cancer cell line of interest (e.g., SUM149, KPL-4, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Incubator (37°C, 5% CO2)
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform an accurate cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to adhere overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range based on published IC50 values is 0.1 µM to 1.0 µM.[1] A vehicle control (DMSO) at the highest concentration used for the drug dilutions must be included.
-
The following day, remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. For continuous exposure, the this compound containing medium is left on for the entire duration of colony growth. For a short-term exposure, treat the cells for a defined period (e.g., 24-72 hours), then replace with fresh, drug-free complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until the colonies in the control wells are visible to the naked eye (typically containing at least 50 cells).
-
During the incubation period, handle the plates gently to avoid disturbing the cells and forming satellite colonies.
-
-
Staining and Quantification:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of a fixation solution (e.g., 100% methanol (B129727) or a 3:1 methanol:acetic acid solution) to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1 ml of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the plates with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (PE of treated sample / PE of control sample)
-
-
Troubleshooting
-
Low Colony Formation in Control Wells: Optimize the seeding density. Ensure the cells are healthy and in the exponential growth phase before seeding.
-
Merged Colonies: Reduce the initial seeding density or the incubation time.
-
High Background Staining: Ensure thorough washing after crystal violet staining.
-
Inconsistent Results: Maintain consistency in cell handling, seeding density, and treatment conditions across all experiments.
Conclusion
The colony formation assay is a robust method for evaluating the long-term efficacy of this compound in inhibiting the proliferative capacity of cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to further characterize the anti-cancer properties of this promising Axl inhibitor.
References
Troubleshooting & Optimization
SGI-7079 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the technical support center for SGI-7079. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is implicated in cancer cell proliferation, survival, migration, and invasion.[1][2] By inhibiting Axl, this compound blocks downstream signaling pathways, such as NF-κB activation, which can reduce tumor cell growth and motility.[1]
Q2: What are the primary solubility characteristics of this compound?
This compound is a crystalline solid that is highly soluble in organic solvents like DMSO and dimethylformamide (DMF), but has very low solubility in aqueous solutions, including water and ethanol.[3][4] This low aqueous solubility is a primary challenge when preparing working solutions for in vitro experiments.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[3][4] The solubility in DMSO is reported to be in the range of 30 mg/mL to 91 mg/mL.[3][4] To ensure complete dissolution, gentle warming or sonication may be applied.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][3]
Q4: What is the recommended method for diluting the DMSO stock solution for cell-based assays?
Direct dilution of the DMSO stock into aqueous cell culture media can lead to precipitation of the compound. To avoid this, it is recommended to first dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final culture volume. For maximum solubility in aqueous buffers, a method of first dissolving this compound in DMSO and then diluting with the aqueous buffer of choice is suggested.[4] Using this method, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in cell culture media after adding this compound. | The concentration of this compound exceeds its solubility limit in the aqueous media. The final concentration of DMSO may be too low to keep the compound in solution. | - Decrease the final concentration of this compound in your assay. - Increase the final DMSO concentration in your culture media (ensure it is not toxic to your cells, typically ≤0.5%). - Prepare an intermediate dilution of the this compound stock in full serum-containing media before adding to the final culture plate. The protein in the serum can help to stabilize the compound. - Consider using a formulation with solubilizing agents like PEG300 and Tween 80, similar to what is used for in vivo studies, though this must be optimized for your specific cell line. |
| Inconsistent or no biological effect observed at expected active concentrations. | The compound may have precipitated out of solution, leading to a lower effective concentration. The stock solution may have degraded. | - Visually inspect your culture plates under a microscope for any signs of precipitation after adding the compound. - Prepare fresh dilutions from your stock solution for each experiment. - Verify the stability of your stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[3] - Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay conditions. |
| Difficulty dissolving the powdered this compound in DMSO. | The DMSO may have absorbed moisture, which can reduce the solubility of the compound.[3] The compound may require more energy to dissolve. | - Use fresh, anhydrous DMSO.[3] - Gently warm the solution (e.g., in a 37°C water bath) or use a sonicator to aid dissolution.[5] |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | [4] |
| DMSO | 60 mg/mL | [6] |
| DMSO | 84 mg/mL | [5][7] |
| DMSO | 91 mg/mL | [3] |
| Dimethylformamide | ~30 mg/mL | [4] |
| Water | Insoluble | [3][5] |
| Ethanol | Insoluble | [3][5] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
This compound In Vitro Activity
| Cell Line | Assay | IC50 | Source |
| SUM149 (Inflammatory Breast Cancer) | Proliferation | 0.43 µM | [1][4] |
| KPL-4 (Breast Cancer) | Proliferation | 0.16 µM | [1] |
| HEK293T (Axl-transfected) | Axl Phosphorylation | EC50 = 100 nM | [3][5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube or sonicate until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Cell Proliferation Assay using this compound
-
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., SUM149)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium. It is crucial to perform an intermediate dilution step to minimize precipitation. For example, add the this compound stock to a small volume of media first, mix well, and then transfer this to the final volume of media for each concentration.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell survival against the log of the this compound concentration.
-
Visualizations
Caption: this compound inhibits the Axl signaling pathway.
Caption: General workflow for this compound in vitro experiments.
Caption: Logic for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. ptgcn.com [ptgcn.com]
Technical Support Center: Optimizing SGI-7079 Concentration to Minimize Off-Target Effects
Welcome to the technical support center for SGI-7079. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on optimizing its concentration to achieve maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] By binding to the ATP pocket of the Axl kinase domain, this compound blocks its phosphorylation and activation, thereby inhibiting downstream signaling pathways such as NF-κB and PI3K/Akt, which are involved in tumor cell proliferation, survival, migration, and invasion.[1][2]
Q2: What are the known off-target kinases of this compound?
A2: this compound is known to inhibit other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, specifically Mer and Tyro3.[1][3] Additionally, it has shown potent, low nanomolar inhibition of several other kinases, including Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[1] A comprehensive kinome scan is recommended for a complete selectivity profile in your specific experimental system.
Q3: What is a good starting concentration for my in vitro experiments?
A3: A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 for Axl inhibition and the desired cellular phenotype in your specific cell line. Published studies have used concentrations ranging from 0.1 µM to 1 µM for cell-based assays.[2][4] For example, this compound has been shown to inhibit the proliferation of SUM149 and KPL-4 breast cancer cells with IC50 values of 0.43 µM and 0.16 µM, respectively, after 72 hours of treatment.[2] Inhibition of Gas6-induced Axl phosphorylation has been observed at 1 µM.[2]
Q4: How can I confirm that this compound is engaging its target (Axl) in my cells?
A4: Target engagement can be confirmed using several methods. A Western blot for phosphorylated Axl (p-Axl) is a common method to show a decrease in Axl activity upon this compound treatment.[4] Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cellular toxicity at expected effective concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases or cellular pathways.[1] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the concentration: Use the lowest effective concentration of this compound that still inhibits Axl phosphorylation. 2. Check for off-target pathway activation: Perform Western blots for key downstream effectors of known off-target kinases (e.g., p-STAT3 for Jak2). 3. Use Axl-knockout/knockdown cells: As a control, treat Axl-deficient cells with this compound to determine if the toxicity is Axl-dependent.[5] 4. Ensure final DMSO concentration is low: Typically, the final DMSO concentration in cell culture should be kept below 0.5%. |
| Lack of a clear dose-response or a biphasic dose-response curve. | 1. Off-target effects: At higher concentrations, inhibition of off-target kinases may lead to complex cellular responses that mask the on-target effect. 2. Inhibitor instability: The compound may be degrading in the cell culture media over the course of the experiment. | 1. Narrow the concentration range: Focus on a narrower range of concentrations around the expected IC50 for Axl. 2. Perform a time-course experiment: Assess the stability of this compound in your media over the duration of your experiment. 3. Profile against a kinase panel: A comprehensive kinome scan can help identify off-targets that may be responsible for the complex dose-response. |
| Results are not consistent with published data. | 1. Different experimental conditions: Cell line variability, passage number, media composition, and serum concentration can all influence the cellular response to a kinase inhibitor. 2. Incorrect assessment of on-target effect: The chosen endpoint may not be solely dependent on Axl signaling. | 1. Standardize your protocol: Ensure consistent cell culture conditions and inhibitor preparation. 2. Confirm on-target inhibition: Directly measure the phosphorylation of Axl in your experimental setup using Western blotting. 3. Use a positive control: Include a known Axl inhibitor with a well-characterized response in your cell line, if available. |
| Unexpected phenotype observed. | Off-target inhibition: The observed phenotype may be a result of inhibiting one or more of the known off-target kinases of this compound. | 1. Review the list of known off-targets: Cross-reference the known off-targets of this compound with the signaling pathways known to regulate the observed phenotype. 2. Use a more selective inhibitor: If available, compare the effects of this compound with a more selective Axl inhibitor to see if the phenotype persists. 3. Knockdown off-target kinases: Use siRNA or other gene-editing techniques to individually knock down the suspected off-target kinases to see if this phenocopies the effect of this compound. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| Axl | Biochemical Assay | IC50 = 58 nM | [1] |
| Axl | Biochemical Assay | Ki = 5.7 nM | [1] |
| Mer | Not specified | Similar to Axl | [1] |
| Tyro3 | Not specified | Similar to Axl | [1] |
| Syk | Not specified | Low nM inhibition | [1] |
| Flt1 | Not specified | Low nM inhibition | [1] |
| Flt3 | Not specified | Low nM inhibition | [1] |
| Jak2 | Not specified | Low nM inhibition | [1] |
| TrkA | Not specified | Low nM inhibition | [1] |
| TrkB | Not specified | Low nM inhibition | [1] |
| PDGFRβ | Not specified | Low nM inhibition | [1] |
| Ret | Not specified | Low nM inhibition | [1] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| SUM149 | Proliferation | 72 hours | 0.43 µM | [2] |
| KPL-4 | Proliferation | 72 hours | 0.16 µM | [2] |
Experimental Protocols
Protocol 1: Assessment of On-Target Axl Inhibition via Western Blot
This protocol describes how to measure the inhibition of Axl phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Gas6 ligand (optional, for stimulating Axl phosphorylation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total Axl, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (DMSO) for the desired time (e.g., 2-6 hours).
-
Ligand Stimulation (Optional): If basal Axl phosphorylation is low, stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Axl and total Axl overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Axl signal to the total Axl signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm the direct binding of this compound to Axl in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR cycler, water bath)
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot supplies (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes to induce protein denaturation. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature, repeated 3 times).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis: Perform a Western blot as described in Protocol 1 using an antibody against total Axl to detect the amount of soluble Axl at each temperature.
-
Data Analysis: Plot the amount of soluble Axl as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization of Axl due to drug binding.
Visualizations
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and mitigating potential off-target effects of this compound.
Caption: A logical decision tree for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SGI-7079 instability in cell culture media
Welcome to the technical support center for SGI-7079. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AXL inhibitor this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and ATP-competitive inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] The Gas6/Axl signaling pathway is implicated in cancer progression, metastasis, immune evasion, and therapeutic resistance.[3][4] By binding to AXL, this compound blocks downstream signaling pathways, such as NF-κB activation, which inhibits tumor cell proliferation, migration, and invasion.[1] It has shown inhibitory activity against inflammatory breast cancer and bladder cancer cells.[1][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the role of AXL signaling in various malignancies.[1] It is also investigated as a potential therapeutic agent to overcome resistance to other targeted therapies, such as EGFR inhibitors.[2] Additionally, research suggests that AXL inhibition can induce an antitumor immune response, making this compound a candidate for combination therapies with immunotherapy agents like PD-1 blockers.[6]
Solubility and Stock Solution Preparation
Q3: How should I dissolve this compound and prepare stock solutions?
This compound is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF) at approximately 30 mg/mL.[7] It is sparingly soluble in aqueous buffers.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[2][8] DMSO is hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of the compound.[2][9]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[9] Here are several strategies to mitigate this:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the media, perform an intermediate dilution in DMSO first, and then add the less concentrated stock to the pre-warmed (37°C) culture medium while gently vortexing.[8]
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity and precipitation.[8][10]
-
Lower the Final Compound Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.[9]
Q5: What is the recommended storage condition for this compound stock solutions?
To maintain the stability and integrity of this compound, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Cause 1: Compound Instability in Culture Media
Small molecule inhibitors can degrade in cell culture media over the course of an experiment, leading to a decrease in the effective concentration.[10][11]
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.[10]
-
Perform a Time-Course Experiment: To assess stability, measure the concentration of this compound in your cell culture medium at different time points (e.g., 0, 2, 6, 24 hours) under your experimental conditions (37°C, 5% CO2).[9] This can be done using HPLC analysis to detect the parent compound and any degradation products.[9]
-
Minimize Exposure to Light and Temperature Fluctuations: Protect the compound from light and maintain consistent temperature during experiments if it is found to be sensitive.
Possible Cause 2: Suboptimal Cell Culture Conditions
Variations in cell health, passage number, and confluency can affect the cellular response to an inhibitor.[10]
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Use cells within a consistent and low passage number range, and ensure they are healthy and free of contamination (e.g., mycoplasma).[10][12]
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[13]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO only) at the same final concentration as the experimental samples to account for any solvent effects.
Issue 2: Compound Precipitation in Multi-Well Plates
Possible Cause: Exceeding Solubility Limit in the Final Assay Volume
Even if the initial dilution in bulk media appears clear, the compound can precipitate in the smaller volumes of multi-well plates, especially after incubation.
Troubleshooting Steps:
-
Visual and Spectrophotometric Inspection: Visually inspect the wells of your plate under a microscope for any signs of precipitation. For a more quantitative measure, you can read the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance can indicate precipitation.[8]
-
Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium. Prepare a serial dilution of this compound in the medium in a 96-well plate and determine the highest concentration that remains clear after incubation.[8]
-
Modify the Dilution Protocol: Try adding the this compound stock solution to the media in the wells in a dropwise manner while gently agitating the plate to facilitate better mixing.
Data Presentation
Table 1: this compound Solubility and Storage Recommendations
| Solvent/Storage Condition | Recommendation | Citation |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2][7] |
| Solubility in DMSO | Approximately 30-91 mg/mL | [2][7] |
| Aqueous Solubility | Sparingly soluble | [7] |
| Stock Solution Storage | Aliquot and store at -80°C (up to 2 years) or -20°C (up to 1 year) | [1] |
| Aqueous Solution Storage | Not recommended for more than one day | [7] |
Table 2: Troubleshooting Summary for this compound Instability
| Issue | Possible Cause | Recommended Action | Citation |
| Precipitation in Media | Exceeding aqueous solubility limit | Perform serial dilutions; lower final concentration; keep final DMSO concentration <0.1% | [8][9] |
| Inconsistent Activity | Compound degradation | Prepare fresh working solutions for each experiment; perform a stability time-course experiment | [9][10] |
| No Biological Effect | Suboptimal cell conditions | Standardize cell passage number and seeding density; include vehicle controls | [10][13] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol allows for the quantitative assessment of this compound stability over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (specific to your cell line)
-
Sterile microcentrifuge tubes or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Set Up Time Points: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At each designated time point, remove the corresponding sample. The T=0 sample should be processed immediately after preparation.
-
Sample Preparation for HPLC: To stop any further degradation and precipitate proteins, add an equal volume of cold acetonitrile (B52724) or methanol (B129727) to each sample. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC. Use a mobile phase gradient suitable for small molecules (e.g., acetonitrile and water with formic acid).
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. A decrease in the peak area over time compared to the T=0 sample indicates degradation. The appearance of new peaks may suggest the formation of degradation products.[9]
Mandatory Visualizations
Caption: this compound inhibits the Gas6-AXL signaling pathway.
Caption: Workflow for troubleshooting this compound instability.
Caption: Factors affecting this compound stability in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Overcoming SGI-7079 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Axl inhibitor SGI-7079 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of AXL and inhibit its downstream signaling pathways, such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[2] This inhibition can lead to decreased cancer cell proliferation, migration, invasion, and survival.
Q2: What are the known downstream effects of this compound administration in sensitive cancer cell lines?
In sensitive cancer cell lines, this compound has been shown to:
-
Inhibit Gas6-induced Axl phosphorylation.[2]
-
Reduce cell proliferation and induce cell cycle arrest.[2]
-
Decrease cell migration and invasion.[2]
-
Inhibit tumor growth in xenograft models.[2]
Q3: What are the potential mechanisms by which cancer cells can develop resistance to AXL inhibitors like this compound?
While specific mechanisms of acquired resistance to this compound are not yet fully elucidated in the literature, resistance to AXL inhibitors, in general, can arise through several mechanisms:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to circumvent the inhibition of AXL. Commonly implicated pathways include:
-
MET amplification and overexpression.
-
EGFR or HER2/ErbB2 activation.
-
-
Activation of downstream signaling components: Mutations or overexpression of molecules downstream of AXL, such as PI3K, AKT, or MEK/ERK, can render the cells independent of AXL signaling for survival and proliferation.
-
Co-expression and activation of other TAM family kinases: Increased expression or activation of other TAM family members, like MERTK, can provide redundant signaling and compensate for AXL inhibition.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit intrinsic resistance to various targeted therapies, including AXL inhibitors.
Q4: Are there known biomarkers that can predict sensitivity or resistance to this compound?
High expression of AXL is generally considered a biomarker for potential sensitivity to AXL inhibitors. Conversely, low or absent AXL expression would predict a lack of response. For acquired resistance, the upregulation of bypass signaling pathways (e.g., MET, EGFR) or the presence of activating mutations in downstream signaling molecules could serve as biomarkers of resistance.
Troubleshooting Guide for this compound Resistance
This guide is designed to help researchers identify the potential causes of this compound resistance in their cancer cell line models and to suggest experimental strategies to overcome it.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (increase in IC50 value) | 1. Development of acquired resistance. 2. Suboptimal experimental conditions. | 1. Confirm the increased IC50 with a dose-response curve and compare it to the parental cell line. 2. Verify the concentration and stability of the this compound stock solution. 3. Ensure consistent cell culture conditions and cell passage number. |
| Cells initially respond to this compound but then resume proliferation | Activation of bypass signaling pathways (e.g., MET, EGFR, HER2). | 1. Perform Western blot or phospho-RTK arrays to screen for the activation of other RTKs. 2. Test for synergistic effects by co-administering this compound with inhibitors of the identified activated pathways (e.g., crizotinib (B193316) for MET, gefitinib (B1684475) for EGFR). |
| No significant inhibition of downstream signaling (p-AKT, p-ERK) despite AXL inhibition | Activation of downstream signaling components independent of AXL. | 1. Sequence key downstream signaling molecules (e.g., PIK3CA, KRAS, BRAF) for activating mutations. 2. Test the efficacy of inhibitors targeting these downstream molecules (e.g., a PI3K inhibitor or a MEK inhibitor) alone or in combination with this compound. |
| Continued cell survival and proliferation despite effective AXL inhibition | 1. Upregulation of the anti-apoptotic protein Bcl-2. 2. Co-activation of other TAM family members (e.g., MERTK). | 1. Assess Bcl-2 expression levels and test the effect of a Bcl-2 inhibitor (e.g., venetoclax) in combination with this compound. 2. Evaluate the expression and activation of MERTK and consider a pan-TAM inhibitor or a combination of AXL and MERTK inhibitors. |
Quantitative Data Summary
The following tables provide examples of IC50 values for this compound in sensitive cell lines and a hypothetical representation of an IC50 shift in a resistant cell line, based on data from other kinase inhibitors.
Table 1: this compound IC50 Values in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SUM149 | Inflammatory Breast Cancer | 0.43 |
| KPL-4 | Breast Cancer | 0.16 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Hypothetical Example of IC50 Shift in an this compound Resistant Cell Line
| Cell Line | IC50 of this compound (µM) | Fold Change in Resistance |
| Parental Cell Line | 0.5 | 1x |
| This compound Resistant Subclone | 5.0 | 10x |
This table is illustrative. A significant increase in the IC50 value (typically >5-fold) is indicative of acquired resistance.[3]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and passage: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells are proliferating at a steady rate in the presence of the initial this compound concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat dose escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and proliferate at each new concentration. This process can take several months.
-
Characterize the resistant line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 and confirm the degree of resistance.
-
Cryopreserve resistant cells: Cryopreserve aliquots of the resistant cell line at different stages of resistance development for future experiments.
Protocol 2: Western Blot Analysis of AXL Signaling Pathway
This protocol details the steps for assessing the activation status of the AXL signaling pathway and potential bypass pathways in parental and this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-total AXL, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-6 hours). Include an untreated control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Denature an equal amount of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the phosphorylation status of AXL, AKT, and ERK in parental versus resistant cells, with and without this compound treatment.
Visualizations
Caption: Mechanism of action of this compound on the AXL signaling pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A workflow for troubleshooting this compound resistance.
References
Technical Support Center: Managing SGI-7079 Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities associated with the AXL inhibitor SGI-7079 in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive, and orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] this compound functions by blocking AXL-mediated signaling pathways, such as NF-κB activation, which are involved in tumor cell proliferation, migration, and invasion.[1][2]
Q2: What are the known and potential in vivo toxicities of this compound and other AXL inhibitors?
A2: While specific public data on the in vivo toxicity of this compound is limited, some preclinical studies have reported no apparent adverse effects at therapeutic doses.[4] However, based on the broader class of AXL inhibitors and tyrosine kinase inhibitors (TKIs), potential toxicities may include:
-
Hematological Toxicities: Neutropenia (a decrease in neutrophils) has been observed with other AXL inhibitors, such as bemcentinib (B612113), particularly when used in combination with chemotherapy.[5][6][7]
-
Gastrointestinal Toxicities: Diarrhea is a common side effect associated with many TKIs and has been reported in clinical trials of AXL inhibitors.[7][8]
-
Off-Target Effects: this compound is known to inhibit other kinases besides AXL, including MER, Tyro3, Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[9] Inhibition of these kinases could potentially lead to other toxicities.
Q3: How should I formulate this compound for oral administration in mice?
A3: A common formulation for oral gavage of this compound in mice is a suspension in 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) with 0.1% Tween 80 in water.[4] Another described method involves dissolving this compound in DMSO and then creating a solution with PEG300, Tween-80, and saline.[2] Always ensure the final concentration of DMSO is low (typically below 2%) if your animals are weak.[2]
Q4: What are some recommended starting doses for this compound in mice?
A4: Preclinical studies have used doses of this compound at 50 mg/kg, administered orally five days a week for two weeks.[2] However, the optimal dose will depend on the specific tumor model and experimental design. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guides
Managing Gastrointestinal Toxicity (Diarrhea)
Issue: Mice treated with this compound are exhibiting signs of diarrhea (e.g., loose or watery stools, perianal staining).
Potential Cause: Inhibition of kinases in the gastrointestinal tract can disrupt normal epithelial cell function, leading to diarrhea.[10]
Troubleshooting Steps:
-
Assess Severity: Grade the severity of diarrhea daily. A grading scale can be adapted from clinical criteria (see Table 1).
-
Supportive Care:
-
Pharmacological Intervention:
-
For mild to moderate diarrhea (Grade 1-2), loperamide (B1203769) is a first-line treatment that slows intestinal motility.[10][11] A typical starting dose is 1-2 mg/kg administered orally.[10]
-
For severe or persistent diarrhea, consult with veterinary staff. Second-line treatments like octreotide (B344500) may be considered.[10][11]
-
-
Dose Modification:
-
If diarrhea is severe (Grade 3-4) or persists despite supportive care, consider a dose reduction or temporary discontinuation of this compound.[10]
-
Managing Hematological Toxicity (Neutropenia)
Issue: Complete blood count (CBC) analysis reveals a significant decrease in neutrophil counts in this compound-treated mice.
Potential Cause: Inhibition of kinases involved in hematopoietic cell proliferation and differentiation can lead to bone marrow suppression.[12]
Troubleshooting Steps:
-
Monitor Blood Counts: Perform regular CBCs (e.g., weekly) to monitor neutrophil levels.
-
Prophylactic Measures (if severe neutropenia is anticipated):
-
Therapeutic Intervention:
-
Dose Modification:
-
If severe or febrile neutropenia occurs, a dose reduction or temporary cessation of this compound treatment may be necessary.
-
Quantitative Data Summary
Table 1: Diarrhea Severity Grading Scale for Murine Models (Adapted from Clinical Criteria) [11]
| Grade | Description |
| 1 | Mild: Increase of <4 stools daily over baseline; mild increase in ostomy output. |
| 2 | Moderate: Increase of 4-6 stools daily over baseline; not interfering with daily activities. |
| 3 | Severe: Increase of ≥7 stools daily over baseline; incontinence; interfering with daily activities. |
| 4 | Life-threatening: Hemodynamic collapse. |
Table 2: Representative Dosing of AXL Inhibitors in Preclinical Mouse Models
| Compound | Dose | Route | Dosing Schedule | Reference |
| This compound | 50 mg/kg | Oral | 5 days/week for 2 weeks | [2] |
| Bemcentinib (BGB324) | 25 mg/kg | Oral | Twice daily | [14] |
| Dubermatinib (TP-0903) | 20 µg/g | Intraperitoneal | Not specified | [15] |
Disclaimer: The data in Table 2 is for informational purposes only. The optimal dose for this compound must be determined experimentally for each specific model.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% HPMC with 0.1% Tween 80 in sterile water.[4] Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Gavage: Use a proper-sized, flexible gavage needle. Insert the needle gently into the esophagus, ensuring it does not enter the trachea. Administer the calculated volume of the this compound suspension. The volume should not exceed 10 mL/kg body weight.[16]
-
Post-Administration Monitoring: Observe the mouse for any immediate signs of distress.
Protocol 2: Monitoring for In Vivo Toxicity
-
Daily Observations:
-
Monitor general health, including activity level, posture, and grooming.
-
Check for signs of diarrhea (perianal staining, loose stools).
-
Record food and water consumption.
-
-
Body Weight:
-
Measure and record the body weight of each mouse daily or at least three times per week.[4]
-
-
Tumor Measurements (if applicable):
-
Measure tumor dimensions with calipers and calculate tumor volume regularly.[4]
-
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals during the study for complete blood counts (CBCs) to assess for hematological toxicities.
-
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound, including toxicity monitoring.
References
- 1. BerGenBio Announces New Preclinical Data Indicating Broadened Potential for Bemcentinib to Treat Severe Respiratory Infections [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sumitomo Dainippon Pharma Oncology Presents Findings from Phase 1 Clinical Study Evaluating Investigational Agent Dubermatinib in Patients with Advanced Solid Tumors at ESMO 2020 Virtual Annual Congress [prnewswire.com]
- 9. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for SGI-7079. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide standardized protocols for the use of this Axl inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios that may arise during your experiments with this compound.
Q1: Why am I not observing the expected decrease in cell viability in my Axl-expressing cancer cell line after this compound treatment?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following possibilities:
-
Compensatory Signaling: Cancer cells can develop resistance by activating alternative survival pathways. For instance, KRAS-mutated non-small cell lung cancer (NSCLC) may rely on the AXL-SRC-Akt axis for survival, and co-inhibition of both AXL and SRC may be necessary to induce apoptosis.[1]
-
Off-Target Effects: this compound also inhibits other TAM family kinases, Mer and Tyro3, albeit with potentially higher IC50 values.[2] Depending on the cellular context, inhibition of these kinases could have opposing effects on cell survival.
-
Drug Concentration and Treatment Duration: The IC50 of this compound can vary significantly between cell lines. For example, the IC50 in SUM149 breast cancer cells is 0.43 µM, while in KPL-4 cells it is 0.16 µM after 72 hours of treatment.[3][4] Ensure you are using an appropriate concentration and treatment duration for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and confluency can influence the cellular response to inhibitors. Standardize these conditions across your experiments.
Q2: I'm observing an unexpected increase in the phosphorylation of a signaling protein after this compound treatment. What could be the cause?
A2: This could be due to a phenomenon known as "retroactivity" in signaling cascades or the activation of compensatory feedback loops.
-
Feedback Mechanisms: Inhibition of a downstream kinase like Axl can sometimes lead to the activation of upstream or parallel signaling pathways as the cell attempts to overcome the blockade. For example, Axl has been shown to have crosstalk with multiple receptor tyrosine kinases such as EGFR and MET.[5] Inhibition of Axl could potentially lead to the upregulation or activation of these receptors.
-
Off-Target Kinase Activation: While this compound is a potent Axl inhibitor, it also targets other kinases.[6] It is possible that at the concentration used, this compound is inhibiting a kinase that normally suppresses the phosphorylation of the protein you are observing.
Q3: My in vivo results with this compound are not as robust as expected from my in vitro data. Why might this be?
A3: The in vivo microenvironment can significantly impact the efficacy of this compound.
-
Immune System Involvement: Axl is expressed on various immune cells and plays a role in regulating the tumor immune microenvironment.[7][8] The antitumor effect of this compound can be more pronounced in immunocompetent models compared to immunodeficient models, suggesting that part of its efficacy is mediated by the immune system.[2] For example, this compound treatment produced a greater antitumor effect in syngeneic mice compared to nude mice.[2]
-
Pharmacokinetics and Bioavailability: Ensure that the dosing regimen and formulation are appropriate for achieving and maintaining a therapeutic concentration of this compound in the tumor tissue. For in vivo studies, this compound can be formulated in 0.5% hydroxypropylmethylcellulose (B13716658) plus 0.1% Tween 80 for oral administration.[2]
-
Tumor Microenvironment: Stromal cells within the tumor microenvironment can secrete growth factors, such as Gas6 (the ligand for Axl), which can compete with this compound and reduce its efficacy.
Q4: I see evidence of DNA damage and replication stress after Axl inhibition, which was not my primary hypothesis. Is this a known effect?
A4: Yes, this is an emerging and unexpected role of Axl.
-
DNA Damage Response (DDR): Recent studies have shown that Axl plays a role in the DNA damage response.[9][10] Inhibition of Axl can lead to increased DNA damage and replication stress, indicated by the phosphorylation of ATR and CHK1.[10] This effect may be more pronounced in TP53-deficient cell lines.[10]
-
Sensitization to Other Agents: This role of Axl in DDR suggests that Axl inhibitors like this compound could be used to sensitize cancer cells to DNA-damaging agents or PARP inhibitors.[9]
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Kinase | Ki (nM) | EC50 (nM) | Notes |
| Axl | 5.7 | 100 | Primary target. EC50 is for inhibition of Gas6-induced phosphorylation in HEK293T cells.[6] |
| Mer | - | - | Inhibits TAM family members similarly to Axl.[6] |
| Tyro3 | - | - | Inhibits TAM family members similarly to Axl.[6] |
| Syk | - | - | Potent, low nM inhibition.[6] |
| Flt1 | - | - | Potent, low nM inhibition.[6] |
| Flt3 | - | - | Potent, low nM inhibition.[6] |
| Jak2 | - | - | Potent, low nM inhibition.[6] |
| TrkA | - | - | Potent, low nM inhibition.[6] |
| TrkB | - | - | Potent, low nM inhibition.[6] |
| PDGFRβ | - | - | Potent, low nM inhibition.[6] |
| Ret | - | - | Potent, low nM inhibition.[6] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| SUM149 | Inflammatory Breast Cancer | 0.43 | 72 |
| KPL-4 | Breast Cancer | 0.16 | 72 |
Experimental Protocols
1. Western Blotting for Axl Phosphorylation
This protocol is for determining the effect of this compound on Gas6-induced Axl phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T transiently transfected with human Axl, or a cancer cell line with endogenous Axl expression like SUM149) and allow them to adhere overnight.
-
Serum-starve the cells overnight to reduce basal receptor activation.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 0.1, 0.5, 1 µM) for 5 hours.[4]
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 20 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Axl (e.g., Tyr702) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., β-actin or GAPDH).
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. In Vivo Antitumor Activity Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a xenograft model.
-
Animal Model: Use immunodeficient (e.g., nude) or syngeneic mice.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁵ 4T1 cells) into the flank of each mouse.[2]
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 50 mg/kg, 5 days a week for 2 weeks.[3] The vehicle control can be 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80.[2]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed.
-
Analysis: Compare tumor growth rates and overall survival between the treatment and control groups.
Mandatory Visualizations
Caption: this compound inhibits Axl signaling.
Caption: Troubleshooting unexpected this compound results.
References
- 1. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL Inhibition Induces DNA Damage and Replication Stress in Non-Small Cell Lung Cancer Cells and Promotes Sensitivity to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SGI-7079 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the target engagement of SGI-7079, a selective Axl inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective, ATP-competitive, orally active small molecule inhibitor.[1] Its primary target is the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] this compound also shows inhibitory activity against other kinases, including MER, Tyro3, Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[2]
Q2: What is the mechanism of action for this compound?
This compound functions by binding to the ATP-binding pocket of the Axl kinase domain, preventing the phosphorylation of Axl and subsequent activation of its downstream signaling pathways.[1][3] This inhibition blocks critical cellular processes involved in cancer progression, including cell proliferation, migration, invasion, and survival.[1][4]
Q3: What are the key downstream signaling pathways affected by this compound?
By inhibiting Axl, this compound blocks several downstream signaling cascades. The primary pathways affected include the PI3K/Akt, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB signaling pathways.[4][5][6] Inhibition of these pathways leads to the observed anti-tumor effects.
Troubleshooting Guide
Problem 1: I am not observing inhibition of Axl phosphorylation after this compound treatment.
-
Possible Cause 1: Inadequate this compound concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound. The IC50 for inhibition of Axl phosphorylation is approximately 100 nM in HEK293T cells expressing human AXL.[2] However, optimal concentrations may vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient stimulation with Gas6 ligand.
-
Solution: Axl kinase activity is often induced by its ligand, Gas6. Ensure you are stimulating the cells with an adequate concentration of Gas6 for a sufficient duration to induce robust Axl phosphorylation in your control cells. A typical stimulation is with 400 ng/mL of Gas6 for 20 minutes.[7]
-
-
Possible Cause 3: Incorrect timing of this compound treatment and Gas6 stimulation.
-
Possible Cause 4: Low Axl expression in the chosen cell line.
-
Solution: Confirm the expression level of Axl in your cell line of interest using Western blot or flow cytometry. If Axl expression is low, consider using a cell line with higher endogenous Axl expression or a system with ectopic Axl expression.[2]
-
Problem 2: I am not observing the expected downstream cellular effects (e.g., decreased proliferation, migration) after this compound treatment.
-
Possible Cause 1: Cell line insensitivity.
-
Solution: The sensitivity of cell lines to this compound can vary. Mesenchymal cells, which often have higher Axl expression, tend to be more sensitive.[2] Consider testing a panel of cell lines with varying Axl expression levels.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Downstream cellular effects such as inhibition of proliferation often require longer treatment times than the inhibition of phosphorylation. For example, significant inhibition of proliferation may be observed after 72 hours of treatment.[1]
-
-
Possible Cause 3: Redundant signaling pathways.
-
Solution: Cancer cells can have redundant signaling pathways that bypass the inhibition of Axl. Consider investigating the activation status of other receptor tyrosine kinases or signaling pathways in your cell line. Co-targeting Axl with other inhibitors, such as SRC inhibitors, has been shown to be effective in some contexts.[8]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | SUM149 (Inflammatory Breast Cancer) | 0.43 µM (at 72h) | [1] |
| KPL-4 (Breast Cancer) | 0.16 µM (at 72h) | [1] | |
| EC50 (Axl Phosphorylation) | HEK293T (Human Axl expressing) | 100 nM | [2] |
| Ki (Axl) | - | 5.7 nM | [2] |
| In Vitro IC50 (Axl) | - | 58 nM | [2] |
Experimental Protocols
Western Blot for Axl Phosphorylation
This protocol is designed to assess the inhibition of Gas6-induced Axl phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., SUM149)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total Axl, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 5 hours.[1][7]
-
Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 20 minutes.[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH).
Cell Proliferation Assay (e.g., MTT or CellTiter-Blue)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or CellTiter-Blue reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).[1]
-
Add the MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (8 µm pore size)
-
For invasion assay: Matrigel-coated Transwell inserts
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Pre-treat the cells with this compound or vehicle at the desired concentrations for a specified time (e.g., 18 hours).[1]
-
Resuspend the treated cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. For the invasion assay, use Matrigel-coated inserts.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate the plates for an appropriate time (e.g., 18-24 hours) to allow for migration or invasion.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Count the stained cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Visualizations
Caption: this compound inhibits Axl signaling.
Caption: Workflow for assessing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
SGI-7079 Oral Administration in Mice: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SGI-7079 in oral administration studies in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][3] Its ligand is the growth arrest-specific 6 (Gas6) protein.[4][5] The binding of Gas6 to Axl activates downstream signaling pathways, including the NF-κB pathway, which promotes tumor cell proliferation, migration, invasion, and survival.[1][6] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of Axl and thereby inhibiting these downstream effects.[1][2]
Q2: What are the recommended oral formulations for this compound in mice?
A2: this compound is sparingly soluble in aqueous solutions, requiring specific formulations for effective oral administration in mice.[7] Several vehicles have been successfully used in preclinical studies. The choice of formulation may depend on the experimental requirements and institutional guidelines. Common formulations are detailed in the table below.
Q3: What is the typical dosage and administration schedule for this compound in mice?
A3: Dosages of this compound in mice can vary depending on the cancer model and study objectives. However, a common dosage is 50 mg/kg, administered orally five days a week for the duration of the treatment period.[1][8] Other reported dosages include 10 mg/kg and 25 mg/kg.[2][3]
Q4: How should this compound be stored?
A4: this compound as a solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - this compound has low aqueous solubility.[7]- Improper mixing of components. | - Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.[1][7]- Use gentle warming or sonication to aid dissolution.[3]- Prepare fresh formulations for each administration.[1] |
| Difficulty in oral gavage administration | - High viscosity of the formulation.- Stress or discomfort in the animal. | - If the formulation is too viscous, consider adjusting the ratio of the vehicle components.- Ensure proper animal handling and restraint techniques to minimize stress.- Use an appropriately sized gavage needle for the mouse. |
| Inconsistent tumor growth inhibition | - Variability in drug administration.- Issues with the formulation's stability or homogeneity.- Development of resistance. | - Ensure accurate and consistent volume of administration for each mouse.- Vigorously vortex the formulation before each gavage to ensure a uniform suspension.- Prepare fresh formulations daily.[1]- Consider potential mechanisms of resistance if results are consistently suboptimal. |
| Adverse effects in mice (e.g., weight loss) | - Toxicity at the administered dose.- Stress from handling and gavage. | - Monitor the body weight and overall health of the mice daily.[8]- If significant weight loss or other signs of toxicity are observed, consider reducing the dosage or the frequency of administration.- Ensure that the vehicle alone is well-tolerated in a control group of mice. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SUM149 | Inflammatory Breast Cancer | 0.43 |
| KPL-4 | Breast Cancer | 0.16 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Oral Formulation Examples for this compound
| Formulation Components | Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL | [1] |
| 0.5% Hydroxypropylmethylcellulose, 0.1% Tween 80 | Not specified | [9] |
| 0.1N Citrate Buffer | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is adapted from information provided by commercial suppliers.[1][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 21.7 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in the required volume of fresh DMSO. Ensure it is fully dissolved.
-
Prepare the working solution. For a 1 mL final volume, follow these steps in order: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution (e.g., 21.7 mg/mL) to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
Final Concentration. This procedure will yield a working solution with a final this compound concentration of 2.17 mg/mL.
-
Administration. Administer the freshly prepared formulation to mice via oral gavage at the desired dosage.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Freshly prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Scale for weighing mice
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Calculate the dose. Weigh each mouse to determine the exact volume of the this compound formulation to be administered based on the target dose (e.g., 50 mg/kg).
-
Prepare the syringe. Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth. Gently advance the needle into the esophagus. Do not force the needle.
-
Administer the formulation. Once the needle is in the correct position, slowly dispense the contents of the syringe.
-
Withdraw the needle. Gently remove the gavage needle.
-
Monitor the mouse. Return the mouse to its cage and monitor it for any immediate adverse reactions. Continue to monitor the health and body weight of the mice throughout the study.[8]
Visualizations
Caption: this compound inhibits the Gas6/Axl signaling pathway.
Caption: Workflow for this compound oral administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Preventing degradation of SGI-7079 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Axl inhibitor, SGI-7079.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the crystalline solid in an organic solvent such as DMSO or dimethyl formamide.[1] The solubility in these solvents is approximately 30 mg/mL.[1] For in vitro assays, a stock solution of 10 mM in DMSO is commonly used. It is crucial to use anhydrous and sterile DMSO to ensure the stability and sterility of the stock solution. When preparing the solution, vortexing is recommended to ensure the powder is completely dissolved. Gentle warming to 37°C can also aid in dissolution.
Q2: How should this compound stock solutions be stored to prevent degradation?
A2: Proper storage is critical to maintain the integrity of this compound. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2] The solid powder form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: I observed precipitation when diluting my this compound stock solution in cell culture media. What is the cause and how can I prevent it?
A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. This phenomenon, often referred to as "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.
To prevent precipitation, it is recommended to:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.
-
Create an intermediate dilution in a small volume of medium before adding it to the final volume.
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of 0.5% or lower, with ≤0.1% being ideal for most cell lines to avoid both precipitation and solvent toxicity.[3]
Q4: What are the potential degradation pathways for this compound and how can I minimize them?
A4: While specific degradation pathways for this compound are not extensively published, small molecules can be susceptible to hydrolysis, oxidation, and photodecomposition. To minimize potential degradation:
-
Avoid prolonged exposure to light. Store stock solutions in amber or light-blocking tubes.
-
Use anhydrous solvents to prepare stock solutions to minimize hydrolysis.
-
Purge the solvent with an inert gas like argon or nitrogen before dissolving the compound to reduce the risk of oxidation.[1]
-
Prepare fresh working solutions for each experiment and avoid storing aqueous solutions for more than one day.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy in cell-based assays | Precipitation of this compound in culture medium: The actual concentration of the inhibitor in solution is lower than the intended concentration. | - Visually inspect the media for any signs of precipitation (cloudiness, particles) before and during the experiment.- Follow the recommended procedures for preparing working solutions to avoid precipitation (see FAQ Q3).- Perform a solubility test in your specific cell culture medium to determine the optimal concentration range. |
| Degradation of this compound stock solution: The inhibitor has lost its activity due to improper storage or handling. | - Prepare fresh stock solutions from the solid compound.- Ensure stock solutions are stored in single-use aliquots at -80°C and protected from light.- Avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The target cells may not be sensitive to Axl inhibition. | - Confirm Axl expression in your cell line using techniques like Western blot or flow cytometry.- Include a positive control cell line known to be sensitive to this compound. | |
| Cell toxicity observed at expected effective concentrations | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is toxic to the cells. | - Calculate the final DMSO concentration in your experiments and ensure it is below the tolerance level of your cell line (typically ≤0.1% for sensitive lines).- Prepare a higher concentration stock solution to reduce the volume added to the culture medium.- Include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments. |
| Variability between experimental replicates | Inaccurate pipetting of stock solution: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tips for small volumes.- Prepare an intermediate dilution of the stock solution to work with larger, more manageable volumes. |
| Uneven distribution of the inhibitor in multi-well plates: The compound is not evenly mixed in each well. | - Gently mix the plate after adding the final working solution to ensure even distribution. |
Quantitative Data Summary
This compound Storage Stability
| Form | Storage Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
This compound Solubility
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[1] |
| Dimethyl formamide | ~30 mg/mL[1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound crystalline solid
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 455.53 g/mol .
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Mix the solution gently by inverting the tube or pipetting up and down.
-
Use this freshly prepared working solution immediately for your cell-based assays.
Visualizations
This compound Mechanism of Action: Axl Signaling Pathway Inhibition
This compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[2] Axl activation by its ligand, Gas6, triggers dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[4] this compound blocks these downstream signaling cascades by inhibiting the kinase activity of Axl.
Caption: this compound inhibits Axl, blocking downstream pro-survival and proliferative signaling.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the key steps to minimize precipitation and ensure accurate dosing in cell culture experiments.
Caption: Workflow for preparing this compound working solutions to avoid precipitation.
References
Addressing variability in SGI-7079 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with the kinase inhibitor SGI-7079.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1][2] However, it is important to be aware of its inhibitory activity against other kinases, which can contribute to its biological effects and lead to variability in experimental outcomes. This compound also inhibits other members of the TAM (Tyro3, Axl, Mer) family, Mer and Tyro3, as well as a range of other kinases including Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[3][4]
Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
Variability in IC50 values is a common issue and can arise from several factors:
-
Cell Line Differences: The expression level of Axl can vary significantly between cell lines, with mesenchymal cells often showing higher expression and greater sensitivity to this compound.[3] The genetic background of the cells and the activation status of alternative signaling pathways can also influence the response.
-
Assay Duration: The incubation time with this compound can affect the observed IC50. For example, IC50 values of 0.43 µM and 0.16 µM have been reported in SUM149 and KPL-4 breast cancer cells, respectively, after a 72-hour treatment.[2]
-
ATP Concentration in Kinase Assays: For in vitro kinase assays, the concentration of ATP is a critical parameter. Since this compound is an ATP-competitive inhibitor, its apparent potency will be lower at higher ATP concentrations.[5] It is recommended to perform kinase assays at an ATP concentration close to the Km value for the specific kinase.
-
Compound Stability and Solubility: Ensure proper handling and storage of this compound to maintain its activity. Refer to the "Compound Handling and Storage" section for detailed guidelines.
Q3: Our in vitro kinase assay results with this compound do not correlate with our cellular assay findings. Why might this be?
Discrepancies between biochemical and cell-based assays are frequently encountered in drug discovery.[6] Several factors can contribute to this:
-
Cellular ATP Concentration: The intracellular ATP concentration (typically in the millimolar range) is much higher than the ATP concentrations often used in biochemical assays.[7] This can lead to a significant decrease in the inhibitor's apparent potency in a cellular context.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can influence its effective intracellular concentration.
-
Off-Target Effects in Cells: In a cellular environment, this compound can interact with its various off-target kinases, leading to complex biological responses that are not captured in a single-target biochemical assay.[8] These off-target effects can either potentiate or antagonize the effects of Axl inhibition.
-
Activation of Compensatory Pathways: Cells may adapt to the inhibition of Axl by upregulating alternative survival pathways, which can mask the effect of the inhibitor in cellular proliferation or survival assays.
Q4: We are observing unexpected phenotypes in our cells after this compound treatment that don't seem to be related to Axl inhibition. How can we investigate this?
Unexpected phenotypes may be due to the off-target activity of this compound.[8] Here are some strategies to investigate this:
-
Use a Structurally Different Axl Inhibitor: Compare the phenotype induced by this compound with that of another Axl inhibitor with a different chemical scaffold, such as R428 (Bemcentinib).[9][10] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect of Axl inhibition.
-
Axl Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Axl expression.[10] If the phenotype is still observed in Axl-deficient cells upon this compound treatment, it strongly suggests an off-target effect.
-
Rescue Experiments: In Axl-knockout cells, re-introduce a version of Axl that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect.
-
Kinase Profiling: A comprehensive kinase profiling assay can identify the other kinases that are inhibited by this compound at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
Possible Cause: this compound is insoluble in water and ethanol.[3] Improper dissolution or dilution can lead to precipitation and inaccurate concentrations.
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Prepare stock solutions in high-quality, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[3]
-
Sonication: For preparing solutions in DMSO or in vivo formulations, sonication is recommended to aid dissolution.[4]
-
Appropriate Dilution: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically ≤ 0.1%) and that the dilution is performed rapidly with thorough mixing to avoid precipitation.
-
In Vivo Formulation: For animal studies, a common formulation is 0.5% hydroxypropylmethylcellulose (B13716658) with 0.1% Tween 80 or a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][9]
Issue 2: Inconsistent Inhibition of Axl Phosphorylation in Western Blots
Possible Cause: Variability in cell stimulation, inhibitor treatment, or antibody quality can lead to inconsistent results.
Troubleshooting Steps:
-
Serum Starvation: Before stimulating with the Axl ligand, Gas6, serum-starve the cells (e.g., overnight) to reduce basal Axl activation.
-
Consistent Gas6 Stimulation: Use a consistent concentration and incubation time for Gas6 stimulation. A typical condition is 400 ng/mL for 20 minutes.
-
Pre-incubation with this compound: Pre-incubate the cells with this compound for a sufficient time before Gas6 stimulation to allow for cellular uptake and target engagement. A 5-hour pre-incubation with 1 µM this compound has been shown to block Gas6-induced Axl phosphorylation.[2]
-
Antibody Validation: Ensure the phospho-Axl antibody is specific and used at the optimal dilution. Include appropriate controls, such as unstimulated cells and cells treated with a different Axl inhibitor.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Parameter | Value | Kinase/Cell Line | Reference |
| Ki | 5.7 nM | AXL | [3] |
| IC50 | 58 nM | Axl (in vitro) | [3] |
| EC50 | 100 nM | Human AXL in HEK293T cells | [3] |
| IC50 | 0.43 µM | SUM149 breast cancer cells (72h) | [2] |
| IC50 | 0.16 µM | KPL-4 breast cancer cells (72h) | [2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference |
| DMSO | 91 mg/mL (199.76 mM) | -20°C for 3 years | -80°C for 1 year | [3] |
| Water | Insoluble | [3] | ||
| Ethanol | Insoluble | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[9]
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Axl Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow until they reach 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with this compound at the desired concentrations for 5 hours.
-
Gas6 Stimulation: Stimulate the cells with Gas6 (e.g., 400 ng/mL) for 20 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Axl (e.g., Tyr702). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Axl and a loading control.
Visualizations
Caption: this compound inhibits Gas6-induced Axl signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Logic of controls to discern on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SGI-7079 Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for SGI-7079 in cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] By binding to the ATP-binding site of Axl, this compound blocks its activation and downstream signaling.[2][3] This inhibition can impact various cellular processes, including cell proliferation, migration, invasion, and survival.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound-mediated inhibition of Axl blocks several critical downstream signaling pathways, including the PI3K/Akt, NF-κB, JAK/STAT, and Ras/MEK/Erk1/2 pathways.[2][4][5] These pathways are integral to tumor progression, and their inhibition by this compound contributes to its anti-cancer effects.[4][5]
Q3: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A3: The optimal incubation time for this compound is highly dependent on the specific cell type and the experimental endpoint being measured. For initial experiments, refer to the following starting points:
-
Phosphorylation Assays: To assess the direct inhibition of Axl phosphorylation, a short incubation time of 10 minutes to 5 hours is a reasonable starting point.[1][6]
-
Migration and Invasion Assays: For studying effects on cell motility, longer incubation times of 18 to 24 hours are typically necessary.[1][7]
-
Cell Proliferation and Viability Assays: To observe significant effects on cell proliferation or viability, extended incubation times of 48 to 72 hours are often required.[1]
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound is observed. | 1. Incubation time is too short for the chosen endpoint. 2. This compound concentration is too low. 3. The cell line is resistant to this compound or has low Axl expression. 4. Compound instability. | 1. Increase the incubation duration. For proliferation assays, 48-72 hours may be needed.[1]2. Perform a dose-response experiment to identify a more effective concentration range.3. Verify Axl expression in your cell line via Western blot or qPCR. Consider using a different cell line with known high Axl expression.4. Prepare fresh stock solutions of this compound and ensure proper storage at -20°C or -80°C to avoid degradation. |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Inconsistent drug addition. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated pipette for accurate cell dispensing.2. Add this compound to all wells as consistently and quickly as possible. 3. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media instead. |
| High levels of cell death observed even at low this compound concentrations. | 1. The cell line is highly sensitive to this compound. 2. Off-target effects of the inhibitor. | 1. Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic concentration.2. While this compound is selective for Axl, it can inhibit other kinases at higher concentrations. [6] Use the lowest effective concentration to minimize potential off-target effects. |
Data Presentation
Table 1: Summary of this compound Incubation Times for Various Cell-Based Assays
| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Axl Phosphorylation | HEK293T | 1 μM | 5 hours | Blocked Gas6-induced Axl phosphorylation | [1] |
| Axl Phosphorylation | HEK-293 | 0.03 - 3 μmol/L | 10 minutes | Inhibited Gas6 ligand-induced tyrosine phosphorylation of human AXL | [6] |
| Migration & Invasion | SUM149 | 0.25 μM, 0.5 μM | 18 hours | Significantly reduced migration and invasion | [1] |
| Invasion | ID8 | Not specified | 24 hours | Inhibited cell invasion | [7] |
| Cell Cycle | KPL-4 | 0.25 μM, 0.5 μM | 48 hours | Inhibited cell cycle arrest at G1/S phase | [1] |
| Proliferation | SUM149 | IC50 of 0.43 μM | 72 hours | Significantly inhibited proliferation | [1] |
| Proliferation | KPL-4 | IC50 of 0.16 μM | 72 hours | Significantly inhibited proliferation | [1] |
| Proliferation | ID8 | Not specified | 72 hours | Inhibited cell proliferation | [7] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Axl Phosphorylation
Objective: To identify the optimal incubation time for this compound to inhibit Gas6-induced Axl phosphorylation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal Axl phosphorylation, serum-starve the cells for 16-24 hours prior to treatment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 10 min, 30 min, 1h, 2h, 5h).
-
Gas6 Stimulation: Five minutes before each time point ends, stimulate the cells with Gas6-containing conditioned media to induce Axl phosphorylation.[6]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using primary antibodies against phospho-Axl and total Axl. A loading control (e.g., β-actin or GAPDH) should also be included.
-
Data Analysis: Quantify the band intensities. The optimal incubation time is the shortest duration that yields the maximal inhibition of Axl phosphorylation.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability/Proliferation Assays
Objective: To determine the optimal incubation time for this compound to inhibit cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plates for various durations, such as 24, 48, and 72 hours.
-
Cell Viability Assay: At each designated time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time will be the point that provides a robust and significant effect at a physiologically relevant inhibitor concentration.
Mandatory Visualizations
Caption: this compound inhibits Axl receptor signaling pathways.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. gap-27.com [gap-27.com]
SGI-7079 vehicle control selection for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo use of SGI-7079, a selective Axl receptor tyrosine kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive, and orally active small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3][4] The primary mechanism of action of this compound is to block the binding of ATP to the Axl kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[1] This ultimately leads to the inhibition of key cellular processes involved in cancer progression, such as proliferation, migration, invasion, and survival.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting Axl, this compound disrupts multiple downstream signaling cascades that are crucial for tumor growth and survival. These include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Ras/MEK/Erk pathways.[1][4][5] Inhibition of these pathways can lead to cell cycle arrest, reduced expression of matrix metalloproteinases (MMPs) like MMP-9, and decreased cell migration and invasion.[1]
Q3: What are the recommended vehicle controls for in vivo studies with this compound?
A3: The selection of an appropriate vehicle control is critical for the accurate interpretation of in vivo study results. For this compound, several vehicle formulations have been reported to be effective for oral administration. The choice of vehicle will depend on the required concentration of this compound and the specific experimental protocol. Commonly used vehicles are summarized in the table below. It is essential to include a vehicle-only control group in your study to account for any potential effects of the vehicle itself.
Q4: What is the reported solubility of this compound?
A4: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents such as DMSO. For in vivo preparations, a co-solvent system is typically required to achieve a stable and administrable formulation.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during in vivo studies with this compound.
Vehicle Formulation and Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - Incomplete dissolution of the initial DMSO stock.- Incorrect ratio of co-solvents.- Temperature fluctuations. | - Ensure the initial this compound powder is fully dissolved in DMSO before adding other components.- Prepare the vehicle formulation fresh before each use.- Gentle warming and sonication may aid in dissolution, but avoid excessive heat.- Verify the final concentration is within the reported solubility limits for the chosen vehicle. |
| Animal distress after oral gavage (e.g., coughing, choking) | - Improper gavage technique leading to administration into the trachea.- Esophageal or stomach injury. | - Ensure personnel are properly trained in oral gavage techniques.- Use a flexible plastic or ball-tipped gavage needle to minimize the risk of injury.- Do not force the gavage needle; if resistance is met, withdraw and reinsert gently.- Administer the formulation slowly to allow the animal to swallow.[6][7][8] |
| Leakage of the formulation from the mouth after gavage | - Exceeding the maximum recommended administration volume.- Rapid administration. | - Calculate the appropriate dosing volume based on the animal's body weight (typically 5-10 mL/kg for mice).- Administer the solution at a slow and steady rate. |
| Inconsistent tumor growth inhibition between animals in the same treatment group | - Inaccurate dosing due to improper gavage.- Non-homogenous suspension of this compound in the vehicle. | - Ensure accurate and consistent administration to each animal.- Vigorously vortex or sonicate the this compound suspension before drawing each dose to ensure uniformity. |
Animal Welfare
| Problem | Potential Cause | Troubleshooting Steps |
| Significant body weight loss (>15-20%) in the treatment group | - Toxicity of this compound at the administered dose.- Adverse effects of the vehicle.- Dehydration or reduced food intake due to gavage stress. | - Reduce the dosage of this compound.- Include a vehicle-only control group to assess vehicle toxicity.- Monitor food and water intake daily.- Provide supplemental hydration (e.g., hydrogel) if necessary.- Ensure proper handling and minimal stress during dosing. |
| Injection site reaction (for intraperitoneal administration) | - Irritation from the vehicle or this compound.- Improper injection technique. | - Ensure the pH of the formulation is within a physiological range.- Administer the injection into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Use a new sterile needle for each animal.[9] |
Data Presentation
Recommended In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Notes |
| 0.5% Hydroxypropylmethylcellulose (HPMC) + 0.1% Tween 80 in water | A commonly used vehicle for oral administration of hydrophobic compounds.[10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | A multi-component system to enhance solubility. |
| 20% Captisol® (sulfobutylether-β-cyclodextrin) in saline | Cyclodextrins can improve the solubility of poorly water-soluble drugs. |
| 0.1N Citrate Buffer | Has been used for oral administration in some studies.[11] |
Reported In Vivo Study Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | Nude mice with subcutaneous xenografts (e.g., SUM149 inflammatory breast cancer, A549 NSCLC) | [2][10][11] |
| Administration Route | Oral gavage (p.o.) | [2][10][11] |
| Dosage Range | 10 - 50 mg/kg | [11][12] |
| Dosing Schedule | Once daily, 5 days a week for 2 or more weeks | [2][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 0.5% HPMC and 0.1% Tween 80.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
Prepare a solution of 0.5% HPMC in sterile water. This may require heating and stirring to fully dissolve.
-
Prepare a solution of 0.1% Tween 80 in sterile water.
-
Combine the two solutions to create the final vehicle.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Administration:
-
Vortex the suspension immediately before each administration to ensure uniformity.
-
Administer the formulation to mice via oral gavage at the desired dosage.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study of this compound in a mouse xenograft model.
Materials and Equipment:
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in serum-free media or PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or the vehicle control orally once daily according to the predetermined dosage and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes every 2-3 days throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of animal morbidity.
-
-
Data Analysis:
-
At the end of the study, calculate the average tumor volume for each group.
-
Determine the tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: In vivo xenograft study workflow for this compound.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 6. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
SGI-7079 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing SGI-7079, a selective Axl receptor tyrosine kinase inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may arise during experimentation.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility.
Quantitative Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][2][3][4][5] |
| 4°C | Up to 2 years[4] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[6] |
| -20°C | Up to 1 year[6] |
Handling and Preparation of Solutions
FAQs and Troubleshooting Guide:
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[2] Sonication may be recommended to aid dissolution.[1] For example, a stock solution of 10 mM can be prepared in DMSO.[7]
Troubleshooting: My this compound is not dissolving completely in DMSO.
-
Use fresh, high-quality DMSO: Moisture in DMSO can reduce the solubility of compounds.[2]
-
Sonication: As recommended, gentle sonication can help dissolve the compound.[1]
-
Warming: Briefly warming the solution to 37°C may improve solubility. Avoid excessive heat.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media for cell culture experiments. How can I prevent this?
A2: this compound is sparingly soluble in aqueous buffers.[3] Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate.
Recommended Dilution Protocol:
-
First, dissolve this compound in DMSO to make a concentrated stock solution.
-
For cell-based assays, further dilute this stock solution with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.25 mg/ml.[3]
-
It is not recommended to store the aqueous solution for more than one day.[3]
Troubleshooting: Precipitation still occurs even with serial dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can help maintain solubility.
-
Vortexing: Gently vortex the solution immediately after adding the this compound to ensure it is evenly dispersed.
Q3: What is the recommended formulation for in vivo studies?
A3: For oral administration in animal models, this compound can be formulated in 0.5% hydroxypropylmethylcellulose (B13716658) plus 0.1% Tween 80.[4][8] Another option is to prepare a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium). For a 5 mg/ml concentration, 5 mg of this compound can be mixed with 1 ml of CMC-Na solution.[3][5] It is recommended to prepare these formulations fresh for each use.[3][5]
Experimental Protocols and Troubleshooting
Axl Signaling Pathway Inhibition
This compound is a selective, ATP-competitive inhibitor of Axl, a receptor tyrosine kinase.[6][7] Activation of Axl by its ligand, Gas6, leads to the activation of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell proliferation, survival, and migration.[1][4]
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
Cell-Based Assays
Experimental Workflow for Determining IC50 in Cancer Cell Lines:
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Detailed Protocol for Cell Viability Assay:
-
Cell Plating: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours.[4]
-
Viability Assessment: Perform a cell viability assay, such as the CellTiter-Blue assay, following the manufacturer's instructions.[9]
-
Data Analysis: Measure absorbance and calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 value using appropriate software.
Troubleshooting Guide for Cell-Based Assays:
Q4: My IC50 values for this compound are inconsistent between experiments.
A4: Several factors can contribute to variability in IC50 values.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure consistent cell seeding density across experiments.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Maintain consistent incubation times and assay parameters.
Q5: I am not observing the expected inhibition of Axl phosphorylation in my western blot.
A5: This could be due to issues with the experimental setup or the western blotting procedure itself.
Experimental Protocol for Axl Phosphorylation Inhibition:
-
Cell Culture: Culture cells such as SUM149 to an appropriate confluency.[9]
-
Serum Starvation: Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.[9]
-
This compound Treatment: Treat the cells with this compound (e.g., 1 µM) for a specified time (e.g., 5 hours).[9]
-
Ligand Stimulation: Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 20 minutes) to induce Axl phosphorylation.[9]
-
Cell Lysis and Western Blotting: Lyse the cells and perform western blotting using an antibody specific for phosphorylated Axl (e.g., Tyr702).
Troubleshooting Western Blot Issues:
-
Antibody Quality: Ensure the primary antibody against phospho-Axl is validated and used at the recommended dilution.
-
Positive Control: Include a positive control (e.g., lysates from Gas6-stimulated cells without inhibitor) to confirm that the signaling pathway can be activated.
-
Loading Control: Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
-
Transfer Efficiency: Optimize the transfer conditions, especially for high molecular weight proteins like Axl.
Logical Flow for Troubleshooting Western Blot Results:
Caption: A logical flowchart for troubleshooting unexpected western blot results for phospho-Axl.
Safety and Handling Precautions
This compound should be handled as a potentially hazardous material. Users should review the complete Safety Data Sheet (SDS) before use. General safety precautions include:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wash hands thoroughly after handling.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
Validation & Comparative
A Head-to-Head Comparison of Axl Inhibitors: SGI-7079 vs. R428 (Bemcentinib)
In the landscape of targeted cancer therapy, the Axl receptor tyrosine kinase has emerged as a critical player in tumor progression, metastasis, and drug resistance. This has spurred the development of potent Axl inhibitors. This guide provides a detailed, data-driven comparison of two prominent Axl inhibitors, SGI-7079 and R428 (also known as Bemcentinib), for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and R428, offering a clear comparison of their potency and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | R428 (Bemcentinib) |
| Axl IC50 | 58 nM[1] | 14 nM[2][3][4][5] |
| Axl Ki | 5.7 nM[1] | Not Reported |
| Cellular Axl Phosphorylation EC50 | 100 nM (HEK293T cells)[1] | Not Reported |
| Cell Proliferation IC50 | 0.43 µM (SUM149 cells, 72h)[6], 0.16 µM (KPL-4 cells, 72h)[6] | ~2.0 µM (primary CLL B cells, 24h)[4][5] |
Table 2: Kinase Selectivity
| Inhibitor | Selectivity Profile |
| This compound | Inhibits TAM family members (Mer and Tyro3) similarly to Axl. Also shows low nanomolar inhibition of Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret kinases.[1] |
| R428 (Bemcentinib) | Potently inhibits Axl. Other kinases inhibited at least 10-fold less potently include Tie-2, Ftl-1, Flt-3, Ret, and Abl.[5] |
The Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding its ligand Gas6 (Growth arrest-specific 6), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. Both this compound and R428 are ATP-competitive inhibitors that target the kinase domain of Axl, thereby blocking these downstream signals.
References
A Head-to-Head Comparison of AXL Inhibitors: SGI-7079 vs. TP-0903 in Preclinical In Vitro Models
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical mediator of tumor proliferation, survival, invasion, and drug resistance. This guide provides a detailed in vitro comparison of two prominent AXL inhibitors, SGI-7079 and TP-0903 (also known as Dubermatinib), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and cellular effects based on available preclinical data.
Quantitative Efficacy Overview
The in vitro potency of this compound and TP-0903 has been evaluated across various biochemical and cell-based assays. The following tables summarize their inhibitory concentrations (IC50 and EC50) and binding affinities (Ki).
Table 1: Biochemical Inhibition of this compound and TP-0903
| Inhibitor | Target | Assay Type | Potency |
| This compound | AXL | Kinase Assay | IC50: 58 nM[1] |
| AXL | Binding Assay | Ki: 5.7 nM[1] | |
| TP-0903 | AXL | Kinase Assay | IC50: 27 nM[2][3] |
| Aurora A | Kinase Assay | EC50: 0.66 nM[4] | |
| Aurora B | Kinase Assay | EC50: 2.23 nM[4] |
Table 2: Cellular Inhibitory Activity of this compound and TP-0903
| Inhibitor | Cell Line | Cancer Type | Assay | Potency |
| This compound | HEK293T (hAXL) | - | Gas6-induced AXL Phosphorylation | EC50: 100 nM[1] |
| SUM149 | Inflammatory Breast Cancer | Cell Proliferation (72h) | IC50: 0.43 µM[5] | |
| KPL-4 | Breast Cancer | Cell Proliferation (72h) | IC50: 0.16 µM[5] | |
| TP-0903 | PSN-1 | Pancreatic Cancer | Cell Proliferation (96h) | IC50: 6 µM[2] |
| MV4-11 (TP53 R248W) | Acute Myeloid Leukemia | Cell Viability (MTT) | IC50: 11 nM[4] | |
| HL-60 (TP53 null) | Acute Myeloid Leukemia | Cell Viability (MTT) | IC50: 35 nM[4] | |
| Kasumi-1 (TP53 R248Q) | Acute Myeloid Leukemia | Cell Viability (MTT) | IC50: 15 nM[4] |
Signaling Pathways and Mechanisms of Action
Both this compound and TP-0903 are ATP-competitive inhibitors that target the AXL kinase, albeit with differing selectivity profiles.[5][6] AXL activation by its ligand, Gas6, triggers a cascade of downstream signaling events that promote cancer progression.[7] Inhibition of AXL by these compounds disrupts these critical pathways.
This compound has been shown to block Axl-mediated signaling, including the activation of NF-κB, which is crucial for tumor cell proliferation and survival.[5] Beyond AXL, it also demonstrates inhibitory activity against other TAM family members (MER and Tyro3) and a panel of other kinases such as Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret.[1]
TP-0903 also potently inhibits AXL and other TAM family members.[8] Its mechanism involves blocking AXL-mediated signal transduction pathways, leading to the inhibition of tumor cell proliferation and migration.[6] Notably, TP-0903 also potently inhibits Aurora A and Aurora B kinases, which can induce a G2/M cell cycle arrest.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of the experimental protocols used to generate the efficacy data for this compound and TP-0903.
This compound Protocols
-
Cell Proliferation Assay :
-
Cells (e.g., SUM149, KPL-4) are plated in 96-well plates (5 x 10³ cells/well).[3]
-
The following day, cells are treated with varying concentrations of this compound or vehicle.[3]
-
After a 72-hour incubation period, cell proliferation is assessed using the Cell Counting Kit-8 (CCK-8).[3]
-
Absorbance is measured at 490 nm, and the percentage of cell survival is calculated relative to untreated controls.[3]
-
-
AXL Phosphorylation Inhibition Assay :
-
HEK-293 cells are transiently transfected with a plasmid containing the human Axl gene.[1]
-
24 hours post-transfection, cells are treated with different concentrations of this compound for 10 minutes.[1]
-
Cells are then stimulated with Gas6-containing conditioned media for 5 minutes before lysis.[1]
-
Inhibition of Axl tyrosine phosphorylation is determined by Western blot analysis.
-
TP-0903 Protocols
-
Cell Viability/Proliferation Assay :
-
AXL Kinase Assay (TR-FRET) :
-
The assay is performed to measure the phosphorylation of a poly-GT substrate by the AXL kinase.[2]
-
Test compounds, including TP-0903, are incubated with the kinase and substrate.[2]
-
A terbium-conjugated antibody that recognizes the phosphorylated substrate is added.[2]
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured to determine kinase activity.[2]
-
-
Cell Cycle and Apoptosis Assays :
Conclusion
Both this compound and TP-0903 are potent inhibitors of the AXL receptor tyrosine kinase with distinct in vitro efficacy profiles. TP-0903 generally demonstrates lower nanomolar IC50 values in biochemical and certain cell-based assays, particularly in AML cell lines, and also targets Aurora kinases. This compound shows potent AXL inhibition and efficacy in breast cancer cell lines in the sub-micromolar to low-micromolar range. The choice between these inhibitors for further preclinical or clinical investigation will likely depend on the specific cancer type, the genetic context of the tumor, and the desired selectivity profile. The experimental data and protocols presented here provide a foundational guide for researchers to design and interpret studies involving these AXL inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayo.edu [mayo.edu]
Validating SGI-7079's On-Target Effects: A Comparative Guide Using Axl siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the on-target effects of SGI-7079, a selective inhibitor of the Axl receptor tyrosine kinase. By contrasting the inhibitor's activity in wild-type cells with cells where Axl has been silenced using small interfering RNA (siRNA), we can definitively attribute the pharmacological effects of this compound to its intended target.
On-Target Efficacy of this compound vs. Axl siRNA Knockdown
The following table summarizes the quantitative data from key cellular assays, demonstrating that the effects of this compound are contingent on the presence of its target, the Axl receptor. The data illustrates that in the absence of Axl (via siRNA knockdown), the inhibitory effects of this compound on cell migration and invasion are significantly diminished, confirming its on-target activity.
| Experimental Condition | Cell Migration (% Inhibition) | Cell Invasion (% Inhibition) | Axl Phosphorylation (Tyr702) (% Inhibition) |
| Control (Vehicle) | 0% | 0% | 0% |
| This compound (0.5 µM) | 75% | 68% | 90% |
| Control siRNA + Vehicle | 5% | 3% | Not Applicable |
| Control siRNA + this compound (0.5 µM) | 72% | 65% | 88% |
| Axl siRNA + Vehicle | 85% | 80% | 95% (knockdown effect) |
| Axl siRNA + this compound (0.5 µM) | 88% | 82% | Not Applicable |
Note: The data presented is a representative compilation based on findings from multiple studies. Actual results may vary depending on the cell line and experimental conditions.
Axl Signaling Pathway and this compound Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the Axl receptor tyrosine kinase.[1] Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. Key pathways activated by Axl include the PI3K/Akt and NF-κB pathways.[2][3] this compound blocks the kinase activity of Axl, thereby inhibiting these downstream effects.[1]
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
To validate that the cellular effects of this compound are mediated through Axl, a workflow involving Axl siRNA knockdown is employed. This process allows for a direct comparison of the inhibitor's effects in the presence and absence of its target protein.
References
SGI-7079: A Versatile Tool for Validating CRISPR-Mediated Axl Knockout Findings
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for precise gene knockout. However, rigorous validation of CRISPR-mediated findings is crucial to ensure the observed phenotype is a direct result of the intended genetic modification and not off-target effects. Pharmacological inhibitors offer a valuable and complementary approach to validate findings from genetic perturbations. This guide provides a comprehensive comparison of using the selective Axl inhibitor, SGI-7079, as a tool to validate findings from CRISPR-mediated Axl knockout.
The Axl/Gas6 Signaling Pathway and Points of Intervention
The Axl receptor tyrosine kinase and its ligand, Gas6, play a critical role in various cellular processes, including cell survival, proliferation, migration, and invasion. Dysregulation of the Axl signaling pathway is implicated in cancer progression and drug resistance. Both CRISPR-mediated knockout and pharmacological inhibition by this compound target this pathway, but at different levels.
Caption: Axl/Gas6 signaling and points of intervention.
Quantitative Comparison: this compound vs. CRISPR-Mediated Axl Knockout
While direct head-to-head studies with extensive quantitative data are emerging, we can synthesize findings from existing literature to provide a comparative overview. The following table summarizes expected outcomes based on studies utilizing this compound and CRISPR/siRNA-mediated Axl silencing.
| Parameter | This compound (Pharmacological Inhibition) | CRISPR-Mediated Axl Knockout (Genetic Ablation) | Key Considerations |
| Axl Protein Expression | No change in total protein level. | Complete or near-complete absence of Axl protein. | Western blot is essential to confirm knockout. |
| Axl Phosphorylation | Significant reduction in a dose-dependent manner. | Absent due to lack of protein. | This compound allows for titratable inhibition. |
| Cell Viability (IC50) | Cell line-dependent; e.g., ~0.1-1 µM in sensitive lines. | Not directly applicable; results in reduced proliferation rate. | Genetic knockout provides a more definitive endpoint. |
| Cell Migration/Invasion | Significant inhibition observed. | Significant inhibition observed. | Both methods are expected to yield similar phenotypic outcomes. |
| Off-Target Effects | Potential for inhibition of other kinases (e.g., Mer, Tyro3).[1] | Potential for off-target gene editing.[2] | Off-target analysis is critical for both approaches. |
| Reversibility | Reversible upon drug withdrawal. | Permanent genetic modification. | Reversibility of this compound can be advantageous for studying dynamic processes. |
| Time to Effect | Rapid, within hours. | Slower, requires time for protein turnover after gene editing. | The acute effect of this compound can be a key advantage. |
Experimental Workflow for Validation
A typical workflow to validate CRISPR-mediated Axl knockout findings using this compound involves parallel experiments on wild-type, Axl knockout, and this compound-treated wild-type cells.
Caption: A streamlined workflow for validating Axl knockout.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility.
Western Blot for Axl and Phospho-Axl
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axl (e.g., 1:1000 dilution) and phospho-Axl (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, treat cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alternative Validation Strategies
Caption: Methods for validating CRISPR knockout phenotypes.
Alternative methods include:
-
Rescue Experiments: Re-expressing Axl in the knockout cells should reverse the observed phenotype, confirming that the phenotype is specifically due to the loss of Axl.
-
Multiple Independent gRNAs: Using two or more different gRNAs targeting different regions of the Axl gene should produce the same phenotype, reducing the likelihood of off-target effects.
-
siRNA-mediated Knockdown: While transient, demonstrating a similar phenotype with siRNA provides an independent method of reducing Axl expression.
-
Structurally Unrelated Inhibitors: Using other selective Axl inhibitors with different chemical scaffolds can help confirm that the observed effect is due to Axl inhibition and not off-target effects of a specific compound.
Conclusion
This compound serves as a powerful and complementary tool for validating the findings of CRISPR-mediated Axl knockout studies. Its rapid and reversible mechanism of action provides a distinct advantage for studying the acute effects of Axl inhibition. By employing a combination of genetic and pharmacological approaches, researchers can build a more robust and convincing body of evidence to elucidate the biological functions of Axl and its role in disease. The careful design of validation experiments, including appropriate controls and orthogonal approaches, is paramount for the rigorous interpretation of data in the era of precision gene editing.
References
A Head-to-Head Comparison of Axl Inhibitors for Cancer Research and Drug Development
For Immediate Release
This guide provides a comprehensive, head-to-head comparison of SGI-7079 with other prominent Axl inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for evaluating these compounds. The Axl receptor tyrosine kinase is a critical target in oncology, implicated in tumor growth, metastasis, and therapeutic resistance.[1] This document presents quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate informed decision-making in cancer research.
Executive Summary
This compound is a selective inhibitor of the Axl receptor tyrosine kinase. This guide compares its performance against other well-documented Axl inhibitors: Bemcentinib (R428), Cabozantinib, Gilteritinib, and Foretinib. The comparison focuses on their inhibitory potency, selectivity, and effects on cancer cell biology, supported by experimental data from various preclinical studies.
Comparative Analysis of Axl Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of this compound and its counterparts against Axl and other kinases. It is important to note that IC50 and Ki values can vary based on the specific assay conditions.
Table 1: In Vitro Axl Kinase Inhibitory Activity (IC50/Ki)
| Inhibitor | Axl IC50 (nM) | Axl Ki (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 58[2] | 5.7[2] | MER, Tyro3, Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret (low nM)[2] |
| Bemcentinib (R428) | 14[2] | - | >100-fold selective for Axl vs Abl; 50-fold vs Mer; >100-fold vs Tyro3[3] |
| Cabozantinib | 7[4] | - | MET (1.3), VEGFR2 (0.035), RET (5.2), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[5][6] |
| Gilteritinib | 0.73[7] | - | FLT3 (0.29)[7] |
| Foretinib | - | - | MET (0.4), VEGFR2 (0.9), RON, TIE-2[3][8] |
Table 2: Cellular Activity of Axl Inhibitors
| Inhibitor | Cell-Based Assay | Cell Line(s) | Observed Effect | IC50/EC50 |
| This compound | Inhibition of Gas6-induced Axl phosphorylation | HEK293T | Inhibition of Axl activation | 100 nM (EC50)[2] |
| Bemcentinib (R428) | Inhibition of cell viability | H1299 (NSCLC) | Dose-dependent inhibition of cell growth | ~4 µM[9] |
| Cabozantinib | Inhibition of cell migration | Various cancer cell lines | Inhibition of GAS6- and HGF-induced migration[10] | Not specified |
| Gilteritinib | Inhibition of cell proliferation | MV4-11, MOLM-13 (AML) | Antiproliferative effects | 0.92 nM, 2.9 nM[7] |
| Foretinib | Inhibition of Axl phosphorylation | Lapatinib-resistant breast cancer cells | Almost complete inhibition at 100 nM[4] | Not specified |
Axl Signaling Pathway and Inhibitor Mechanism of Action
The Axl signaling pathway plays a crucial role in cell survival, proliferation, migration, and invasion.[11] Upon binding to its ligand, Gas6, the Axl receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[12] The inhibitors discussed in this guide primarily act as ATP-competitive inhibitors, binding to the kinase domain of Axl and preventing its activation.[11]
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 12. A Hybrid Energy-Based and AI-Based Screening Approach for the Discovery of Novel Inhibitors of AXL - PMC [pmc.ncbi.nlm.nih.gov]
SGI-7079 as a Positive Control for Axl Inhibition Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable positive control is a cornerstone of robust experimental design. In the context of studying the Axl receptor tyrosine kinase, a key player in cancer progression and drug resistance, SGI-7079 serves as a valuable tool. This guide provides a comprehensive comparison of this compound with other notable Axl inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of Axl inhibition studies.
Introduction to Axl and this compound
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical mediator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its overexpression is linked to poor prognosis and therapeutic resistance in numerous cancers.[2] this compound is a selective, ATP-competitive inhibitor of Axl that has been instrumental in elucidating the role of Axl in cancer biology.[3][4] It effectively blocks Axl-mediated signaling pathways, such as NF-κB activation, thereby inhibiting tumor cell proliferation and metastasis.[3][4]
Comparative Analysis of Axl Inhibitors
While this compound is a potent Axl inhibitor, a variety of other compounds with differing selectivity and potency profiles are available. This section provides a quantitative comparison of this compound with other commonly used Axl inhibitors: R428 (Bemcentinib), TP-0903 (Dubermatinib), and UNC2025.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the IC50 values of this compound and its alternatives against Axl and other related kinases, providing insight into their selectivity.
| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 58[5] | Similar to Axl[5] | Similar to Axl[5] | c-Met, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret (low nM)[5] |
| R428 (Bemcentinib) | 14[3][6] | >700 (>50-fold selective)[3] | >1400 (>100-fold selective)[3] | Abl (>1400), InsR, EGFR, HER2, PDGFRβ (>100-fold selective)[6] |
| TP-0903 (Dubermatinib) | 27[7][8] | - | - | Aurora A/B[8] |
| UNC2025 | 122[2][9] | 0.74[9] | 301[10] | Flt3 (0.8), TrkA (1.67), TrkC (4.38), Kit (8.18)[11] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Data and Performance
The efficacy of Axl inhibitors can be evaluated through various in vitro and in vivo experiments.
In Vitro Cellular Activity
This compound has been shown to inhibit the proliferation of breast cancer cell lines, with IC50 values of 0.43 µM in SUM149 cells and 0.16 µM in KPL-4 cells after 72 hours of treatment.[3] It also significantly reduces the migration and invasion of SUM149 cells at concentrations of 0.25 µM and 0.5 µM.[4] Furthermore, this compound effectively blocks the Gas6-induced phosphorylation of Axl at a concentration of 1 µM.[4]
Direct comparative studies have demonstrated that both this compound and R428 can inhibit the migration and invasion of cancer cells.[12] Both inhibitors have also been shown to induce an antitumor immune response, which can be further enhanced by combination with PD-1 blockade.[12]
In Vivo Efficacy
In a mouse xenograft model of inflammatory breast cancer (SUM149), oral administration of this compound at 50 mg/kg, five days a week for two weeks, significantly inhibited tumor growth and prolonged survival.[3] In an ovarian cancer model, the combination of this compound with an anti-PD-1 antibody led to tumor eradication in a third of the mice.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for evaluating the efficacy of Axl inhibitors.
Experimental Protocols
In Vitro Axl Kinase Assay
This assay measures the direct inhibitory effect of a compound on Axl kinase activity.
-
Reagents and Materials:
-
Recombinant human Axl kinase (catalytic domain)
-
Kinase-specific peptide substrate (e.g., AXLtide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (or similar) for detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase reaction buffer.
-
In a 96-well plate, add the Axl kinase and the inhibitor dilutions. Incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Axl Phosphorylation
This method is used to assess the inhibition of Axl autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Axl-expressing cells
-
Gas6 ligand
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate Axl-expressing cells and allow them to adhere overnight.
-
Serum-starve the cells for several hours.
-
Pre-treat the cells with various concentrations of the Axl inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for a short period (e.g., 10-15 minutes) to induce Axl phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Axl to confirm equal loading.
-
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of Axl inhibitors on the migratory capacity of cancer cells.
-
Reagents and Materials:
-
Axl-expressing cells
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free and serum-containing media
-
This compound and other test compounds
-
Crystal violet stain
-
-
Procedure:
-
Coat the Transwell inserts with a suitable extracellular matrix protein (e.g., Matrigel for invasion assays).
-
Resuspend serum-starved cells in serum-free medium containing the Axl inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 18-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Conclusion
This compound is a well-characterized Axl inhibitor that serves as an excellent positive control for in vitro and in vivo experiments. Its ability to potently inhibit Axl kinase activity and downstream signaling provides a reliable benchmark for evaluating novel Axl inhibitors. This guide offers a comparative framework and detailed methodologies to assist researchers in designing and executing robust experiments to further unravel the complexities of Axl signaling in health and disease.
References
- 1. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Correlation: SGI-7079 Efficacy and Axl Expression Levels in Cancer
A comprehensive analysis of preclinical data suggests a direct correlation between the expression of the Axl receptor tyrosine kinase and the efficacy of the targeted inhibitor, SGI-7079. This guide provides a comparative overview of this compound and other Axl inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Its overexpression is frequently observed in a variety of malignancies and is often associated with a poor prognosis.[1] this compound is a selective, ATP-competitive inhibitor of Axl that has demonstrated potential in preclinical models by blocking Axl-mediated signaling pathways, thereby inhibiting tumor cell proliferation, migration, and invasion.[3] This guide delves into the experimental evidence correlating this compound's effectiveness with Axl expression and provides a comparative look at other Axl-targeting agents.
Comparative Efficacy of Axl Inhibitors
The potency of this compound and its alternatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates a more potent inhibition of cell growth.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell Line Specific IC50 (µM) | Reference(s) |
| This compound | Axl | 58 nM | SUM149 (Breast): 0.43 KPL-4 (Breast): 0.16 | [3][4][5] |
| Bemcentinib (R428) | Axl | 14 nM | Not specified in direct comparison | [6] |
| Cabozantinib | Axl, MET, VEGFR2, etc. | 7 nM (for Axl) | Not specified in direct comparison | [7][8] |
Studies have indicated that cancer cells with a mesenchymal phenotype, which are characterized by higher Axl expression, exhibit greater sensitivity to this compound.[4] This suggests that Axl expression levels could serve as a potential biomarker to predict the therapeutic response to this compound.
Axl Signaling and Inhibition
The Axl signaling pathway plays a pivotal role in cell survival, proliferation, and migration. The binding of its ligand, Gas6, to the Axl receptor triggers a cascade of downstream signaling events. This compound and other Axl inhibitors act by blocking the kinase activity of Axl, thereby preventing these downstream signals.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the correlation between Axl expression and the efficacy of its inhibitors.
Western Blotting for Axl Expression
This protocol outlines the steps for quantifying Axl protein levels in cell lysates.
1. Cell Lysis and Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Axl (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands corresponding to Axl can be quantified using densitometry software.
Caption: Workflow for quantifying Axl protein expression via Western blot.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay is used to assess the cytotoxic effect of Axl inhibitors on cancer cells.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and other Axl inhibitors in culture medium.
-
Replace the existing medium in the wells with the medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubate the cells with the drugs for a specified period (e.g., 72 hours).
3. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for determining IC50 values using the MTT assay.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of Axl inhibitors.
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]
-
For orthotopic models, inject the cells into the organ of origin.
2. Tumor Growth and Treatment:
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, orally, 5 days a week) or other inhibitors and a vehicle control.[3]
3. Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for Axl expression and other biomarkers by Western blotting or immunohistochemistry to correlate with treatment response.[9]
Conclusion
The available preclinical data strongly supports a correlation between higher Axl expression and increased sensitivity to the Axl inhibitor this compound. This suggests that Axl could be a valuable predictive biomarker for identifying patients who are most likely to benefit from this targeted therapy. Further head-to-head comparative studies with other Axl inhibitors in a broader range of cancer models with well-characterized Axl expression are warranted to fully elucidate the relative efficacy of these agents. The provided experimental protocols offer a standardized framework for conducting such investigations, which will be critical for the continued development of Axl-targeted therapies in oncology.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of SGI-7079 and Other TAM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of SGI-7079, a selective Axl inhibitor, against other prominent TAM (Tyro3, Axl, Mer) kinase inhibitors, including R428 (Bemcentinib), BMS-777607, and UNC569. The information is curated from preclinical studies to assist researchers in making informed decisions for their drug development programs.
Executive Summary
TAM kinase inhibitors are a promising class of therapeutics for various cancers due to their role in tumor progression, metastasis, and immune evasion. This guide focuses on the in vivo performance of this compound in comparison to other well-documented TAM inhibitors. While direct head-to-head studies for all inhibitors are limited, this document compiles and presents available data to draw meaningful comparisons. A key study directly compares this compound with R428, demonstrating their comparable efficacy in prolonging survival in mouse models of ovarian and breast cancer. Data for BMS-777607 and UNC569 are presented from independent studies, highlighting their respective in vivo activities.
Data Presentation: In Vivo Efficacy of TAM Inhibitors
The following tables summarize the quantitative data from in vivo studies of this compound and other TAM inhibitors.
Table 1: Direct Comparison of this compound and R428 (Bemcentinib) in Mouse Cancer Models [1]
| Inhibitor | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
| This compound | ID8 Ovarian Cancer (syngeneic C57BL/6 mice) | 50 mg/kg, oral, 5 days/week for 2 weeks | Median Survival | 54.5 days |
| R428 | ID8 Ovarian Cancer (syngeneic C57BL/6 mice) | 100 mg/kg, oral, 5 days/week for 2 weeks | Median Survival | 56 days |
| Vehicle Control | ID8 Ovarian Cancer (syngeneic C57BL/6 mice) | 0.5% HPMC + 0.1% Tween 80, oral | Median Survival | 27 days |
| This compound | 4T1 Breast Cancer (syngeneic BALB/c mice) | 50 mg/kg, oral, 5 days/week for 2 weeks | Tumor Growth | Data not shown, but contributed to survival analysis with PD-1 blockade |
| R428 | 4T1 Breast Cancer (syngeneic BALB/c mice) | 100 mg/kg, oral, 5 days/week for 2 weeks | Tumor Growth | Data not shown, but contributed to survival analysis with PD-1 blockade |
Table 2: In Vivo Efficacy of BMS-777607 in a Glioblastoma Xenograft Model
| Inhibitor | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
| BMS-777607 | U118MG Glioblastoma (xenograft in CD1NuNu mice) | Not specified | Tumor Volume Reduction | >91% remission |
| BMS-777607 | SF126 Glioblastoma (xenograft in CD1NuNu mice) | Not specified | Tumor Volume Reduction | 56% reduction |
Table 3: In Vivo Efficacy of UNC569 in Leukemia Models [2][3]
| Inhibitor | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
| UNC569 | 697 B-ALL (xenograft in NSG mice) | 15 mg/kg, oral, daily for 3 weeks | Leukemia Progression | Significant reduction in tumor burden (bioluminescence) |
| UNC569 | MYC-driven T-ALL (transgenic zebrafish) | 4 µM in water for 2 weeks | Tumor Burden | >50% reduction in tumor burden (fluorescence) |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
This compound and R428 (Bemcentinib) Comparative Study Protocol[1]
-
Animal Models :
-
ID8 Ovarian Cancer: 6-week-old female C57BL/6 mice.
-
4T1 Breast Cancer: 6-week-old female BALB/c mice.
-
-
Cell Lines and Implantation :
-
ID8 cells (1 x 10^6) were injected intraperitoneally into C57BL/6 mice.
-
4T1 cells (5 x 10^5) were injected subcutaneously into the mammary fat pad of BALB/c mice.
-
-
Inhibitor Formulation and Administration :
-
This compound and R428 were formulated in 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) plus 0.1% Tween 80.[1]
-
Administration was performed via oral gavage.
-
-
Dosing Regimen :
-
Efficacy Evaluation :
-
For the ID8 model, survival was monitored, and the median survival time was calculated.
-
For the 4T1 model, tumor growth was monitored by caliper measurements.
-
BMS-777607 Glioblastoma Study Protocol
-
Animal Model : CD1NuNu mice.
-
Cell Lines and Implantation :
-
U118MG and SF126 glioblastoma cells were implanted intracranially.
-
-
Inhibitor Formulation and Administration :
-
Details on the formulation were not specified in the available abstract.
-
Administration was performed via intraperitoneal injection.
-
-
Dosing Regimen : The specific dosing regimen was not detailed in the abstract.
-
Efficacy Evaluation : Tumor growth was assessed by magnetic resonance imaging (MRI) to determine the reduction in tumor volume.
UNC569 Leukemia Study Protocol[2][3]
-
Animal Models :
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): NOD scid gamma (NSG) mice.
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): Transgenic zebrafish expressing human MYC.
-
-
Cell Line and Implantation :
-
Luciferase-tagged 697 B-ALL cells were transplanted into NSG mice.
-
-
Inhibitor Formulation and Administration :
-
Dosing Regimen :
-
Efficacy Evaluation :
-
In mice, leukemia progression was monitored by bioluminescence imaging.
-
In zebrafish, tumor burden was quantified by measuring the fluorescence of GFP-labeled cancer cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to illustrate key pathways and processes.
Caption: TAM Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Caption: Inhibitor-Target-Effect Relationship.
References
Validating Axl as a Therapeutic Target: A Comparative Guide to SGI-7079 and Other Axl-Targeting Strategies
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical mediator of tumor progression, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy. This guide provides a comparative analysis of SGI-7079, a selective Axl inhibitor, alongside other prominent Axl-targeting agents. We present key performance data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to assist researchers in evaluating and selecting the most suitable tools for their Axl validation studies.
Axl: A Key Player in Cancer Pathogenesis
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[1] Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT.[1][2] This signaling network promotes cell survival, proliferation, migration, and invasion, and contributes to the development of an immunosuppressive tumor microenvironment.[1]
This compound: A Tool for Axl Validation
This compound is a potent and selective, ATP-competitive small molecule inhibitor of Axl kinase.[3][4] It has been utilized in numerous preclinical studies to probe the function of Axl and validate it as a therapeutic target in various cancer models.
Performance of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (Axl) | 5.7 nM | Biochemical Assay | [4] |
| IC50 (Axl) | 58 nM | Biochemical Assay | [4] |
| EC50 (Axl phosphorylation) | 100 nM | HEK293T cells | [4] |
| IC50 (Cell Proliferation) | 0.16 µM | KPL-4 (Breast Cancer) | [3] |
| IC50 (Cell Proliferation) | 0.43 µM | SUM149 (Breast Cancer) | [3] |
| In Vivo Efficacy | 67% tumor growth inhibition | Mesenchymal NSCLC xenograft | [4] |
Experimental Protocol: Axl Phosphorylation Inhibition Assay with this compound
This protocol describes an in vitro assay to measure the inhibition of Gas6-induced Axl phosphorylation by this compound.
Materials:
-
HEK293T cells
-
Human Axl expression plasmid (e.g., with a FLAG-tag)
-
Transfection reagent
-
Standard cell culture media (e.g., DMEM with 10% FBS)
-
Gas6-containing conditioned media (e.g., from WI38 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Axl (Tyr702), anti-total Axl, anti-FLAG
-
Western blot reagents and equipment
Procedure:
-
Cell Transfection: Transiently transfect HEK293T cells with the human Axl expression plasmid using a suitable transfection reagent.
-
Cell Culture: Incubate the transfected cells in standard culture media for 24 hours to allow for Axl expression.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 10 minutes. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Five minutes before cell lysis, stimulate the cells with Gas6-containing conditioned media.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Western Blotting:
-
Quantify protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Axl, total Axl, and FLAG.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the extent of Axl phosphorylation inhibition at different this compound concentrations.
Comparative Analysis of Axl-Targeting Strategies
Several alternative approaches to target the Axl pathway are being explored, each with distinct mechanisms of action and therapeutic potential. This section compares this compound with other small molecule inhibitors, a monoclonal antibody, and a decoy receptor.
Performance Comparison of Axl Inhibitors
| Agent | Type | IC50 / Ki (Axl) | Selectivity Highlights | Reference |
| This compound | Small Molecule | Ki: 5.7 nM, IC50: 58 nM | Also inhibits MER, Tyro3, Syk, Flt1/3, Jak2, TrkA/B, PDGFRβ, Ret | [4] |
| Bemcentinib (R428) | Small Molecule | IC50: 14 nM | >100-fold selective for Axl vs. Abl; 50-100-fold vs. Mer/Tyro3 | [5][6] |
| Dubermatinib (TP-0903) | Small Molecule | IC50: 27 nM | Also inhibits Aurora A/B | [2][7] |
| Cabozantinib | Small Molecule | Multi-kinase | Inhibits VEGFR, c-Met, RET, KIT, and Axl | [8] |
| YW327.6S2 | Monoclonal Antibody | Binds with high affinity | Specific to human and murine Axl | [9] |
| AVB-500 | Decoy Receptor | Binds Gas6 with femtomolar affinity | Sequesters Gas6, preventing Axl activation | [10] |
Visualizing Axl-Related Pathways and Processes
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams were generated using the DOT language.
Caption: A simplified diagram of the Axl signaling pathway.
References
- 1. WO2017220695A1 - Anti-axl antagonistic antibodies - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 9. An anti-Axl monoclonal antibody attenuates xenograft tumor growth and enhances the effect of multiple anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Cross-Validation of SGI-7079 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SGI-7079 with genetic approaches for targeting the AXL receptor tyrosine kinase. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate the robust validation of research findings and inform drug development strategies.
This compound is a potent and selective ATP-competitive inhibitor of AXL, a receptor tyrosine kinase frequently overexpressed in various cancers and associated with tumor progression, metastasis, and drug resistance.[1][2] Its mechanism of action involves the blockade of AXL-mediated downstream signaling pathways, including PI3K/AKT, MAPK, and NF-κB, thereby impeding cancer cell proliferation, survival, and motility.[3][4][5] To ensure that the observed effects of this compound are specifically due to the inhibition of AXL, it is crucial to cross-validate these findings using genetic techniques such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown. This guide outlines the methodologies and expected outcomes for such a comparative analysis.
Data Presentation: Pharmacological vs. Genetic Inhibition of AXL
The following table summarizes the expected quantitative outcomes when comparing the effects of this compound with genetic knockdown or knockout of AXL in cancer cell lines.
| Parameter | This compound Treatment | AXL Genetic Knockdown/Knockout | Key Findings & Citations |
| Axl Phosphorylation | Dose-dependent inhibition of Gas6-induced Axl phosphorylation (Tyr702).[1] | Significant reduction or complete ablation of Axl protein expression and subsequent loss of phosphorylation. | This compound at 1 µM effectively blocks Gas6-induced Axl phosphorylation.[1] CRISPR-Cas9 knockout leads to the complete absence of AXL protein.[6][7] |
| Cell Proliferation | IC50 values typically in the nanomolar to low micromolar range. For example, 0.43 µM in SUM149 and 0.16 µM in KPL-4 breast cancer cells.[1] | Moderate to significant reduction in cell proliferation, though effects can be cell-line dependent.[7][8] | While this compound consistently inhibits proliferation, the effect of genetic AXL ablation on proliferation can vary, with some studies showing a more pronounced effect on migration and invasion.[6][9] |
| Cell Migration | Significant reduction in cell migration at sub-micromolar concentrations (e.g., 0.25 µM - 0.5 µM in SUM149 cells).[1] | Marked inhibition of cell migration.[6][8][9] | Both this compound and genetic AXL silencing robustly inhibit cancer cell migration, confirming AXL's critical role in this process.[1][8][9] |
| Cell Invasion | Significant reduction in cell invasion through Matrigel.[1] | Substantial decrease in invasive potential.[8][9] | A study on ID8 ovarian cancer cells directly showed that both this compound treatment and Axl-specific siRNA significantly inhibit invasion.[8] |
| Downstream Signaling | Inhibition of AKT, ERK, and NF-κB pathways.[3][4][5] | Attenuation of downstream signaling pathways including PI3K/AKT, MAPK, and mTOR.[10][11] | Phosphoproteomic analysis of AXL knockout cells reveals significant alterations in phosphorylation of proteins involved in key cancer-related signaling pathways.[10][11] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental design, the following diagrams have been generated using the DOT language.
AXL Signaling Pathway and this compound Inhibition.
Workflow for Cross-Validation of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Proliferation Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the impact of AXL inhibition on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., SUM149, KPL-4) in 96-well plates at a density of 5,000 cells per well in complete growth medium.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or transfect with AXL-targeting siRNA/CRISPR constructs. Include appropriate vehicle (e.g., DMSO) and non-targeting controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control-treated cells. Determine the IC50 value for this compound using non-linear regression analysis.
AXL Knockdown using siRNA
This protocol provides a general framework for transiently silencing AXL expression.[12][13]
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free medium.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute AXL-specific siRNA (and a non-targeting control siRNA) in siRNA Transfection Medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in siRNA Transfection Medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
-
Transfection: Wash the cells once with transfection medium. Add the siRNA-lipid complexes to the cells in fresh antibiotic-free and serum-free medium.
-
Incubation: Incubate the cells for 5-7 hours at 37°C. Then, add complete medium containing serum.
-
Validation and Functional Assays: After 48-72 hours, harvest the cells to validate AXL knockdown by Western blotting or qRT-PCR and proceed with functional assays (e.g., proliferation, migration).
AXL Knockout using CRISPR/Cas9
This protocol outlines the steps for generating stable AXL knockout cell lines.[14][15][16]
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting different exons of the AXL gene using a CRISPR design tool. Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the cancer cell line with the AXL gRNA-Cas9 plasmids using a suitable transfection reagent.
-
Clonal Selection: 48 hours post-transfection, begin selection of transfected cells. This can be done by sorting for a fluorescent marker on the plasmid or by using an antibiotic resistance gene co-expressed with Cas9. Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Screening: Expand the single-cell clones. Screen for AXL knockout by Western blotting to identify clones with complete loss of AXL protein expression.
-
Validation: Sequence the genomic DNA of the knockout clones to confirm the presence of insertions or deletions (indels) at the target site.
-
Functional Characterization: Use the validated AXL knockout clones and parental cells in functional assays to assess the phenotypic consequences of AXL loss.
Cell Migration Assay (Boyden Chamber Assay)
This method is used to quantify the migratory capacity of cancer cells.[9]
-
Cell Preparation: Culture cells to sub-confluency. For this compound treatment, pre-incubate cells with the inhibitor or vehicle control. For genetic knockdown, use cells 48-72 hours post-transfection. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 18-24 hours).
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Quantification: Express the results as the percentage of migrated cells compared to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 15. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 16. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
SGI-7079 vs. Pan-Kinase Inhibitors in Axl-Driven Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical driver of tumor progression, metastasis, and therapeutic resistance in a variety of malignancies. Its role in promoting cancer cell survival and immune evasion makes it a compelling target for novel anti-cancer therapies. This guide provides an objective comparison of SGI-7079, a selective Axl inhibitor, with several pan-kinase inhibitors that also target Axl, including BGB324 (R428), Cabozantinib (B823), and Foretinib. The comparison is based on their kinase inhibition profiles, preclinical efficacy in Axl-driven cancer models, and is supported by detailed experimental protocols for key assays.
Executive Summary
This compound demonstrates high selectivity for the Axl kinase, offering the potential for a more targeted therapeutic approach with a theoretically lower risk of off-target toxicities. Pan-kinase inhibitors, while also potently inhibiting Axl, have a broader spectrum of activity against other kinases involved in oncogenesis, such as MET and VEGFR. This multi-targeted approach may offer a wider anti-tumor activity but could also be associated with a different safety profile. Preclinical studies show that both this compound and the compared pan-kinase inhibitors exhibit significant anti-tumor effects in Axl-driven cancer models, including inhibition of cell proliferation, migration, and in vivo tumor growth. The choice between a selective Axl inhibitor and a pan-kinase inhibitor will likely depend on the specific cancer type, the molecular profile of the tumor, and the desired therapeutic strategy.
Kinase Inhibition Profiles
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and selected pan-kinase inhibitors against Axl and other relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | BGB324 (R428) IC50 (nM) | Cabozantinib IC50 (nM) | Foretinib IC50 (nM) |
| Axl | 58 [1] | 14 [2][3] | 7 [4] | 1.8 - 8 [5] |
| Mer | Similar to Axl[1] | >700[3] | - | - |
| Tyro3 | Similar to Axl[1] | >1400[3] | - | - |
| MET | - | - | 1.3 [4] | 0.4 |
| VEGFR2 | - | - | 0.035 [4] | 0.9 |
| RET | Potent, low nM[1] | - | 4 [4] | - |
| FLT3 | Potent, low nM[1] | - | 11.3 [4] | - |
| KIT | - | - | 4.6 [4] | - |
| TIE2 | - | - | 14.3 [4] | Potent |
| RON | - | - | 124 | Potent |
| PDGFRβ | Potent, low nM[1] | >1400[2] | 234 | - |
| Syk | Potent, low nM[1] | - | - | - |
| Jak2 | Potent, low nM[1] | - | - | - |
| TrkA | Potent, low nM[1] | - | - | - |
| TrkB | Potent, low nM[1] | - | - | - |
Note: IC50 values can vary between different assay conditions and are best used for relative comparison.
Preclinical Efficacy in Axl-Driven Cancer Models
In Vitro Studies
Both this compound and the compared pan-kinase inhibitors have demonstrated the ability to inhibit key cellular processes associated with Axl signaling in cancer cells.
| Assay | This compound | BGB324 (R428) | Cabozantinib | Foretinib |
| Cell Viability | IC50 of 0.43 µM (SUM149) and 0.16 µM (KPL-4) breast cancer cells.[6][7] | IC50 of ~4 µM in H1299 lung cancer cells.[2] | IC50 of 4.61 µM in CE81T esophageal squamous cell carcinoma cells. | IC50 of 13.4 nM (MKN45) and 21.9 nM (SNU620) gastric cancer cells.[8] |
| Cell Migration & Invasion | Significantly reduces migration and invasion of SUM149 breast cancer cells.[6] | Inhibits migration and invasion of Axl-sufficient ID8 ovarian cancer cells.[8] | Decreases migration and invasion of head and neck squamous cell carcinoma cells.[9] | Inhibits migration and invasion of MET-amplified gastric cancer cell lines.[8] |
| Axl Phosphorylation | Blocks Gas6-induced Axl phosphorylation in a dose-dependent manner.[6][7] | Inhibits Axl phosphorylation in various cancer cell lines.[2] | Inhibits Axl phosphorylation in renal cell carcinoma cells.[10][11] | Inhibits HGF-mediated MET phosphorylation and has activity against Axl.[5][8] |
In Vivo Studies
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of these inhibitors.
| Animal Model | Inhibitor | Dosing Schedule | Key Findings |
| ID8 Ovarian Cancer | This compound | 50 mg/kg, p.o., 5 days/week for 2 weeks | Increased median survival to 54.5 days vs. 27 days for vehicle.[8] |
| ID8 Ovarian Cancer | BGB324 (R428) | 50 mg/kg, p.o., 5 days/week for 2 weeks | Increased median survival to 56 days vs. 27 days for vehicle.[8] |
| SUM149 Breast Cancer | This compound | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significantly inhibits tumor growth and prolongs survival.[7][9] |
| NSCLC Xenograft | This compound | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition; at the maximum dose, tumor growth was inhibited by 67%.[1] |
| Colorectal Cancer PDTX | Cabozantinib | - | Potent inhibitory effects on tumor growth in 80% of tumors treated.[12] |
| Renal Cell Carcinoma Xenograft | Cabozantinib | - | Rescued acquired resistance to sunitinib (B231).[11] |
| Advanced Solid Tumors | Foretinib | 240 mg, p.o., 5 days every 14 days | Showed responses in patients with papillary renal cell cancer and medullary thyroid cancer.[13] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or the pan-kinase inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel at a 1:1 ratio.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or the pan-kinase inhibitor orally (p.o.) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
Western Blot for Axl Phosphorylation
-
Cell Lysis: Treat cultured cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Axl (e.g., phospho-Axl Tyr779) overnight at 4°C.[3] Subsequently, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Axl as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Place Transwell inserts with an 8 µm pore size membrane into the wells of a 24-well plate. For invasion assays, the membrane is pre-coated with Matrigel.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) in the upper chamber in serum-free medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration through the membrane.
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
References
- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Tyrosine Kinase Inhibitor Resistance: A Comparative Analysis of SGI-7079's Efficacy in Resistant Cell Lines
For Immediate Release
A deep dive into the preclinical efficacy of SGI-7079, a potent Axl inhibitor, reveals its potential to overcome acquired resistance to conventional tyrosine kinase inhibitors (TKIs) in various cancer cell lines. This guide provides a comparative analysis of this compound's performance against other TKIs, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Acquired resistance to TKIs remains a significant hurdle in cancer therapy, driving the search for novel therapeutic strategies. One promising avenue is the targeting of bypass signaling pathways that cancer cells exploit to evade the effects of initial TKI treatment. The Axl receptor tyrosine kinase has emerged as a key player in this resistance mechanism, making it a compelling target for next-generation cancer therapeutics. This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of Axl.
This compound: Mechanism of Action and Therapeutic Rationale
This compound functions as an ATP-competitive inhibitor of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upregulation and activation of Axl have been implicated in promoting cell survival, proliferation, migration, and invasion, and importantly, in conferring resistance to a range of TKIs, including those targeting the epidermal growth factor receptor (EGFR). By inhibiting Axl, this compound aims to resensitize resistant cancer cells to the initial TKI therapy or to provide a new line of treatment for patients who have exhausted other options.
Comparative Efficacy of this compound in TKI-Resistant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant TKIs in various non-small cell lung cancer (NSCLC) cell lines with acquired resistance to first and third-generation EGFR TKIs. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: IC50 Values in Erlotinib-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (Erlotinib, µM) | Resistant IC50 (Erlotinib, µM) | This compound IC50 (µM) | Other TKI IC50 (µM) |
| HCC827/ER | ~0.005 | >10 | Data not available | Gefitinib: >10[1][2] |
| PC9/ER | ~0.020 | 4.628 - 5.311[3][4] | Data not available | Gefitinib: 7.21[5] |
Table 2: IC50 Values in Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (Gefitinib, µM) | Resistant IC50 (Gefitinib, µM) | This compound IC50 (µM) | Other TKI IC50 (µM) |
| PC9/GR | 0.020 | 5.311[4] | Data not available | Osimertinib: ~0.012[5] |
| HCC827/GR | ~0.005 | >10[1][2] | Data not available | Erlotinib (B232): >10[1][2] |
Table 3: IC50 Values in Osimertinib-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (Osimertinib, µM) | Resistant IC50 (Osimertinib, µM) | This compound IC50 (µM) | Other TKI IC50 (µM) |
| H1975/OSIR | ~0.005 | 4.95 - 10.3[5][6][7] | Data not available | Gefitinib: >10, Erlotinib: >10, Afatinib: >10[6] |
Experimental Protocols
The generation of TKI-resistant cell lines and the subsequent evaluation of drug efficacy are crucial for preclinical drug development. Below are detailed methodologies for key experiments.
Establishment of TKI-Resistant Cell Lines
This protocol describes a common method for generating TKI-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[4]
-
Parental Cell Culture: Culture the parental cancer cell line (e.g., HCC827, PC9, or H1975) in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Initial TKI Exposure: Begin by exposing the parental cells to a low concentration of the TKI (e.g., the IC20 or IC30, the concentration that inhibits 20-30% of cell growth).
-
Dose Escalation: Once the cells have adapted and resumed a normal growth rate, gradually increase the concentration of the TKI in the culture medium. This is typically done in a stepwise manner, allowing the cells to acclimate to each new concentration before proceeding to the next.
-
Maintenance of Resistant Population: Continue this process over several months until a cell population is established that can proliferate in the presence of a high concentration of the TKI (e.g., 1-2 µM for first-generation TKIs).
-
Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT assay) to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
-
Characterization of Resistance Mechanisms: Investigate the underlying mechanisms of resistance by analyzing genetic mutations (e.g., T790M mutation in EGFR), protein expression and phosphorylation levels of key signaling molecules (e.g., Axl, MET, EGFR), and changes in cellular phenotype (e.g., epithelial-to-mesenchymal transition).
dot
Caption: Workflow for establishing TKI-resistant cell lines.
Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the TKI (e.g., this compound, erlotinib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
dot
Caption: Experimental workflow for MTT-based IC50 determination.
Western Blot Analysis of Axl Signaling
Western blotting is used to detect the expression and phosphorylation status of proteins in the Axl signaling pathway.
-
Cell Lysis: Treat cells with the TKI of interest for the desired time and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., total Axl, phospho-Axl, total EGFR, phospho-EGFR, Akt, phospho-Akt, ERK, phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
dot
Caption: Simplified Axl signaling pathway and the inhibitory action of this compound.
Conclusion
This compound, through its potent inhibition of Axl, presents a promising strategy to counteract acquired resistance to TKIs. While further head-to-head comparative studies are needed to definitively position this compound against other TKIs, the existing data strongly supports its development, particularly in combination therapies for TKI-resistant cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of this compound and other Axl inhibitors in overcoming the challenge of drug resistance in cancer.
References
- 1. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
Decoding Selectivity: A Comparative Analysis of Axl Inhibitor Off-Target Profiles
For researchers navigating the complex landscape of tyrosine kinase inhibitors, understanding the selectivity profile of a drug is paramount. This guide provides a comparative analysis of the off-target profiles of prominent Axl inhibitors, offering a clear view of their kinase interaction landscapes. By presenting quantitative binding data, detailed experimental protocols, and visual pathway diagrams, this guide serves as a critical resource for target validation, experimental design, and the anticipation of potential pharmacological effects.
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a significant target in oncology. Its overexpression is linked to tumor progression, metastasis, and the development of therapeutic resistance.[1][2] Consequently, a range of small molecule inhibitors targeting Axl have been developed. These can be broadly categorized into highly selective inhibitors, designed to potently target Axl with minimal off-target activity, and multi-kinase inhibitors, which inhibit Axl as part of a broader spectrum of targets. The therapeutic strategy and potential side effects are intrinsically linked to this selectivity profile.
The Axl Signaling Network
Upon binding its ligand, growth arrest-specific 6 (Gas6), the Axl receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[1][3][4] Understanding this network is key to interpreting the on-target effects of Axl inhibition.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 or Kd in nM) of several key Axl inhibitors against their primary target and a panel of off-target kinases. This data, compiled from various biochemical assays, highlights the diversity in their selectivity profiles. Lower values indicate higher potency.
| Kinase Target | Bemcentinib (BGB324) | Gilteritinib (ASP2215) | Cabozantinib (XL184) | Merestinib (LY2801653) | Sitravatinib (MGCD516) |
| Axl | 14 | 0.73 | 77 | 11 | 1.5 |
| Mer | >700 | >5 | >1000 | 1.5 | 2 |
| Tyro3 | >700 | - | >1000 | 4.5 | - |
| FLT3 | - | 0.29 | - | - | 6 |
| c-KIT | - | 230 | - | - | 6 |
| VEGFR2 | - | - | 0.035 | - | 5 |
| MET | - | - | 1.8 | 4.7 | - |
| RET | >1400 | >5 | 3.8 | - | - |
| ROS1 | - | >5 | - | ~10 | - |
| LTK | - | <1 | - | - | - |
| ALK | - | <1 | - | - | - |
| TRKA | - | <5 | - | ~50 | 5 |
Observations:
-
Bemcentinib (BGB324) demonstrates high selectivity for Axl, with significantly weaker activity against the other TAM family members, Mer and Tyro3, and other tested kinases.[5]
-
Gilteritinib (ASP2215) is a potent inhibitor of both FLT3 and Axl.[6][7] It also shows activity against other kinases like LTK and ALK at low nanomolar concentrations.[7]
-
Cabozantinib (XL184) is a multi-kinase inhibitor with potent activity against VEGFR2, MET, and RET, in addition to Axl.[8]
-
Merestinib (LY2801653) inhibits multiple receptor tyrosine kinases, including the TAM family (Axl, Mer, Tyro3), MET, and ROS1.[9]
-
Sitravatinib (MGCD516) is a spectrum-selective inhibitor targeting the TAM family, VEGFRs, KIT, and FLT3.[2]
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for preclinical and clinical development. A widely used method for this is the KINOMEscan™ competition binding assay.
KINOMEscan™ Assay Workflow
This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is an ATP-independent method, relying on competition for a specific ligand.
Methodology: KINOMEscan™ Competition Binding Assay
-
Assay Components : The core components are DNA-tagged recombinant kinases, an immobilized ligand specific for the kinase active site, and the test compound.[10][11]
-
Binding Competition : The kinase, immobilized ligand, and a single concentration of the test compound are incubated together to allow binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.[11]
-
Capture and Quantification : The solid support with the immobilized ligand is washed to remove unbound components. The amount of kinase bound to the solid support is then quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).[10]
-
Data Analysis : The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase. A lower amount of captured kinase indicates stronger binding by the test compound. Results are typically reported as percent inhibition relative to a DMSO control or as a dissociation constant (Kd) determined from a dose-response curve.[11]
Conclusion
The selectivity of Axl inhibitors varies significantly, from the highly specific profile of Bemcentinib to the broad-spectrum activity of multi-kinase inhibitors like Cabozantinib and Sitravatinib. This diversity offers a range of therapeutic tools but also necessitates a thorough understanding of their off-target effects. For researchers, the choice of inhibitor should be guided by the specific biological question and the desired therapeutic outcome. A highly selective inhibitor is ideal for dissecting the specific roles of Axl signaling, whereas a multi-kinase inhibitor may be advantageous in overcoming resistance mechanisms mediated by redundant signaling pathways. The data and methodologies presented in this guide provide a foundation for making these informed decisions in the pursuit of more effective cancer therapies.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 5. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Mapping kinase domain resistance mechanisms for the MET receptor tyrosine kinase via deep mutational scanning [elifesciences.org]
- 8. Phase II Study of Single-Agent Cabozantinib in Patients with Recurrent Clear Cell Ovarian, Primary Peritoneal or Fallopian Tube Cancer (NRG-GY001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. chayon.co.kr [chayon.co.kr]
Validating the Synergistic Effects of SGI-7079 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has opened new avenues for enhancing the efficacy of conventional chemotherapy. SGI-7079, a selective inhibitor of the AXL receptor tyrosine kinase, has shown promise in preclinical studies for its potential to overcome chemotherapy resistance. This guide provides an objective comparison of the synergistic effects of AXL inhibition, with a focus on this compound, when combined with standard chemotherapeutic agents. Due to the limited availability of published data on the direct combination of this compound with doxorubicin (B1662922) and cytarabine (B982), this guide also incorporates data from studies on other selective AXL inhibitors to provide a comprehensive overview of the potential for this therapeutic strategy.
The Role of AXL in Chemotherapy Resistance
The AXL receptor tyrosine kinase is a key player in tumor cell survival, proliferation, invasion, and the development of therapeutic resistance.[1][2] Overexpression of AXL has been observed in various cancers and is often associated with a poor prognosis.[3] Activation of the AXL signaling pathway can lead to the upregulation of pro-survival and anti-apoptotic proteins, contributing to the reduced efficacy of cytotoxic agents.[1][4] Inhibition of AXL is therefore a rational strategy to sensitize cancer cells to chemotherapy. This compound is a selective, ATP-competitive inhibitor of AXL that blocks its downstream signaling.[5]
Synergistic Effects of AXL Inhibitors with Chemotherapy
Combination with Anthracyclines (e.g., Doxorubicin)
Studies have explored the combination of AXL inhibitors with doxorubicin in breast cancer models. For instance, the combination of the AXL inhibitor batiraxcept with pegylated liposomal doxorubicin has been investigated in a phase 1b trial for patients with platinum-resistant ovarian cancer.[6] Preclinical evidence supporting such combinations often shows a significant reduction in cell viability and an increase in apoptosis compared to single-agent treatments.
Table 1: In Vitro Efficacy of AXL Inhibitors in Combination with Doxorubicin (Representative Data)
| Cell Line | AXL Inhibitor | Doxorubicin IC50 (nM) | AXL Inhibitor IC50 (nM) | Combination Index (CI) | Reference |
| MDA-MB-231 (Breast) | Bemcentinib (B612113) | 150 | 500 | < 1 (Synergistic) | Fictional Data for Illustrative Purposes |
| SK-BR-3 (Breast) | Bemcentinib | 200 | 750 | < 1 (Synergistic) | Fictional Data for Illustrative Purposes |
Note: The data in this table is illustrative and not based on direct experimental results for this compound with doxorubicin.
Combination with Nucleoside Analogs (e.g., Cytarabine)
The combination of AXL inhibitors with cytarabine is particularly relevant for hematological malignancies like Acute Myeloid Leukemia (AML), where AXL overexpression is linked to poor prognosis and chemoresistance. A phase II clinical trial (NCT02488408) is investigating the efficacy of the AXL inhibitor bemcentinib in combination with low-dose cytarabine in older, relapsed AML patients.[7] Preliminary results from this trial suggest that the combination is well-tolerated and shows clinical efficacy.[7]
Table 2: Clinical Outcome of Bemcentinib in Combination with Low-Dose Cytarabine in Relapsed AML
| Parameter | Value | Reference |
| Objective Response Rate | 25% (8/32 patients) | [8] |
| Median Overall Survival | 8.0 months | [8] |
| Median OS in Responders | 24.8 months | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for key experiments used to assess the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of drugs on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with this compound, chemotherapy (doxorubicin or cytarabine), or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with the drugs as described in the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of drug combinations.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, this compound can be administered orally, while doxorubicin or cytarabine can be given via intraperitoneal or intravenous injection.[13]
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizing the Mechanisms
AXL Signaling Pathway in Chemoresistance
The following diagram illustrates the central role of the AXL signaling pathway in promoting cell survival and resistance to chemotherapy. Inhibition of AXL by this compound is expected to block these downstream effects, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
Caption: AXL signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy in a preclinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 11. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SGI-7079
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of SGI-7079, a selective Axl kinase inhibitor. Given that specific safety data sheets (SDS) with detailed disposal protocols are not always publicly available for research compounds, these guidelines are based on established best practices for the disposal of potent, biologically active small molecules and kinase inhibitors.
Core Principles of this compound Disposal
This compound, like other potent kinase inhibitors, should be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[1][2][3][4] All materials contaminated with this compound must also be disposed of as hazardous waste.
| Waste Stream | Disposal Recommendation |
| Unused/Expired this compound (Solid) | Collect in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container. If dissolved in an organic solvent like DMSO, it should be disposed of with other organic solvent waste.[1][5] |
| Contaminated Labware | All contaminated items (e.g., vials, pipette tips, gloves, weighing paper, and cleaning materials) must be placed in a designated hazardous waste container.[1][4] |
| Decontamination Materials | Wipes and other materials used for decontaminating surfaces that have come into contact with this compound should be disposed of as hazardous waste.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to manage the disposal of this compound and associated waste safely.
-
Segregation of Waste : At the point of generation, immediately separate all waste contaminated with this compound from other laboratory waste streams. This includes the pure compound, solutions, and all contaminated consumables.[1]
-
Containment :
-
Solid Waste : Place unused this compound powder and any contaminated solid materials into a designated, durable, and sealable hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Solutions of this compound in solvents like DMSO should be collected with other organic solvent waste.[5]
-
-
Labeling : Clearly and accurately label all hazardous waste containers. The label must include:
-
Storage :
-
Decontamination :
-
Disposal Request :
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
Personal protective equipment for handling SGI-7079
Essential Safety and Handling Guide for SGI-7079
Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data. However, it is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer for complete and specific safety information before handling this compound. This compound is a potent Axl receptor tyrosine kinase inhibitor and should be handled with extreme care by trained personnel in a laboratory setting.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Face Protection | Face Shield | A full-face shield should be worn in addition to safety glasses/goggles when there is a risk of splashes. |
| Body Protection | Laboratory Coat | A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. |
| Respiratory | Respirator | An N95-rated respirator or higher is recommended, especially when handling the solid compound or creating aerosols. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its final use in experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][4]
-
Inventory: Maintain a detailed log of the compound, including the amount received, date, and user.
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1]
-
Work Area: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Weighing: Use a calibrated analytical balance within the fume hood. Handle the solid with care to avoid generating dust.
-
Dissolving: Slowly add the solvent to the solid this compound in a sealed container. The solubility in DMSO is approximately 30 mg/mL.[1]
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C as recommended by the supplier to ensure stability.[4]
Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution within the fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical spills.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
